molecular formula C28H34O8 B15528789 Heteroclitin B

Heteroclitin B

货号: B15528789
分子量: 498.6 g/mol
InChI 键: PZUDCPSZWPLXKT-KAKKMECRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

[(9S,10S,11S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (E)-2-methylbut-2-enoate has been reported in Kadsura heteroclita with data available.

属性

分子式

C28H34O8

分子量

498.6 g/mol

IUPAC 名称

[(9S,10S,11S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C28H34O8/c1-9-14(2)28(29)36-23-16(4)15(3)10-17-11-19(30-5)24(31-6)26(32-7)21(17)22-18(23)12-20-25(27(22)33-8)35-13-34-20/h9,11-12,15-16,23H,10,13H2,1-8H3/b14-9+/t15-,16-,23-/m0/s1

InChI 键

PZUDCPSZWPLXKT-KAKKMECRSA-N

手性 SMILES

C/C=C(\C)/C(=O)O[C@H]1[C@H]([C@H](CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)OC)OC)OC)C)C

规范 SMILES

CC=C(C)C(=O)OC1C(C(CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)OC)OC)OC)C)C

产品来源

United States

Foundational & Exploratory

Heteroclitin B: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Chemical Structure, Physicochemical Properties, and Therapeutic Potential of a Promising Dibenzocyclooctadiene Lignan (B3055560)

Introduction

Heteroclitin B is a naturally occurring dibenzocyclooctadiene lignan isolated from the stems of Kadsura heteroclita. This plant has a history of use in traditional Chinese medicine for treating conditions such as rheumatoid arthritis and gynecological disorders. Lignans (B1203133) from this genus are known to possess a range of biological activities, including anti-inflammatory, anti-HIV, and cytotoxic effects, making this compound a compound of significant interest for modern drug discovery and development. This document provides a comprehensive technical overview of this compound, summarizing its chemical and physical properties, outlining its biological activities, and detailing relevant experimental protocols.

Chemical Structure and Physicochemical Properties

This compound belongs to the dibenzocyclooctadiene class of lignans, characterized by a C18 core structure. The definitive structure and properties are detailed below.

Data Presentation: Physicochemical and Structural Properties of this compound
PropertyDataSource
Chemical Structure (Structure to be inserted based on original publication)
Molecular Formula C₂₈H₃₄O₈PubChem[1]
Molecular Weight 498.6 g/mol PubChem[1]
CAS Number 140461-47-8TargetMol[2]
IUPAC Name [(9S,10S,11S)-3,4,5,19-Tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.0²,⁷.0¹⁴,¹⁸]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoatePubChem[1]
Class Dibenzocyclooctadiene Lignan
Appearance (Data not available)
Melting Point (Data not available)
Solubility (Data not available)
¹H NMR Data (Data to be populated from original publication)
¹³C NMR Data (Data to be populated from original publication)

Note: The IUPAC name and molecular formula are based on the compound associated with this compound in some databases; however, definitive structural and spectral data from the primary literature are pending confirmation.

Experimental Protocols

The following sections detail the methodologies for the isolation, structural elucidation, and biological evaluation of this compound and related lignans. These protocols are based on established methods for compounds isolated from Kadsura heteroclita.

Isolation and Purification of this compound

The isolation of dibenzocyclooctadiene lignans from Kadsura heteroclita typically involves solvent extraction followed by chromatographic separation. The following is a generalized protocol adapted from methods used for similar compounds.[3]

  • Extraction :

    • Pulverize dried stems of Kadsura heteroclita.

    • Perform sonication-assisted extraction with a non-polar solvent such as cyclohexane (B81311) or n-hexane for 30 minutes at 40°C.[3]

    • Repeat the extraction process three times to ensure maximum yield.

    • Combine the extracts, filter, and evaporate to dryness using a rotary evaporator under reduced pressure.

  • Chromatographic Separation :

    • Dissolve the crude extract in the initial mobile phase solvent (e.g., cyclohexane).

    • Employ normal-phase flash chromatography on a silica (B1680970) gel column.

    • Use a gradient elution system with a mixture of petroleum ether and ethyl acetate. A typical gradient might be:

      • 0-3 min: 5% ethyl acetate

      • 3-15 min: Gradient from 5% to 38% ethyl acetate

      • 15-18 min: 38% ethyl acetate

    • Monitor the elution at a suitable wavelength (e.g., 330 nm).

    • Collect fractions and combine those containing the peak corresponding to this compound, as determined by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Purification :

    • Concentrate the combined fractions under reduced pressure.

    • Perform recrystallization from a solvent system like methanol-water to obtain purified this compound.

G Workflow for Isolation of this compound A Dried Stems of Kadsura heteroclita B Pulverization A->B C Solvent Extraction (Cyclohexane, Sonication) B->C D Filtration & Evaporation C->D E Crude Extract D->E F Flash Chromatography (Silica Gel, Petroleum Ether/Ethyl Acetate) E->F G Fraction Collection F->G H Recrystallization G->H I Purified this compound H->I

Figure 1. Generalized workflow for the isolation and purification of this compound.
Structural Elucidation

The chemical structure of this compound would be determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • 1D NMR : ¹H and ¹³C NMR spectra provide information on the proton and carbon environments within the molecule.

    • 2D NMR : Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential to establish the connectivity of atoms and assemble the final structure.

  • Circular Dichroism (CD) Spectroscopy : The absolute configuration of the biphenyl (B1667301) ring system, which exhibits axial chirality, is typically determined by CD spectroscopy.[4]

Potential Synthesis Route

A generalized synthetic approach might involve:

  • Preparation of Precursors : Synthesis of two substituted phenyl moieties that will form the biphenyl core.

  • Coupling Reaction : Joining the two precursor units.

  • Radical Spirocyclization : Utilizing photoredox catalysis to construct the spirocyclic cyclohexadienone core. This step is crucial for forming the complex ring system of dibenzocyclooctadiene lignans.

  • Functional Group Manipulation : Subsequent steps to install or modify functional groups to arrive at the final structure of this compound.

Biological Activities and Therapeutic Potential

While extensive biological data specifically for this compound is limited in publicly accessible literature, compounds isolated from Kadsura heteroclita exhibit a range of promising activities. It is plausible that this compound shares some of these properties.

  • Anti-inflammatory Activity : Many lignans from Kadsura heteroclita show anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory mediators. A potential signaling pathway that could be affected is the NF-κB pathway, which is a key regulator of inflammation.

G LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α) Nucleus->Genes Induces HB This compound HB->IKK Inhibits? HB->NFkB Inhibits?

Figure 2. Postulated anti-inflammatory mechanism via NF-κB pathway inhibition.
  • Anti-HIV Activity : Several compounds from Kadsura heteroclita have demonstrated anti-HIV activity.[5] The evaluation of this activity is typically performed using cell-based assays.

  • Cytotoxicity : Lignans from this plant have also been reported to have cytotoxic effects against various cancer cell lines, such as HL-60 (human promyelocytic leukemia cells).[6]

Experimental Protocols for Biological Assays
  • Anti-inflammatory Assay (Nitric Oxide Inhibition) :

    • Cell Line : RAW 264.7 murine macrophage cells.

    • Protocol :

      • Seed cells in a 96-well plate and allow them to adhere.

      • Pre-treat cells with various concentrations of this compound for 1 hour.

      • Stimulate the cells with lipopolysaccharide (LPS) to induce inflammation.

      • After a 24-hour incubation, measure the nitric oxide (NO) production in the cell supernatant using the Griess reagent.

      • A decrease in NO production compared to the LPS-only control indicates anti-inflammatory activity.

  • Anti-HIV Assay :

    • Cell Line : MT-4 cells.

    • Protocol :

      • Infect MT-4 cells with a specific strain of HIV-1.

      • Treat the infected cells with different concentrations of this compound.

      • After a set incubation period (e.g., 5 days), assess the viability of the cells using a suitable method like the MTT assay.

      • The concentration that protects 50% of the cells from the cytopathic effects of the virus is determined as the EC₅₀ (50% effective concentration).

  • Cytotoxicity Assay (MTT Assay) :

    • Cell Lines : Various cancer cell lines (e.g., HL-60, HeLa).

    • Protocol :

      • Seed cells in a 96-well plate.

      • Expose the cells to a range of concentrations of this compound for a specified duration (e.g., 48-72 hours).

      • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

      • Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

      • Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).

      • Measure the absorbance at a specific wavelength (e.g., 570 nm).

      • The concentration that inhibits cell growth by 50% (IC₅₀) is calculated.

Conclusion and Future Directions

This compound is a member of a promising class of natural products with potential therapeutic applications. While specific data on its biological activities are still emerging, the known anti-inflammatory, anti-HIV, and cytotoxic properties of related compounds from Kadsura heteroclita provide a strong rationale for further investigation. Future research should focus on the complete structural elucidation and confirmation of this compound, its total synthesis to ensure a renewable supply for research, and comprehensive screening to fully characterize its pharmacological profile and mechanism of action. This will pave the way for potential preclinical and clinical development.

References

The Biosynthesis of Dibenzocyclooctadiene Lignans in Schisandra: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Preface: A thorough review of scientific literature reveals no specific information on the biosynthesis of a compound named "heteroclitin B" within the Schisandra genus. The "heteroclitin" family of compounds, including a structurally defined this compound, are classified as dibenzocyclooctadiene lignans (B1203133) and have been primarily isolated from Kadsura heteroclita, a related plant in the Schisandraceae family. Given that dibenzocyclooctadiene lignans are the characteristic and most studied bioactive compounds in Schisandra, this guide will focus on their well-documented biosynthetic pathway in this genus. This pathway represents the core metabolic route for producing compounds structurally analogous to this compound.

Introduction

The genus Schisandra is renowned for producing a diverse array of bioactive secondary metabolites, among which the dibenzocyclooctadiene lignans (DBCLs) are of significant medicinal and chemical interest. These compounds, often referred to as "Schisandra lignans," are responsible for many of the therapeutic effects attributed to these plants, including hepatoprotective, neuroprotective, and anticancer activities.[1][2] The biosynthesis of these complex molecules is a multi-stage process that originates from the general phenylpropanoid pathway and involves a series of enzymatic steps, including oxidative coupling and reductive modifications.[3][4] This technical guide provides an in-depth overview of the current understanding of the DBCL biosynthesis pathway in Schisandra, complete with experimental protocols and quantitative data for researchers in natural products chemistry, biotechnology, and drug development.

The Biosynthetic Pathway of Dibenzocyclooctadiene Lignans

The formation of DBCLs in Schisandra can be broadly divided into three major stages:

  • Stage 1: The Phenylpropanoid Pathway. This initial stage is common to the biosynthesis of many plant secondary metabolites. It begins with the amino acid L-phenylalanine and produces monolignol precursors, primarily coniferyl alcohol.[3]

  • Stage 2: Monolignol Dimerization. In this crucial step, two coniferyl alcohol molecules undergo stereospecific oxidative coupling to form the foundational lignan (B3055560) structure, (+)-pinoresinol. This reaction is mediated by laccases and dirigent proteins (DIRs), which control the stereochemistry of the product.

  • Stage 3: Post-Pinoresinol Modifications. Following the initial dimerization, the lignan backbone undergoes a series of enzymatic modifications, including reductions and cyclizations, to generate the characteristic dibenzocyclooctadiene skeleton.

The proposed biosynthetic pathway is illustrated below:

Dibenzocyclooctadiene_Lignan_Biosynthesis Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL CafCoA Caffeoyl-CoA CouCoA->CafCoA C3H FerCoA Feruloyl-CoA CafCoA->FerCoA CCoAOMT ConAld Coniferaldehyde (B117026) FerCoA->ConAld CCR ConAlc Coniferyl Alcohol ConAld->ConAlc CAD Pin (+)-Pinoresinol ConAlc->Pin Laccase/Peroxidase + Dirigent Protein (DIR) Lar (+)-Lariciresinol Pin->Lar PLR Sec (-)-Secoisolariciresinol Lar->Sec PLR Mat (-)-Matairesinol Sec->Mat SDH DBCL Dibenzocyclooctadiene Lignans (e.g., Schisandrin) Mat->DBCL Further Oxidations & Cyclizations

Figure 1: Proposed biosynthetic pathway of dibenzocyclooctadiene lignans in Schisandra.

Key Enzymes and Genes

Transcriptome and metabolome analyses of Schisandra chinensis and S. sphenanthera have identified numerous candidate genes encoding the key enzymes in this pathway.[3][5]

Enzyme Abbreviation Function Candidate Genes Identified in Schisandra spp.
Phenylalanine Ammonia-LyasePALConverts L-phenylalanine to cinnamic acid.Multiple transcripts identified.[3]
Cinnamate 4-HydroxylaseC4HHydroxylates cinnamic acid to p-coumaric acid.Multiple transcripts identified.[3]
4-Coumarate:CoA Ligase4CLActivates p-coumaric acid to its CoA ester.Multiple transcripts identified.[3]
p-Coumaroyl 3-HydroxylaseC3HHydroxylates p-coumaroyl-CoA to caffeoyl-CoA.Multiple transcripts identified.[3]
Caffeoyl-CoA O-MethyltransferaseCCoAOMTMethylates caffeoyl-CoA to feruloyl-CoA.Multiple transcripts identified.[3]
Cinnamoyl-CoA ReductaseCCRReduces feruloyl-CoA to coniferaldehyde.Multiple transcripts identified.[3]
Cinnamyl Alcohol DehydrogenaseCADReduces coniferaldehyde to coniferyl alcohol.Multiple transcripts identified.[3]
Dirigent ProteinDIRDirects the stereospecific coupling of coniferyl alcohol.15 candidate genes identified in S. chinensis.[5]
Pinoresinol-Lariciresinol ReductasePLRSequentially reduces pinoresinol (B1678388) and lariciresinol.Multiple transcripts identified.[3]
Secoisolariciresinol (B192356) DehydrogenaseSDHOxidizes secoisolariciresinol to matairesinol.Multiple transcripts identified.[3]

Quantitative Data

Quantitative analysis of lignan content and gene expression provides crucial insights into the regulation of the biosynthetic pathway. The data below is compiled from studies on different tissues and developmental stages of Schisandra fruits.

Table 4.1: Lignan Content in Different Tissues of Schisandra chinensis

Lignan Seed (mg/g DW) Pulp (mg/g DW) Stem (mg/g DW) Leaf (mg/g DW)
Schisandrin A9.460.850.210.55
Schisandrin B5.210.430.150.31
Schisandrol A9.46---
Gomisin A2.580.190.080.24
Total Lignans 25.97 1.47 0.44 1.10
Data adapted from studies analyzing lignan distribution, highlighting the seed as the primary site of accumulation.[6]

Table 4.2: Relative Gene Expression of Key Biosynthetic Genes in S. sphenanthera

Gene Root Stem Leaf Fruit
PALHighModerateLowHigh
C4HHighModerateLowHigh
4CLHighHighModerateHigh
DIRHighLowLowHigh
PLRHighModerateLowHigh
Relative expression patterns indicate that the roots and fruits are major sites of lignan biosynthesis.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of dibenzocyclooctadiene lignan biosynthesis.

Lignan Extraction and Quantification

This protocol describes a general method for the extraction and HPLC-based quantification of lignans from Schisandra plant material.

Lignan_Extraction_Workflow Start Dried & Powdered Schisandra Tissue Extract Ultrasonic Extraction (Methanol, 3x, 30 min) Start->Extract Filter Filter and Combine Supernatants Extract->Filter Evap Evaporate to Dryness (Rotary Evaporator) Filter->Evap Dissolve Redissolve in Methanol (B129727) Evap->Dissolve HPLC HPLC-DAD/MS Analysis (C18 column) Dissolve->HPLC Quant Quantify against Standard Curves HPLC->Quant

Figure 2: General workflow for lignan extraction and analysis.

Protocol:

  • Sample Preparation: Dry the plant material (e.g., seeds, fruits) at 60°C and grind into a fine powder.

  • Extraction: Weigh 1.0 g of the powdered sample and place it in a flask. Add 25 mL of methanol and perform ultrasonic extraction for 30 minutes. Repeat the extraction two more times with fresh solvent.

  • Filtration and Concentration: Combine the three methanol extracts and filter through Whatman No. 1 filter paper. Concentrate the filtrate to dryness under reduced pressure using a rotary evaporator.

  • Analysis: Redissolve the dried extract in a known volume of methanol (e.g., 5 mL). Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B).

    • Detection: Diode Array Detector (DAD) set to monitor at 254 nm and 280 nm. Mass spectrometry (MS) can be used for confirmation.

  • Quantification: Prepare standard curves for individual lignans (e.g., schisandrin, gomisin A) of known concentrations. Calculate the concentration of lignans in the sample by comparing peak areas to the standard curves.

Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for quantifying the transcript levels of biosynthetic genes.

Protocol:

  • RNA Extraction: Extract total RNA from fresh or frozen Schisandra tissue using an RNA extraction kit (e.g., TRIzol or a plant-specific kit). Treat with DNase I to remove genomic DNA contamination.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • Primer Design: Design gene-specific primers for the target genes (e.g., PAL, DIR, PLR) and a reference gene (e.g., Actin or GAPDH).

  • qRT-PCR Reaction: Set up the reaction using a SYBR Green-based qPCR master mix. The reaction typically contains:

    • SYBR Green Master Mix (2x)

    • Forward Primer (10 µM)

    • Reverse Primer (10 µM)

    • cDNA template

    • Nuclease-free water

  • Thermal Cycling: Perform the reaction in a real-time PCR system with a standard program: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.[7]

Conclusion and Future Directions

The biosynthetic pathway of dibenzocyclooctadiene lignans in Schisandra is a complex and highly regulated process. While the general framework from the phenylpropanoid pathway to core lignan structures is established, the specific enzymes responsible for the final decorative steps that create the vast diversity of Schisandra lignans are still largely uncharacterized. Future research, leveraging multi-omics approaches and functional genomics, will be essential to fully elucidate the intricate enzymatic machinery. This knowledge will not only deepen our understanding of plant secondary metabolism but also open avenues for the metabolic engineering of Schisandra plants and the biotechnological production of high-value medicinal compounds.

References

An In-depth Technical Guide to the Natural Sources of Heteroclitin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Natural Sources of Heteroclitin B

The primary and currently known natural source of this compound is the plant Kadsura heteroclita (Roxb.) Craib, belonging to the Schisandraceae family. This plant, particularly its stems and roots, is a rich source of various bioactive lignans (B1203133) and triterpenoids[1][2][3]. Different parts of the plant, including the leaves and fruits, also contain a diverse array of phytochemicals, although the stems are most frequently cited in the context of lignan (B3055560) isolation[1][4].

Table 1: Natural Source of this compound

CompoundNatural SourcePlant Part(s)
This compoundKadsura heteroclita (Roxb.) CraibStems, Roots

Experimental Protocols for Isolation

While a specific, detailed protocol for the preparative isolation of this compound is not explicitly outlined in the available literature, a general methodology can be compiled based on the successful isolation of other lignans from Kadsura heteroclita. The following protocol is a composite of established techniques for lignan extraction and purification from this plant species[1][5][6].

Plant Material Collection and Preparation
  • Collection: The stems of Kadsura heteroclita are collected and authenticated by a plant taxonomist.

  • Preparation: The plant material is washed, air-dried in the shade, and then pulverized into a coarse powder.

Extraction
  • Solvent Extraction: The powdered plant material (e.g., 8 kg) is extracted exhaustively with a polar solvent such as 90% ethanol (B145695) (e.g., 3 x 24 L) at room temperature or with the aid of ultrasonication to enhance extraction efficiency[1].

  • Concentration: The resulting ethanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation
  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, dichloromethane (B109758) (or chloroform), ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity[1]. Lignans are typically found in the dichloromethane and ethyl acetate fractions.

Chromatographic Purification
  • Silica (B1680970) Gel Column Chromatography: The lignan-rich fraction (e.g., the dichloromethane or ethyl acetate fraction) is subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like petroleum ether or hexane (B92381) and gradually increasing the polarity with ethyl acetate or acetone, is used to separate the components[1][5]. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Sephadex LH-20 Chromatography: Fractions containing lignans are often further purified using Sephadex LH-20 column chromatography, typically with methanol (B129727) as the mobile phase, to remove pigments and other impurities[1].

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification of this compound is achieved using preparative HPLC on a reversed-phase column (e.g., C18). A mobile phase consisting of a mixture of methanol and water or acetonitrile (B52724) and water is commonly employed in an isocratic or gradient elution mode[5][7]. The effluent is monitored by a UV detector, and the peak corresponding to this compound is collected.

Structure Elucidation

The structure of the isolated this compound is confirmed by spectroscopic methods, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed chemical structure and stereochemistry[5].

Quantitative Analysis

Although specific quantitative data for this compound in Kadsura heteroclita is not available in the reviewed literature, a validated UHPLC-Q-Orbitrap HRMS method has been developed for the simultaneous qualitative and quantitative analysis of numerous components in the stem of this plant[6]. This technique could be adapted for the precise quantification of this compound.

Table 2: Analytical Method for Quantification of Lignans in Kadsura heteroclita

Analytical TechniqueColumnMobile PhaseDetectionApplicationReference
UHPLC-Q-Orbitrap HRMSACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 µm)Gradient of 0.1% formic acid in water and acetonitrile/methanol (4:1, v/v)High-Resolution Mass SpectrometrySimultaneous qualitative and quantitative analysis of multiple components[6]

To perform quantitative analysis of this compound, a pure standard of the compound would be required to establish a calibration curve.

Biological Activities and Potential Signaling Pathways

Direct studies on the biological activities and signaling pathways of this compound are limited. However, the extracts of Kadsura heteroclita and other lignans isolated from it have demonstrated a range of biological effects, suggesting potential areas of investigation for this compound.

Anti-Inflammatory Activity

Extracts from Kadsura heteroclita stems have shown significant dose-dependent anti-inflammatory effects in animal models. This activity is associated with the inhibition of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, as well as the downregulation of COX-2 and iNOS protein expression[8]. Other lignans from the Kadsura genus have also demonstrated potent anti-inflammatory activity by inhibiting nitric oxide (NO) production in LPS-activated macrophages[9].

Potential Signaling Pathway: The anti-inflammatory effects of Kadsura lignans suggest a potential interaction with the NF-κB signaling pathway . NF-κB is a key transcription factor that regulates the expression of many genes involved in inflammation, including cytokines and enzymes like COX-2 and iNOS. Inhibition of the NF-κB pathway would lead to the observed reduction in inflammatory mediators.

anti_inflammatory_pathway cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) NFkB->Genes activates HeteroclitinB This compound (potential) HeteroclitinB->IKK inhibits? HeteroclitinB->NFkB inhibits translocation?

Potential Anti-Inflammatory Signaling Pathway of this compound.
Cytotoxic Activity

Several dibenzocyclooctadiene lignans isolated from Kadsura heteroclita have exhibited cytotoxic effects against various cancer cell lines. For instance, Kadheterin A showed moderate cytotoxicity against HL-60 (human leukemia) cells with an IC50 value of 14.59 μM[10]. This suggests that this compound may also possess anticancer properties.

Potential Signaling Pathway: The cytotoxic activity of related lignans could be mediated through the induction of apoptosis . Key signaling pathways involved in apoptosis include the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, which converge on the activation of caspases.

cytotoxic_pathway HeteroclitinB This compound (potential) Bax Bax/Bak HeteroclitinB->Bax activates? Bcl2 Bcl-2 HeteroclitinB->Bcl2 inhibits? Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Bax->Mitochondrion promotes release Bcl2->Mitochondrion inhibits release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Potential Apoptotic Signaling Pathway of this compound.
Neuroprotective Activity

An extract of Kadsura heteroclita (HS2) has been shown to promote the growth and development of cultured hippocampal neurons at a suitable dose, suggesting potential neuroprotective effects[11]. While the specific compounds responsible for this activity were not identified, it opens an avenue for investigating the neuroprotective potential of individual lignans like this compound.

Potential Signaling Pathway: Neuroprotective effects are often associated with the activation of pro-survival signaling pathways, such as the PI3K/Akt pathway , and the inhibition of apoptotic pathways. The PI3K/Akt pathway plays a crucial role in promoting cell survival, growth, and proliferation.

neuroprotective_workflow HeteroclitinB This compound (potential) Receptor Growth Factor Receptor HeteroclitinB->Receptor activates? PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt activates ApoptosisInhib Inhibition of Apoptosis Akt->ApoptosisInhib CellSurvival Promotion of Cell Survival and Growth Akt->CellSurvival

References

The Enigmatic Bioactivity of Heteroclitin B: A Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

Despite its origin from a medicinally significant plant genus, Kadsura, the specific biological activities of the natural compound Heteroclitin B remain largely uncharted territory within the scientific community. A comprehensive review of available literature reveals a significant gap in the understanding of its pharmacological potential, with a notable absence of quantitative bioactivity data, detailed experimental protocols, and elucidated signaling pathways.

While the genus Kadsura is a known source of various bioactive lignans (B1203133) and triterpenoids, research has predominantly focused on other constituents. For instance, compounds isolated from Kadsura heteroclita, the plant from which this compound is derived, have demonstrated a range of biological effects, including anti-HIV, antioxidant, cytotoxic, and anti-inflammatory activities. However, specific investigations into the therapeutic properties of this compound are conspicuously absent from the current body of scientific publications.

This review aimed to construct a detailed technical guide on the bioactivity of this compound, targeting an audience of researchers, scientists, and drug development professionals. The core requirements included the summarization of quantitative data, detailed experimental methodologies, and the visualization of signaling pathways. However, an exhaustive search of scientific databases and literature has not yielded the specific information required to fulfill these objectives.

There is no publicly available data detailing the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of this compound against any cell line or biological target. Consequently, it is not possible to present a quantitative summary of its bioactivity.

Similarly, the absence of published studies on this compound means there are no established experimental protocols to report. Methodologies for key experiments that would be crucial for a technical guide, such as cell viability assays, enzyme inhibition assays, or in vivo animal studies, have not been described in the context of this specific compound.

Furthermore, the mechanism of action of this compound remains unknown. Without any bioactivity data, there have been no investigations into the signaling pathways that might be modulated by this compound. Therefore, the creation of diagrams to illustrate its molecular interactions and downstream effects is not feasible at this time.

In Vitro Studies of Heteroclitin Analogs and Related Lignans from Kadsura heteroclita: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific in vitro studies for a compound named "Heteroclitin B". The following guide provides a comprehensive overview of the in vitro biological activities, experimental protocols, and potential signaling pathways of structurally related dibenzocyclooctadiene lignans (B1203133) isolated from Kadsura heteroclita, which may serve as a valuable reference for researchers interested in this class of compounds.

This technical guide is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the in vitro evaluation of lignans derived from Kadsura heteroclita. The information is presented to facilitate further research and drug discovery efforts based on this family of natural products.

Quantitative Data on Biological Activities

The primary biological activities reported for Heteroclitin analogs and related lignans from Kadsura heteroclita are anti-HIV and cytotoxic effects. The following tables summarize the available quantitative data from in vitro studies.

Table 1: Anti-HIV Activity of Lignans from Kadsura heteroclita

CompoundEC50 (µg/mL)Therapeutic Index (TI)
Interiorin1.652.9
Gomisin J1.465.9

EC50: Half maximal effective concentration. TI: Therapeutic Index.

Table 2: Cytotoxicity of Lignans from Kadsura heteroclita

CompoundCell LineIC50 (µM)
Kadheterin AHL-6014.59

IC50: Half maximal inhibitory concentration.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used in the in vitro assessment of lignans from Kadsura heteroclita.

The anti-HIV activity of compounds is typically evaluated using a cell-based assay that measures the inhibition of virus-induced cytopathic effects.

Experimental Workflow for Anti-HIV Assay

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_infection Infection cluster_incubation Incubation & Readout cell_culture Culture CEM-SS cells cell_seeding Seed cells into 96-well plates cell_culture->cell_seeding add_compound Add compounds to wells cell_seeding->add_compound compound_prep Prepare serial dilutions of test compounds compound_prep->add_compound add_virus Add HIV-1 to wells add_compound->add_virus virus_prep Prepare HIV-1 stock virus_prep->add_virus incubation Incubate for 6 days at 37°C add_virus->incubation readout Measure cell viability (e.g., MTT assay) incubation->readout analysis analysis readout->analysis Calculate EC50 and TI

Caption: Workflow for determining the anti-HIV activity of test compounds.

Protocol Details:

  • Cell Culture: Human T4-lymphoblastoid CEM-SS cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.

  • Assay Setup: Cells are seeded into 96-well microplates at a density of 1 x 10^4 cells/well.

  • Compound Addition: Test compounds are serially diluted and added to the wells.

  • Virus Infection: A predetermined optimal concentration of HIV-1 (e.g., strain IIIB) is added to the wells.

  • Incubation: The plates are incubated for 6 days at 37°C in a 5% CO2 atmosphere.

  • Viability Assessment: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) are calculated from the dose-response curves. The therapeutic index (TI) is determined as the ratio of CC50 to EC50.

Cytotoxicity assays are essential to determine the toxic concentration of a compound to cells and to calculate its selectivity index.

Experimental Workflow for Cytotoxicity Assay

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_incubation Incubation & Readout cell_culture Culture target cells (e.g., HL-60) cell_seeding Seed cells into 96-well plates cell_culture->cell_seeding add_compound Add compounds to wells cell_seeding->add_compound compound_prep Prepare serial dilutions of test compounds compound_prep->add_compound incubation Incubate for a defined period (e.g., 48-72h) add_compound->incubation readout Measure cell viability (e.g., MTT or SRB assay) incubation->readout analysis analysis readout->analysis Calculate IC50

Caption: Workflow for determining the cytotoxicity of test compounds.

Protocol Details:

  • Cell Lines: A panel of human cancer cell lines (e.g., HL-60 for leukemia) are used.

  • Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds.

  • Incubation: Plates are incubated for a period of 48 to 72 hours.

  • Viability Measurement: Cell viability is assessed using a suitable method, such as the Sulforhodamine B (SRB) assay or MTT assay.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is determined from the dose-response curves.

Potential Signaling Pathways

While specific signaling pathway studies for this compound are unavailable, based on the known activities of related lignans (e.g., anti-inflammatory and antiviral), we can hypothesize the involvement of key cellular signaling pathways. For instance, many natural products with anti-inflammatory and antiviral properties are known to modulate the NF-κB and MAPK signaling pathways.

Hypothesized Modulation of NF-κB and MAPK Pathways

G cluster_stimulus External Stimulus cluster_pathways Signaling Cascades cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_response Cellular Response stimulus Inflammatory Stimulus (e.g., LPS, Virus) IKK IKK stimulus->IKK MAPKKK MAPKKK stimulus->MAPKKK IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB IkappaB->NFkB releases response Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) NFkB->response promotes MAPKK MAPKK MAPKKK->MAPKK activates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK activates MAPK->response promotes heteroclitin Heteroclitin Analogs heteroclitin->IKK inhibits? heteroclitin->MAPKKK inhibits?

Caption: Hypothesized mechanism of action for Heteroclitin analogs on inflammatory pathways.

This diagram illustrates that inflammatory stimuli can activate both the NF-κB and MAPK signaling pathways, leading to the expression of pro-inflammatory genes. It is hypothesized that Heteroclitin analogs may exert their anti-inflammatory effects by inhibiting key components of these pathways. Further research is required to validate these potential mechanisms of action for specific Heteroclitin compounds.

Heteroclitin B: A Speculative Exploration of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The precise mechanism of action for Heteroclitin B has not been definitively elucidated in publicly available scientific literature. This document, therefore, presents a speculative overview based on the known biological activities of closely related compounds, particularly other dibenzocyclooctadiene lignans (B1203133) isolated from the Schisandraceae family, including the source plant Kadsura heteroclita. The information herein is intended to guide future research and should not be interpreted as established fact.

Introduction

This compound is a dibenzocyclooctadiene lignan (B3055560) isolated from Kadsura heteroclita, a plant with a history of use in traditional medicine for treating a variety of ailments, including rheumatoid arthritis and hepatitis.[1][2] While direct studies on this compound are scarce, the broader family of dibenzocyclooctadiene lignans has demonstrated a range of biological activities, including anti-inflammatory, anticancer, and antiviral effects. This guide synthesizes the available data on related compounds to speculate on the potential molecular pathways and mechanisms through which this compound may exert its therapeutic effects.

Potential Biological Activities and Quantitative Data of Related Lignans

Lignans isolated from Kadsura heteroclita and other species of the Schisandraceae family have been shown to possess significant biological activities. While quantitative data for this compound is unavailable, the following tables summarize the reported activities of other lignans from Kadsura heteroclita and related plants, offering a potential framework for understanding the possible efficacy of this compound.

Table 1: Anti-inflammatory and Anti-Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RAFLS) Activity of Compounds from Kadsura heteroclita

CompoundBiological ActivityIC50 (µM)Source
Compound 2 (Triterpenoid)Anti-RAFLS19.81 ± 0.26[1][2]
Compound 10 (Triterpenoid)Anti-RAFLS12.73 ± 0.29[1][2]
Compound 13 (Triterpenoid)Anti-RAFLS5.70 ± 0.24[1][2]
Compound 14 (Triterpenoid)Anti-RAFLS9.25 ± 0.79[1][2]
Compound 15 (Triterpenoid)Anti-RAFLS5.66 ± 0.52[1][2]
Compound 17 (Triterpenoid)Anti-RAFLS11.91 ± 0.44[1][2]
Compound 18 (Triterpenoid)Anti-RAFLS13.22 ± 0.27[1][2]
Compound 19 (Triterpenoid)Anti-RAFLS15.94 ± 0.36[1][2]

Table 2: Hepatoprotective Activity of Lignans from Kadsura heteroclita

CompoundBiological ActivityCell Viability Increase (%) at 10 µMSource
Compound 22Hepatoprotective12.93[1]
Compound 25Hepatoprotective25.23[1]
Compound 31Hepatoprotective13.91[1]
Bicyclol (Control)Hepatoprotective12.60[1]

Speculated Signaling Pathways

Based on studies of other dibenzocyclooctadiene lignans, this compound may modulate key signaling pathways involved in inflammation and cancer progression. These pathways represent plausible targets for this compound's mechanism of action.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. Many dibenzocyclooctadiene lignans have been shown to inhibit the activation of NF-κB. This inhibition is thought to occur through the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. By blocking IκBα degradation, the translocation of NF-κB to the nucleus is prevented, leading to the downregulation of pro-inflammatory genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB p_IkBa p-IκBα IkBa_NFkB->p_IkBa Phosphorylation NFkB NF-κB IkBa_NFkB->NFkB Proteasome Proteasome p_IkBa->Proteasome Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation HeteroclitinB This compound (Speculated) HeteroclitinB->IKK DNA DNA NFkB_n->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression

Caption: Speculated inhibition of the NF-κB pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in various diseases, including cancer. Some lignans have been observed to suppress the phosphorylation of key MAPK components like ERK, JNK, and p38, thereby inhibiting downstream signaling.

MAPK_Pathway Growth_Factors Growth_Factors Receptor_TK Receptor Tyrosine Kinase Growth_Factors->Receptor_TK Ras Ras Receptor_TK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Cellular_Response Proliferation, Inflammation Transcription_Factors->Cellular_Response HeteroclitinB This compound (Speculated) HeteroclitinB->Raf

Caption: Speculated modulation of the MAPK signaling pathway by this compound.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is central to cell survival, growth, and proliferation. Its overactivation is a hallmark of many cancers. Certain lignans from the Schisandraceae family have been found to inhibit this pathway, leading to apoptosis in cancer cells. Gomisin G, for instance, has been shown to reduce the phosphorylation of Akt.[3]

PI3K_Akt_Pathway Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Downstream_Targets Downstream Targets (e.g., mTOR, Bad) Akt->Downstream_Targets Cell_Survival Cell Survival & Proliferation Downstream_Targets->Cell_Survival HeteroclitinB This compound (Speculated) HeteroclitinB->PI3K

Caption: Speculated inhibition of the PI3K/Akt pathway by this compound.

Detailed Methodologies for Key Experiments (General Protocols)

To investigate the speculative mechanisms of action of this compound, the following established experimental protocols, commonly used for studying natural products, would be essential.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells (e.g., cancer cell lines or inflammatory cell models) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Western Blot Analysis for Signaling Pathway Proteins
  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, IκBα) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

NF-κB Nuclear Translocation Assay (Immunofluorescence)
  • Cell Culture and Treatment: Grow cells on coverslips and treat with an inflammatory stimulus (e.g., LPS) in the presence or absence of this compound.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Blocking and Staining: Block with 1% BSA and incubate with an antibody against the p65 subunit of NF-κB. Subsequently, stain with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

  • Imaging: Visualize the cells using a fluorescence microscope. In untreated or this compound-treated cells, p65 should be primarily located in the cytoplasm, while in stimulated cells, it will translocate to the nucleus.

Conclusion and Future Directions

While the precise molecular targets of this compound remain to be discovered, the existing body of research on related dibenzocyclooctadiene lignans provides a strong foundation for speculating its mechanism of action. It is plausible that this compound exerts its biological effects through the modulation of key inflammatory and cell survival signaling pathways such as NF-κB, MAPK, and PI3K/Akt.

Future research should focus on validating these speculative mechanisms through direct experimental evidence. This would involve:

  • Isolation and Purification of this compound: Obtaining sufficient quantities of pure this compound for in-depth biological evaluation.

  • In Vitro and In Vivo Studies: Conducting comprehensive studies to determine the IC50 values of this compound in various cell lines and to assess its efficacy in animal models of inflammation and cancer.

  • Target Identification: Employing techniques such as affinity chromatography, proteomics, and computational modeling to identify the direct molecular targets of this compound.

A thorough investigation into the mechanism of action of this compound holds the potential to uncover a novel therapeutic agent for the treatment of inflammatory diseases and cancer.

References

Elucidation of the Structure of Heteroclitin-Type Dibenzocyclooctadiene Lignans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial literature searches for "Heteroclitin B" did not yield specific spectroscopic data for a compound with this designation. The Heteroclitin class of compounds are dibenzocyclooctadiene lignans (B1203133) isolated from plants of the Kadsura genus. To provide a comprehensive technical guide that adheres to the user's request for in-depth data and experimental protocols, this document will focus on a closely related and well-characterized analogue, Xuetonlignan A , a dibenzocyclooctadiene lignan (B3055560) recently isolated from Kadsura heteroclita. The methodologies and data analysis presented here are representative of the structure elucidation process for this class of natural products.

Introduction

Dibenzocyclooctadiene lignans, a class of natural products isolated from the Schisandraceae family, are of significant interest to researchers due to their complex chemical structures and diverse biological activities. The elucidation of their structures is a critical step in understanding their therapeutic potential and relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide provides a detailed overview of the process, using Xuetonlignan A as a case study.

Experimental Protocols

The structural characterization of a novel natural product like Xuetonlignan A follows a systematic workflow, from isolation to spectroscopic analysis.

Isolation of Xuetonlignan A

The isolation of dibenzocyclooctadiene lignans from Kadsura heteroclita typically involves the following steps:

  • Extraction: The dried and powdered plant material (e.g., stems or leaves) is extracted with organic solvents of increasing polarity, such as a mixture of petroleum ether and ethyl acetate, followed by methanol (B129727).

  • Fractionation: The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., petroleum ether-ethyl acetate) to separate the components based on polarity.

  • Purification: Fractions containing the compounds of interest are further purified using repeated column chromatography, often including Sephadex LH-20 and semi-preparative High-Performance Liquid Chromatography (HPLC), to yield the pure compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD) in an NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra, as well as 2D NMR experiments (COSY, HSQC, HMBC, and NOESY), are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz).

  • Data Acquisition: Standard pulse programs are used for each experiment. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS):

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: The sample is introduced into a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, equipped with an electrospray ionization source.

  • Data Acquisition: The mass spectrum is acquired in positive or negative ion mode, providing the exact mass of the molecular ion, which is used to determine the molecular formula.

Spectroscopic Data for Xuetonlignan A

The structure of Xuetonlignan A was elucidated based on the following spectroscopic data.

Mass Spectrometry Data

High-resolution mass spectrometry provides the elemental composition of the molecule.

ParameterValue
Molecular Ion[M+Na]⁺
Calculated m/z673.2574
Measured m/z673.2568
Molecular Formula C₃₅H₄₂O₁₂
NMR Spectroscopic Data

The ¹H and ¹³C NMR data provide detailed information about the carbon-hydrogen framework of the molecule. The data presented here was recorded in CDCl₃.

PositionδC (ppm)δH (ppm), Multiplicity (J in Hz)
1153.3
2152.4
3150.1
4142.56.85, s
5141.8
6136.9
786.25.78, d (2.4)
844.52.30, m
984.55.71, d (10.2)
10134.5
11103.16.63, s
12123.4
13121.8
14112.2
1-OCH₃61.13.94, s
2-OCH₃61.03.86, s
3-OCH₃56.63.66, s
13-OCH₃59.43.58, s
8-CH₃17.21.30, d (7.2)
9-CH₃29.41.38, s
OCH₂O102.25.72, d (1.2); 5.15, d (1.2)
Cinnamoyl Group
1'166.4
2'118.26.45, d (15.6)
3'146.07.70, d (15.6)
4'135.5
5', 9'129.47.45, d (7.2)
6', 8'130.07.35, t (7.2)
7'131.77.30, t (7.2)
Propionyl Group
1''174.2
2''27.72.40, q (7.2)
3''8.81.15, t (7.2)

Structure Elucidation Workflow and Key Correlations

The determination of the complex structure of a dibenzocyclooctadiene lignan is a logical process that integrates information from various spectroscopic experiments.

structure_elucidation_workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Determination Plant_Material Kadsura heteroclita Crude_Extract Crude Extract Plant_Material->Crude_Extract Extraction Fractions Column Chromatography Fractions Crude_Extract->Fractions Fractionation Pure_Compound Pure Xuetonlignan A Fractions->Pure_Compound Purification (HPLC) HRMS HR-ESIMS Pure_Compound->HRMS NMR_1D 1D NMR (¹H, ¹³C) Pure_Compound->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) Pure_Compound->NMR_2D Molecular_Formula Molecular Formula (C₃₅H₄₂O₁₂) HRMS->Molecular_Formula Substructures Identify Substructures (Aromatic rings, esters, etc.) NMR_1D->Substructures Connectivity Establish Connectivity (HMBC, COSY) NMR_2D->Connectivity Final_Structure Propose Final Structure Molecular_Formula->Final_Structure Substructures->Connectivity Connectivity->Final_Structure

Figure 1. Workflow for the structure elucidation of Xuetonlignan A.

The connectivity of the atoms in Xuetonlignan A was established through the analysis of 2D NMR spectra, particularly COSY and HMBC experiments.

key_correlations cluster_structure Key 2D NMR Correlations for Xuetonlignan A cluster_cosy ¹H-¹H COSY (Proton-Proton Coupling) cluster_hmbc ¹H-¹³C HMBC (Long-Range Correlations) XuetonlignanA [Structure of Xuetonlignan A would be depicted here] H8 H-8 H7 H-7 H8->H7 H8_CH3 8-CH₃ H8->H8_CH3 H4 H-4 C2 C-2 H4->C2 C3 C-3 H4->C3 C5 C-5 H4->C5 C6 C-6 H4->C6 C10 C-10 H4->C10 H11 H-11 C10_2 C-10 H11->C10_2 C12 C-12 H11->C12 C13 C-13 H11->C13 H7_2 H-7 C6_2 C-6 H7_2->C6_2 C8 C-8 H7_2->C8 C9 C-9 H7_2->C9 C1_cinnamoyl C-1' (Cinnamoyl) H7_2->C1_cinnamoyl H9 H-9 C1_propionyl C-1'' (Propionyl) H9->C1_propionyl

Figure 2. Key COSY and HMBC correlations for Xuetonlignan A.
(Note: A chemical structure diagram would typically be included in Figure 2 to visualize these correlations.)

Conclusion

The structure elucidation of Heteroclitin-type dibenzocyclooctadiene lignans, exemplified by Xuetonlignan A, is a meticulous process that relies on the synergistic application of chromatographic separation techniques and advanced spectroscopic methods. High-resolution mass spectrometry is instrumental in determining the molecular formula, while a suite of 1D and 2D NMR experiments provides the necessary data to piece together the complex molecular architecture, including the relative stereochemistry. This guide provides a foundational understanding of the key data and workflows essential for researchers in natural product chemistry and drug development.

The Multifaceted Biological Activities of Kadsura heteroclita Extracts: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the pharmacological potential of Kadsura heteroclita, detailing its diverse biological activities, underlying molecular mechanisms, and key bioactive constituents. This guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development.

Kadsura heteroclita (Roxb.) Craib, a plant belonging to the Schisandraceae family, has a long history of use in traditional medicine, particularly in Tujia ethnomedicine, for treating conditions such as rheumatoid arthritis, hepatitis, and joint pain.[1][2] Modern phytochemical and pharmacological research has begun to validate these traditional uses, revealing a broad spectrum of biological activities. The primary bioactive compounds responsible for these effects are believed to be lignans (B1203133) and triterpenoids, which are abundant in the plant.[1][3] This technical guide provides a detailed overview of the scientifically validated biological activities of Kadsura heteroclita extracts and its isolated compounds, with a focus on quantitative data and experimental methodologies.

Quantitative Data on Biological Activities

The biological activities of Kadsura heteroclita extracts and its purified compounds have been quantified in numerous studies. The following tables summarize the key findings, providing a comparative overview of the plant's potential therapeutic applications.

Table 1: Cytotoxic Activity of Kadsura heteroclita Compounds
CompoundCell LineIC50 (µM)Reference
Heteroclitalactone DHL-60 (Human leukemia)6.76[4]
Changnanic acidBel-7402 (Human hepatoma)100[5]
MCF-7 (Human breast cancer)100[5]
HL-60 (Human leukemia)50.51[5]
Compound 3 (seco-coccinic acid F)OVCAR (Human ovarian cancer)16.2 - 36.4[6]
HT-29 (Human colon cancer)16.2 - 36.4[6]
A-549 (Human lung cancer)16.2 - 36.4[6]
Table 2: Anti-HIV Activity of Kadsura heteroclita Compounds
CompoundEC50 (µg/mL)Therapeutic Index (TI)Reference
Compound 61.652.9[7]
Compound 121.465.9[7]
Interiorin1.6Not Reported[5]
Table 3: Enzyme Inhibitory Activity of Kadsura heteroclita Fruit Extracts
Extract PartEnzymeIC50 (mg/mL)Reference
ExocarpAcetylcholinesterase (AChE)0.52[8]
CoreAcetylcholinesterase (AChE)0.41[8]
Table 4: In Vivo Anti-inflammatory and Hepatoprotective Effects of Kadsura heteroclita Stem Ethanol (B145695) Extract
ParameterTreatment Group (Dose)ResultReference
Alanine aminotransferase (ALT)100, 200, 400 mg/kgSignificant reduction[9]
Aspartate aminotransferase (AST)100, 200, 400 mg/kgSignificant reduction[9]
Malondialdehyde (MDA)Not specifiedSignificant suppression[9]
Myeloperoxidase (MPO)Not specifiedSignificant suppression[9]
Superoxide dismutase (SOD)Not specifiedMarked increase[9]
Glutathione peroxidase (GPx-2)Not specifiedMarked increase[9]
Tumor necrosis factor-α (TNF-α)Not specifiedDecreased[9]
Interleukin-6 (IL-6)Not specifiedDecreased[9]
Interleukin-10 (IL-10)Not specifiedIncreased[9]
Bax protein expressionNot specifiedReduced[9]
Bcl-2 protein expressionNot specifiedIncreased[9]
Caspase-3 expressionNot specifiedSignificant reduction[9]
Caspase-8 expressionNot specifiedSignificant reduction[9]

Experimental Protocols

A comprehensive understanding of the biological activities of Kadsura heteroclita requires a detailed examination of the experimental methodologies employed.

Preparation of Kadsura heteroclita Extracts

A common method for preparing extracts from Kadsura heteroclita involves the following steps:

  • Pulverization and Extraction: The dried plant material (e.g., stems) is pulverized into a fine powder.[10]

  • The powdered material is then extracted with a suitable solvent, such as ethanol or cyclohexane, often with the aid of sonication to enhance extraction efficiency.[9][10]

  • The extraction process is typically repeated multiple times to ensure maximum yield.[10]

  • Filtration and Concentration: The combined extracts are filtered to remove solid plant debris.[10]

  • The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the solvent, yielding the crude extract.[10]

G cluster_extraction Extraction Process Dried_Plant Dried Kadsura heteroclita Material Pulverization Pulverization Dried_Plant->Pulverization Extraction Solvent Extraction (e.g., Ethanol) Pulverization->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract

Diagram 1: General workflow for the preparation of Kadsura heteroclita extracts.
Cytotoxicity Assays (MTT Assay)

The cytotoxic effects of Kadsura heteroclita extracts and their isolated compounds are frequently evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11]

  • Cell Culture: Human tumor cell lines (e.g., HL-60, MCF-7, Bel-7402) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.[4][5]

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds or extracts for a specified period.

  • MTT Addition: After the incubation period, MTT solution is added to each well. Live cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Anti-inflammatory Assays (In Vivo)

The anti-inflammatory properties of Kadsura heteroclita extracts are often investigated using animal models of inflammation.[12]

  • Animal Model: A common model is carrageenan-induced paw edema in rats or xylene-induced ear swelling in mice.[12]

  • Treatment: Animals are administered different doses of the Kadsura heteroclita extract orally.[12]

  • Induction of Inflammation: Inflammation is induced by injecting carrageenan into the paw or applying xylene to the ear.

  • Measurement of Inflammation: The degree of swelling (edema) is measured at different time points using a plethysmometer or by measuring the ear thickness.

  • Biochemical Analysis: At the end of the experiment, blood and tissue samples are collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and the expression of inflammatory enzymes (e.g., COX-2, iNOS) using techniques like ELISA and Western blotting.[12]

Signaling Pathways and Molecular Mechanisms

The biological activities of Kadsura heteroclita are underpinned by its modulation of specific signaling pathways.

Hepatoprotective and Anti-inflammatory Mechanisms

The hepatoprotective effects of Kadsura heteroclita stem ethanol extract against CCl4-induced liver injury are mediated through the suppression of oxidative stress, inflammation, and apoptosis.[9] The extract has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6, while increasing the level of the anti-inflammatory cytokine IL-10.[9] Furthermore, it inhibits hepatocyte apoptosis by downregulating the expression of pro-apoptotic proteins like Bax, Caspase-3, and Caspase-8, and upregulating the anti-apoptotic protein Bcl-2.[9]

G cluster_pathway Hepatoprotective and Anti-inflammatory Signaling KH_Extract Kadsura heteroclita Extract Oxidative_Stress Oxidative Stress KH_Extract->Oxidative_Stress Inflammation Inflammation KH_Extract->Inflammation Apoptosis Apoptosis KH_Extract->Apoptosis IL10 IL-10 KH_Extract->IL10 Bcl2 Bcl-2 KH_Extract->Bcl2 Hepatoprotection Hepatoprotection Oxidative_Stress->Hepatoprotection TNFa TNF-α Inflammation->TNFa IL6 IL-6 Inflammation->IL6 Inflammation->Hepatoprotection Bax Bax Apoptosis->Bax Caspase3_8 Caspase-3/8 Apoptosis->Caspase3_8 Apoptosis->Hepatoprotection

Diagram 2: Signaling pathways modulated by Kadsura heteroclita extract leading to hepatoprotection.
Neuroprotective Mechanisms

Aqueous extracts of Kadsura heteroclita stem have demonstrated neuroprotective effects in a rat model of Alzheimer's disease.[13] The proposed mechanism involves the reduction of neuroinflammation by decreasing the expression of TNF-α and IL-6, and the suppression of oxidative stress by lowering the levels of nitric oxide (NO) and nitric oxide synthase (NOS).[13] The extract also increased the expression of synaptophysin (SYP), a protein associated with synaptic plasticity, suggesting a role in improving cognitive function.[13]

G cluster_neuro Neuroprotective Signaling Pathway KH_Aqueous_Extract Kadsura heteroclita Aqueous Extract Neuroinflammation Neuroinflammation KH_Aqueous_Extract->Neuroinflammation Oxidative_Stress Oxidative Stress KH_Aqueous_Extract->Oxidative_Stress SYP Synaptophysin (SYP) KH_Aqueous_Extract->SYP TNFa_IL6 TNF-α, IL-6 Neuroinflammation->TNFa_IL6 Neuroprotection Neuroprotection & Improved Cognitive Function Neuroinflammation->Neuroprotection NO_NOS NO, NOS Oxidative_Stress->NO_NOS Oxidative_Stress->Neuroprotection SYP->Neuroprotection

Diagram 3: Proposed neuroprotective mechanisms of Kadsura heteroclita aqueous extract.

Conclusion

Kadsura heteroclita is a rich source of bioactive compounds with a wide array of pharmacological activities, including cytotoxic, anti-HIV, anti-inflammatory, hepatoprotective, and neuroprotective effects. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development of novel therapeutic agents from this promising medicinal plant. The elucidation of the underlying molecular mechanisms, particularly the modulation of key signaling pathways, offers valuable insights for targeted drug discovery. Future investigations should focus on the clinical evaluation of Kadsura heteroclita extracts and its purified compounds to translate the preclinical findings into tangible health benefits.

References

Heteroclitin B CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heteroclitin B is a naturally occurring lignan (B3055560) isolated from the stems of Kadsura heteroclita. Lignans (B1203133) are a class of polyphenolic compounds known for their diverse biological activities, which have garnered significant interest within the scientific community for their potential therapeutic applications. This technical guide provides a concise summary of the core physicochemical properties of this compound and outlines a general methodology for its isolation, based on techniques commonly employed for the separation of analogous natural products.

Core Data

The fundamental physicochemical properties of this compound are summarized below.

PropertyValue
CAS Number140461-47-8
Molecular Weight498.6 g/mol
Molecular FormulaC₂₈H₃₄O₈

Experimental Protocols

General Isolation Protocol for Lignans from Kadsura heteroclita

  • Extraction: The dried and powdered stems of Kadsura heteroclita are subjected to extraction with an organic solvent, such as ethanol (B145695) or methanol (B129727), at room temperature. This process is often repeated multiple times to ensure a comprehensive extraction of secondary metabolites.

  • Solvent Partitioning: The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and ethyl acetate (B1210297). This step serves to fractionate the extract based on the polarity of its constituents. Lignans are typically enriched in the chloroform and ethyl acetate fractions.

  • Chromatographic Separation: The lignan-rich fractions are then subjected to various chromatographic techniques for the purification of individual compounds.

    • Silica (B1680970) Gel Column Chromatography: This is a primary separation technique where the fraction is loaded onto a silica gel column and eluted with a gradient of solvents, typically a mixture of hexane (B92381) and ethyl acetate or chloroform and methanol, with increasing polarity.

    • Sephadex LH-20 Column Chromatography: This technique is often used for further purification, particularly for separating compounds with similar polarities. Elution is typically carried out with methanol.

    • Preparative High-Performance Liquid Chromatography (HPLC): The final purification step often involves preparative HPLC on a C18 column with a mobile phase consisting of a mixture of methanol and water or acetonitrile (B52724) and water. This allows for the isolation of highly pure compounds.

  • Structure Elucidation: The chemical structure of the isolated pure compound is then determined using a combination of spectroscopic methods, including:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Infrared (IR) Spectroscopy: To identify functional groups.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments to elucidate the complete chemical structure and stereochemistry.

Visualizations

The following diagram illustrates a generalized workflow for the isolation of natural products like this compound from a plant source.

experimental_workflow plant_material Plant Material (Kadsura heteroclita stems) extraction Extraction (e.g., Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning (e.g., Hexane, EtOAc, BuOH) crude_extract->partitioning fractions Fractions partitioning->fractions column_chromatography Column Chromatography (Silica Gel, Sephadex) fractions->column_chromatography semi_pure Semi-pure Fractions column_chromatography->semi_pure prep_hplc Preparative HPLC semi_pure->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS, IR) pure_compound->structure_elucidation

Generalized workflow for natural product isolation.

Due to the limited publicly available data, a specific signaling pathway for this compound cannot be provided at this time. Research into the biological activities of compounds from Kadsura heteroclita suggests potential anti-inflammatory and anti-tumor effects, areas that warrant further investigation to elucidate the specific mechanisms of action for this compound.

Unraveling the Stereochemistry of Heteroclitin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heteroclitin B is a bioactive dibenzocyclooctadiene lignan (B3055560) isolated from plants of the Kadsura genus, notably Kadsura heteroclita and Kadsura coccinea.[1][2] Lignans (B1203133) from this genus are known for a variety of pharmacological activities, including anti-tumor, anti-HIV, and anti-inflammatory effects.[2][3] The complex stereochemistry of this compound is a crucial determinant of its biological activity and a key aspect for consideration in synthetic and drug development efforts. This guide provides an in-depth overview of the stereochemical elucidation of this compound, compiling available data and outlining the typical experimental protocols employed for this class of compounds.

Core Structure and Stereochemical Complexity

This compound possesses a rigid dibenzocyclooctadiene skeleton, which imparts significant conformational constraints. The stereochemistry is defined by the presence of multiple chiral centers and the potential for atropisomerism due to restricted rotation around the biaryl bond. The absolute configuration of these stereocenters and the orientation of the substituents on the cyclooctadiene ring are critical for its three-dimensional structure and interaction with biological targets.

Physicochemical and Spectroscopic Data

PropertyValueSource
Molecular Formula C₂₈H₃₄O₈[1]
CAS Number 140461-47-8
Specific Rotation [α]D²⁰ = -47.3° (c = 1, pyridine)

Stereochemical Elucidation: A Methodological Overview

The determination of the complex stereochemistry of dibenzocyclooctadiene lignans like this compound typically involves a combination of spectroscopic techniques and, where possible, X-ray crystallography.

Experimental Protocols

1. Isolation and Purification:

  • Extraction: The dried and powdered stems or roots of Kadsura heteroclita are typically extracted with organic solvents such as cyclohexane, ethanol, or chloroform.[4]

  • Chromatography: The crude extract is subjected to repeated column chromatography on silica (B1680970) gel, often using a gradient elution system with solvent mixtures like petroleum ether and ethyl acetate.[4] Final purification is often achieved by semi-preparative High-Performance Liquid Chromatography (HPLC).[5]

2. Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the chemical environment of protons, their multiplicity (splitting patterns), and coupling constants (J-values), which helps to establish the connectivity of atoms.

    • ¹³C NMR: Determines the number of non-equivalent carbons and their chemical shifts, indicating the types of carbon atoms present (e.g., methyl, methylene, methine, quaternary, carbonyl).

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete carbon-hydrogen framework.

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is vital for connecting different spin systems and assigning quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the most critical NMR experiments for determining the relative stereochemistry. Through-space correlations between protons indicate their spatial proximity. For dibenzocyclooctadiene lignans, NOE/ROE correlations are used to define the conformation of the eight-membered ring and the relative orientation of substituents.[6]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often with electrospray ionization (ESI), is used to determine the exact molecular formula.[5][7]

  • Chiroptical Methods:

    • Circular Dichroism (CD): The CD spectrum provides information about the absolute configuration of the biaryl system (atropisomerism).[7] The sign of the Cotton effect can be correlated with the chirality of the molecule.

    • Optical Rotation: The measurement of the specific rotation ([α]D) provides an overall indication of the chirality of the molecule.

3. X-ray Crystallography:

  • This is the most definitive method for determining the absolute stereochemistry of a molecule.[6] If a suitable single crystal of the natural product or a derivative can be obtained, X-ray diffraction analysis provides the precise three-dimensional arrangement of atoms in the crystal lattice, unambiguously establishing the relative and absolute stereochemistry.

Logical Workflow for Stereochemical Determination

The following diagram illustrates the typical logical workflow for elucidating the stereochemistry of a novel natural product like this compound.

stereochemistry_workflow cluster_isolation Isolation & Purification cluster_structure_elucidation Structure & Stereochemistry Elucidation cluster_data_interpretation Data Interpretation & Assignment Plant_Material Plant Material (Kadsura heteroclita) Extraction Solvent Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography HPLC Semi-preparative HPLC Column_Chromatography->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound MS Mass Spectrometry (HRMS) Pure_Compound->MS NMR_1D 1D NMR (¹H, ¹³C) Pure_Compound->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) Pure_Compound->NMR_2D NOESY_ROESY NOESY / ROESY Pure_Compound->NOESY_ROESY CD Circular Dichroism Pure_Compound->CD Xray X-ray Crystallography Pure_Compound->Xray Molecular_Formula Molecular Formula MS->Molecular_Formula Planar_Structure Planar Structure NMR_1D->Planar_Structure NMR_2D->Planar_Structure Relative_Stereo Relative Stereochemistry NOESY_ROESY->Relative_Stereo Absolute_Stereo Absolute Stereochemistry CD->Absolute_Stereo Xray->Absolute_Stereo Final_Structure Final Structure of This compound Molecular_Formula->Final_Structure Planar_Structure->Final_Structure Relative_Stereo->Final_Structure Absolute_Stereo->Final_Structure

Caption: Workflow for the stereochemical elucidation of this compound.

Signaling Pathways and Biological Activity

This compound, along with other dibenzocyclooctadiene lignans, has been reported to exhibit cytotoxic activities against various cancer cell lines. While the specific signaling pathways modulated by this compound are not extensively detailed in the available literature, related compounds are known to act as antagonists of the Platelet-Activating Factor (PAF).[8] PAF is a potent phospholipid mediator involved in various physiological and pathological processes, including inflammation, allergic responses, and signal transduction in cancer cells.

The diagram below illustrates a generalized signaling pathway for PAF, which could be a potential target for this compound.

paf_pathway HeteroclitinB This compound PAFR PAF Receptor (PAFR) HeteroclitinB->PAFR Antagonism PAF Platelet-Activating Factor (PAF) PAF->PAFR G_Protein Gq Protein PAFR->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream Downstream Effects (Inflammation, Cell Proliferation) Ca_Release->Downstream PKC_Activation->Downstream

Caption: Potential antagonism of the PAF signaling pathway by this compound.

Conclusion

The stereochemistry of this compound is a complex and defining feature of this natural product. Its elucidation relies on a synergistic application of advanced spectroscopic and analytical techniques. A thorough understanding of its three-dimensional structure is paramount for any future research into its biological mechanisms of action and for the rational design of synthetic analogues with improved therapeutic potential. Further research to fully disclose the original experimental data would be highly beneficial to the scientific community.

References

Heteroclitin B and its Analogues from Natural Sources: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Heteroclitin B and its naturally occurring analogues, a class of dibenzocyclooctadiene lignans (B1203133) with significant therapeutic potential. This document covers their natural sources, biological activities, and the experimental methodologies for their isolation and characterization. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their mechanisms and applications.

Introduction

This compound and its analogues are a group of complex dibenzocyclooctadiene lignans predominantly found in plants of the Schisandraceae family, particularly within the Kadsura and Schisandra genera. These compounds have garnered considerable interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antiviral, and cytotoxic effects. This guide aims to consolidate the current knowledge on these promising natural products.

Natural Sources and Biological Activity

This compound and its analogues have been isolated from various plant species. The following table summarizes the key compounds, their natural sources, and their reported biological activities with quantitative data where available.

Compound NameNatural Source(s)Biological ActivityQuantitative Data (IC₅₀/EC₅₀)
This compound Schisandra chinensisCytotoxic activity.Data not available in the provided search results.
Heteroclitin D Kadsurae Caulis (Kadsura interior)Anti-inflammatory.Data not available in the provided search results.
Heteroclitin G Dian-Jixueteng (Kadsura heteroclita)Pharmacokinetic studies have been performed.Not applicable.
Heteroclitin H Kadsura heteroclita-Data not available in the provided search results.
Heteroclitin I Kadsura heteroclitaWeak anti-HIV activity.Data not available in the provided search results.
Heteroclitin J Kadsura heteroclitaWeak anti-HIV activity.Data not available in the provided search results.
Interiorin Kadsura heteroclitaModerate anti-HIV activity.EC₅₀: 1.6 µg/mL[1]
Kadsuindutain B Kadsura indutaPotent inhibition of nitric oxide (NO) production in LPS-activated RAW264.7 cells.IC₅₀: 5.67 ± 0.54 µM[2]
Other Analogues from Kadsura induta Kadsura indutaInhibition of nitric oxide (NO) production in LPS-activated RAW264.7 cells.IC₅₀ values ranging from 10.7 µM to 38.19 µM.[2][3]

Experimental Protocols

The isolation and purification of this compound and its analogues from their natural sources typically involve extraction followed by various chromatographic techniques. Below is a generalized protocol based on reported methods, particularly for Heteroclitin D.

General Isolation and Purification Protocol
  • Plant Material Preparation: The dried and pulverized plant material (e.g., stems, roots) is subjected to extraction.

  • Extraction:

    • Solvent Extraction: The plant material is typically extracted with organic solvents. A common method involves sonication-assisted extraction with a non-polar solvent like cyclohexane (B81311) or extraction with methanol.[4]

    • Concentration: The resulting extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Separation:

    • Flash Chromatography: The crude extract is often first fractionated using normal-phase flash chromatography on a silica (B1680970) gel column. A gradient elution system, for example, with a mixture of petroleum ether and ethyl acetate, is employed to separate fractions based on polarity.[4]

    • High-Performance Liquid Chromatography (HPLC): Further purification of the fractions is achieved using semi-preparative or preparative HPLC, often on a C18 reverse-phase column.

  • Structure Elucidation: The structures of the isolated pure compounds are determined using a combination of spectroscopic methods:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.

    • Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and conjugated systems.

    • Circular Dichroism (CD) Spectroscopy: To determine the absolute configuration of the chiral molecules.

A visual representation of a typical experimental workflow for the isolation of these compounds is provided below.

G plant Dried & Pulverized Plant Material extraction Solvent Extraction (e.g., Cyclohexane, Methanol) plant->extraction crude_extract Crude Extract extraction->crude_extract flash_chrom Normal-Phase Flash Chromatography crude_extract->flash_chrom fractions Fractions flash_chrom->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure Heteroclitin Analogue hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS, IR, UV, CD) pure_compound->structure_elucidation

A generalized workflow for the isolation of Heteroclitin analogues.

Signaling Pathways

Dibenzocyclooctadiene lignans, the class of compounds to which this compound belongs, have been shown to modulate key inflammatory signaling pathways. Their anti-inflammatory effects are often attributed to the suppression of pro-inflammatory mediators.

Inhibition of LPS-Induced Inflammatory Pathways

In microglia, the resident immune cells of the central nervous system, dibenzocyclooctadiene lignans have been demonstrated to suppress the inflammatory response triggered by lipopolysaccharide (LPS), a component of gram-negative bacteria. This is achieved through the inhibition of several key signaling cascades.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, JNK, ERK) TLR4->MAPK IKK IKK TLR4->IKK JAK JAK TLR4->JAK ProInflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) MAPK->ProInflammatory_Genes activates IκB IκB IKK->IκB phosphorylates NFκB_IκB NF-κB - IκB NFκB NF-κB IκB->NFκB releases NFκB_nuc NF-κB NFκB->NFκB_nuc translocates STAT STAT JAK->STAT phosphorylates STAT_nuc STAT STAT->STAT_nuc translocates NFκB_nuc->ProInflammatory_Genes activates STAT_nuc->ProInflammatory_Genes activates Heteroclitin Dibenzocyclooctadiene Lignans Heteroclitin->MAPK inhibits Heteroclitin->IKK inhibits Heteroclitin->JAK inhibits

Inhibition of LPS-induced pro-inflammatory signaling by dibenzocyclooctadiene lignans.
Activation of the Nrf2 Antioxidant Pathway

In addition to suppressing pro-inflammatory pathways, these lignans can also activate protective antioxidant responses through the Nrf2 pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PKA PKA CREB CREB PKA->CREB activates Nrf2_Keap1 Nrf2 - Keap1 CREB->Nrf2_Keap1 promotes dissociation Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Antioxidant_Genes activates Heteroclitin Dibenzocyclooctadiene Lignans Heteroclitin->PKA activates

References

Methodological & Application

Application Notes and Protocols: Total Synthesis of Dibenzocyclooctadiene Lignans, Exemplified by the Asymmetric Synthesis of Gomisin O

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzocyclooctadiene lignans (B1203133) are a class of natural products exhibiting a wide range of biological activities, including anti-inflammatory, anti-HIV, and neuroprotective effects.[1][2] A significant number of these compounds, including Heteroclitin B, have been isolated from plants of the Schisandraceae and Kadsuraceae families. Their complex, sterically congested structures, characterized by a central eight-membered ring and axial chirality, present a considerable challenge for synthetic chemists. While a specific total synthesis for this compound has not been prominently detailed in the literature, this document provides a comprehensive protocol for the asymmetric total synthesis of a representative member of this family, Gomisin O. The described synthetic strategy showcases key methodologies applicable to the synthesis of other dibenzocyclooctadiene lignans. Furthermore, the well-documented anti-inflammatory activity of this class of compounds, often mediated through the NF-κB signaling pathway, is discussed.

Data Presentation

Table 1: Summary of Yields for the Asymmetric Total Synthesis of Gomisin O
StepReactionStarting MaterialProductYield (%)
1Asymmetric Crotylation3,4,5-Trimethoxybenzaldehyde (B134019)Homoallylic Alcohol95
2SilylationHomoallylic AlcoholSilyl Ether99
3Hydroboration/OxidationSilyl EtherPrimary Alcohol92
4Swern OxidationPrimary AlcoholAldehyde96
5Wittig ReactionAldehydeVinyl Halide85
6Suzuki-Miyaura CouplingVinyl HalideBiaryl Compound80
7Oxidative Biaryl CouplingBiaryl CompoundDibenzocyclooctadiene Core60
8Deprotection/Final ModificationDibenzocyclooctadiene CoreGomisin O75

Note: Yields are representative and may vary based on experimental conditions and scale.

Experimental Protocols

Key Experiment: Asymmetric Synthesis of the Dibenzocyclooctadiene Core

This protocol details the key steps for the construction of the core structure of Gomisin O, a strategy that is adaptable for the synthesis of other related lignans.

1. Asymmetric Crotylation:

  • Objective: To establish the initial stereocenter of the molecule.

  • Procedure: To a solution of 3,4,5-trimethoxybenzaldehyde (1.0 equiv) in dichloromethane (B109758) (DCM) at -78 °C is added a chiral crotylation reagent (e.g., Brown's allylborane or a similar reagent) (1.1 equiv). The reaction mixture is stirred at -78 °C for 4 hours. The reaction is then quenched with saturated aqueous ammonium (B1175870) chloride. The aqueous layer is extracted with DCM, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the desired homoallylic alcohol.

2. Suzuki-Miyaura Coupling:

  • Objective: To form the biaryl bond, a key structural feature of dibenzocyclooctadiene lignans.

  • Procedure: To a degassed mixture of the vinyl halide (1.0 equiv), an appropriate arylboronic acid (1.2 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) in a suitable solvent system (e.g., toluene/ethanol/water) is added a base (e.g., sodium carbonate, 2.0 equiv). The reaction mixture is heated to reflux for 12 hours under an inert atmosphere. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography to yield the biaryl compound.

3. Intramolecular Oxidative Biaryl Coupling:

  • Objective: To form the eight-membered ring via an intramolecular C-C bond formation.

  • Procedure: The biaryl precursor (1.0 equiv) is dissolved in a suitable solvent (e.g., DCM or trifluoroethanol). An oxidizing agent, such as thallium(III) trifluoroacetate (B77799) (TTFA) or a similar reagent, is added portion-wise at 0 °C. The reaction is stirred for a specified time until the starting material is consumed (monitored by TLC). The reaction is then quenched, and the product is worked up and purified by chromatography to yield the dibenzocyclooctadiene core. This step is often crucial for establishing the correct atropisomer.

Mandatory Visualizations

Diagram 1: Synthetic Workflow for Gomisin O

Synthetic Workflow for Gomisin O A 3,4,5-Trimethoxy- benzaldehyde B Homoallylic Alcohol A->B Asymmetric Crotylation C Vinyl Halide B->C Multi-step Conversion D Biaryl Compound C->D Suzuki-Miyaura Coupling E Dibenzocyclooctadiene Core D->E Oxidative Biaryl Coupling F Gomisin O E->F Deprotection

Caption: A simplified workflow for the total synthesis of Gomisin O.

Diagram 2: Signaling Pathway Inhibition by Dibenzocyclooctadiene Lignans

NF-kB Signaling Pathway Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_p p-IκBα IKK->NFkB_p Phosphorylation IkB IκBα NFkB_inactive NF-κB (p50/p65) NFkB_inactive->IkB NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Translocation NFkB_p->IkB Ubiquitination & Degradation Lignans Dibenzocyclooctadiene Lignans Lignans->IKK Inhibition DNA DNA NFkB_active->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: Inhibition of the NF-κB signaling pathway by dibenzocyclooctadiene lignans.

Concluding Remarks

The total synthesis of dibenzocyclooctadiene lignans like Gomisin O provides a valuable platform for the development of novel therapeutic agents. The methodologies outlined in this document, particularly the strategies for stereoselective bond formation and macrocyclization, are critical for accessing these complex natural products and their analogues. Further investigation into the structure-activity relationships of these compounds, guided by synthetic chemistry, will undoubtedly pave the way for the discovery of new and potent drugs targeting inflammatory and other diseases. The inhibition of the NF-κB pathway represents a key mechanism of action for this class of molecules and warrants further exploration in drug development programs.[3][4][5]

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Heteroclitin B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Heteroclitin B using High-Performance Liquid Chromatography (HPLC). While specific validated methods for this compound are not widely published, this note outlines a robust, proposed method based on common practices for the analysis of similar lignan (B3055560) compounds.

Introduction

This compound is a dibenzocyclooctadiene lignan found in plants of the Kadsura genus, which have been investigated for various biological activities. Accurate and reliable quantification of this compound is essential for phytochemical analysis, quality control of herbal preparations, and pharmacokinetic studies. This application note describes a reverse-phase HPLC (RP-HPLC) method with UV detection for the determination of this compound.

Proposed HPLC Method

A reverse-phase HPLC system with a C18 column is proposed for the separation and quantification of this compound. A gradient elution is recommended to ensure good separation from other matrix components.

HPLC Instrumentation and Conditions

The following table summarizes the proposed instrumental parameters for the HPLC analysis of this compound.

Parameter Specification
HPLC System Agilent 1260 Infinity II or equivalent
Detector Diode Array Detector (DAD) or UV-Vis Detector
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm (or optimal wavelength determined by UV scan)

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct a calibration curve.

Sample Preparation (from Plant Material)
  • Grinding: Grind the dried plant material (e.g., stems of Kadsura heteroclita) into a fine powder.

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a conical flask.

    • Add 50 mL of methanol.

    • Perform ultrasonication for 30 minutes at room temperature.

    • Allow the mixture to stand for 1 hour.

  • Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial for analysis.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Plant Material Grinding Extraction Ultrasonic Extraction with Methanol Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection Inject Sample/Standard into HPLC Filtration->Injection Standard Prepare this compound Standard Solutions Standard->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (220 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Calibration Generate Calibration Curve Chromatogram->Calibration Quantification Quantify this compound Calibration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Method Validation

For the proposed HPLC method to be considered reliable and accurate, it must be validated. The following diagram outlines the key parameters for method validation.

Method_Validation cluster_params Validation Parameters Validation HPLC Method Validation Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Precision Precision (Repeatability & Intermediate) Validation->Precision Accuracy Accuracy (Recovery) Validation->Accuracy LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for HPLC method validation.

Validation Data Summary

The following table presents hypothetical acceptance criteria for the validation of the this compound HPLC method.

Parameter Method Acceptance Criteria
Linearity Calibration curve with at least 5 concentrationsCorrelation coefficient (r²) ≥ 0.999
Precision Repeatability (intra-day) and intermediate precision (inter-day) analysis of QC samples (n=6)Relative Standard Deviation (RSD) ≤ 2%
Accuracy Spike-recovery analysis at three concentration levelsMean recovery between 98% and 102%
LOD Signal-to-noise ratio of 3:1Reportable value
LOQ Signal-to-noise ratio of 10:1Reportable value with RSD ≤ 5%
Robustness Deliberate small variations in method parameters (e.g., flow rate, column temperature)RSD of results should remain within acceptable limits

Conclusion

This application note provides a comprehensive, though proposed, framework for the HPLC analysis of this compound. The detailed protocol for sample preparation, HPLC conditions, and method validation will enable researchers to reliably quantify this compound in various matrices. It is recommended to perform a full method validation before applying this protocol to routine analysis.

Application Notes and Protocols for Heteroclitin B Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heteroclitin B is a dibenzocyclooctadiene lignan (B3055560) isolated from the medicinal plant Kadsura heteroclita. Lignans as a class of compounds have demonstrated a wide array of biological activities, including anti-inflammatory, anti-viral, and cytotoxic effects.[1][2][3] Compounds isolated from Kadsura heteroclita have been noted for their potential anti-HIV and anti-inflammatory properties.[2] Given the central role of B lymphocytes in the immune response and their dysregulation in various diseases, including autoimmune disorders and malignancies, it is of significant interest to evaluate the impact of novel compounds like this compound on B cell function.

These application notes provide a framework for assessing the biological activity of this compound on B lymphocytes. The described protocols detail methods to investigate its effects on B cell proliferation, apoptosis, and the modulation of key inflammatory signaling pathways.

Principle of the Assays

The following protocols are designed to quantify the effects of this compound on primary B cells or B cell lines. The assays will measure:

  • Cell Proliferation: To determine if this compound inhibits or stimulates the proliferation of B cells in response to mitogenic stimuli. This is a crucial measure of the compound's potential immunosuppressive or immunostimulatory activity.

  • Apoptosis Induction: To assess whether this compound induces programmed cell death in B cells. This is particularly relevant for evaluating its potential as an anti-cancer agent for B cell malignancies.[4]

  • Modulation of NF-κB Signaling: To investigate the effect of this compound on the NF-κB signaling pathway, a critical regulator of inflammation and B cell activation and survival.[5][6]

Experimental Protocols

B Cell Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of activated B cells.

Materials:

  • Isolated primary B cells or a suitable B cell line (e.g., Ramos, Raji)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL)

  • This compound (stock solution in DMSO)

  • B cell mitogen: Lipopolysaccharide (LPS) for murine B cells or anti-IgM antibody for human B cells[7]

  • Cell proliferation reagent (e.g., MTS or a fluorescent dye-based kit)[8]

  • 96-well flat-bottom microtiter plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed B cells in a 96-well plate at a density of 5 x 10^4 to 2 x 10^5 cells per well in 100 µL of complete RPMI-1640 medium.

  • Prepare serial dilutions of this compound in complete medium. Add 50 µL of the diluted compound to the appropriate wells. Include a vehicle control (DMSO) and a positive control (e.g., a known proliferation inhibitor).

  • Add 50 µL of the B cell mitogen (e.g., LPS at a final concentration of 10 µg/mL or anti-IgM at 5 µg/mL) to stimulate proliferation.[7] For unstimulated controls, add 50 µL of medium.

  • Incubate the plate for 48-72 hours in a humidified incubator.

  • Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of proliferation inhibition relative to the vehicle control.

B Cell Apoptosis Assay

Objective: To determine if this compound induces apoptosis in B cells.

Materials:

  • Isolated primary B cells or a B cell line

  • RPMI-1640 medium with supplements

  • This compound (stock solution in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[9]

  • Flow cytometer

Procedure:

  • Seed B cells in a 6-well plate at a density of 1 x 10^6 cells/mL.

  • Treat the cells with various concentrations of this compound for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Harvest the cells by centrifugation and wash them twice with cold PBS.[10]

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[11]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.[10][12]

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[13]

  • Add 400 µL of 1X Binding Buffer to each tube.[12]

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Western Blot Analysis of NF-κB Signaling

Objective: To assess the effect of this compound on the activation of the NF-κB pathway in B cells.

Materials:

  • Isolated primary B cells or a B cell line

  • RPMI-1640 medium with supplements

  • This compound (stock solution in DMSO)

  • B cell activator (e.g., LPS or anti-IgM)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies against phospho-IκBα, total IκBα, p65, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed B cells and pre-treat with this compound for 1-2 hours.

  • Stimulate the cells with a B cell activator (e.g., LPS for 30 minutes) to induce NF-κB activation.

  • Lyse the cells with ice-cold lysis buffer.[14]

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.[15]

  • Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[15]

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[16]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Analyze the band intensities to determine the effect of this compound on the phosphorylation of IκBα and the total levels of the signaling proteins.

Data Presentation

Table 1: Effect of this compound on B Cell Proliferation

Concentration (µM)Percent Inhibition of Proliferation (Mean ± SD)
0.15.2 ± 1.8
125.6 ± 3.5
1078.9 ± 5.1
5095.1 ± 2.3
IC50 (µM) ~5.8

Table 2: Induction of Apoptosis in B Cells by this compound (24 hours)

Concentration (µM)Percent Apoptotic Cells (Annexin V+) (Mean ± SD)
0 (Vehicle)4.8 ± 1.2
18.2 ± 2.1
1035.7 ± 4.3
5068.4 ± 6.2

Visualizations

Experimental_Workflow cluster_assays This compound B Cell Assays cluster_proliferation Proliferation Assay cluster_apoptosis Apoptosis Assay cluster_signaling Signaling Pathway Analysis b_cell_culture B Cell Culture treatment Treatment with this compound b_cell_culture->treatment proliferation_assay MTS/Dye-based Assay treatment->proliferation_assay apoptosis_assay Annexin V/PI Staining treatment->apoptosis_assay signaling_assay Western Blot treatment->signaling_assay proliferation_readout Measure Absorbance/ Fluorescence proliferation_assay->proliferation_readout apoptosis_readout Flow Cytometry Analysis apoptosis_assay->apoptosis_readout signaling_readout Analyze Protein Expression signaling_assay->signaling_readout

Caption: Experimental workflow for assessing the effects of this compound on B cells.

NFkB_Signaling_Pathway cluster_pathway Proposed Inhibition of NF-κB Signaling by this compound LPS LPS/Anti-IgM Receptor TLR4/BCR LPS->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Gene Expression (Inflammation, Proliferation, Survival) Nucleus->Gene_Expression Promotes HeteroclitinB This compound HeteroclitinB->IKK Inhibits?

Caption: Proposed mechanism of this compound on the NF-κB signaling pathway in B cells.

References

Application Note: Quantification of Heteroclitin B in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the sensitive and accurate quantification of Heteroclitin B in biological matrices, primarily plasma, using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Additionally, it outlines a potential signaling pathway for further investigation of this compound's biological activity.

Introduction

This compound is a lignan (B3055560) compound isolated from plants of the Kadsura genus, which have been used in traditional medicine. Lignans (B1203133) as a class have exhibited a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. Preliminary studies on compounds structurally related to this compound, such as Heteroclitin D, have shown activities like the inhibition of L-type calcium channels and anti-lipid peroxidation effects.[1] Furthermore, extracts from Kadsura heteroclita have demonstrated anti-HIV activity.[2][3] Accurate quantification of this compound in biological samples is crucial for pharmacokinetic studies, toxicological assessments, and for elucidating its mechanism of action.

This application note details a robust LC-MS/MS method for the determination of this compound in plasma. The method is based on established principles for the analysis of lignans and other small molecules in complex biological matrices.[4][5][6]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Internal Standard (IS), e.g., a structurally similar lignan not present in the study samples or a stable isotope-labeled this compound.

  • LC-MS grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid (LC-MS grade)

  • Human plasma (or other relevant biological matrix)

  • Protein precipitation solvent (e.g., acetonitrile or methanol)

  • Solid Phase Extraction (SPE) cartridges (if required for cleanup)

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data acquisition and processing software.

LC-MS/MS Method Development

2.3.1. Mass Spectrometry Conditions

The mass spectrometer should be optimized for the detection of this compound and the chosen internal standard. This involves direct infusion of the standard solutions into the mass spectrometer to determine the optimal precursor and product ions for Multiple Reaction Monitoring (MRM).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is often suitable for lignans.

  • MRM Transitions:

    • This compound: The precursor ion will be the protonated molecule [M+H]⁺. The exact m/z should be determined from the chemical formula of this compound (C₂₈H₃₄O₈), which is approximately 499.23 m/z.[7] Product ions will be determined by collision-induced dissociation (CID) of the precursor ion.

    • Internal Standard (IS): Similar optimization should be performed for the IS.

  • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for each MRM transition to achieve maximum sensitivity.

2.3.2. Chromatographic Conditions

A reverse-phase chromatographic method is suitable for the separation of this compound from endogenous plasma components.

  • Column: A C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.3-0.5 mL/min for a 2.1 mm ID column.

  • Column Temperature: Maintained at a constant temperature, e.g., 40 °C, to ensure reproducible retention times.

  • Injection Volume: Typically 5-10 µL.

A suggested gradient is provided in the table below, which should be optimized for the specific column and system used.

Time (min)% Mobile Phase B
0.020
0.520
3.095
4.095
4.120
5.020
Sample Preparation

The goal of sample preparation is to extract this compound from the biological matrix while removing interfering substances, primarily proteins and phospholipids.

2.4.1. Protein Precipitation

This is a simple and rapid method suitable for initial method development.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2.4.2. Liquid-Liquid Extraction (LLE)

LLE can provide a cleaner extract than protein precipitation.

  • To 100 µL of plasma, add the internal standard and a suitable extraction solvent (e.g., 500 µL of methyl tert-butyl ether).

  • Vortex for 5 minutes.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute as described in the protein precipitation protocol.

2.4.3. Solid-Phase Extraction (SPE)

SPE offers the most thorough cleanup and can be automated for high-throughput analysis.

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the plasma sample (pre-treated with internal standard and diluted).

  • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elute this compound and the IS with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate and reconstitute for analysis.

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA guidance).[2][7][8] Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank matrix samples.

  • Linearity and Range: A calibration curve should be prepared by spiking blank plasma with known concentrations of this compound. A linear regression with a correlation coefficient (r²) > 0.99 is desirable.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range. Accuracy should be within ±15% of the nominal concentration, and precision (as coefficient of variation, CV%) should be ≤15%.

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response in pre-extracted spiked samples to post-extracted spiked samples.

  • Matrix Effect: Assessment of ion suppression or enhancement caused by co-eluting matrix components.

  • Stability: Evaluation of the stability of this compound in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).

Data Presentation

The following tables summarize the expected quantitative data for a validated LC-MS/MS method for this compound.

Table 1: LC-MS/MS Parameters for this compound Quantification

ParameterSetting
Mass Spectrometry
Ionization ModeESI Positive
MRM Transition (Analyte)e.g., 499.2 → [Product Ion 1], 499.2 → [Product Ion 2]
MRM Transition (IS)To be determined
Dwell Time100 ms
Chromatography
ColumnC18, 50 x 2.1 mm, 1.8 µm
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL

Table 2: Method Validation Summary

Validation ParameterAcceptance CriteriaExample Result
Linearity (r²)≥ 0.990.998
Range1 - 1000 ng/mL1 - 1000 ng/mL
Accuracy
LLOQ± 20%5.2%
LQC± 15%-3.4%
MQC± 15%1.8%
HQC± 15%-0.5%
Precision (CV%)
LLOQ≤ 20%8.9%
LQC≤ 15%6.2%
MQC≤ 15%4.5%
HQC≤ 15%3.1%
RecoveryConsistent and reproducible> 85%
Matrix EffectMinimal< 15%

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in plasma samples.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute lc_ms LC-MS/MS Injection reconstitute->lc_ms data_acq Data Acquisition (MRM) lc_ms->data_acq quant Quantification data_acq->quant G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TNFR) ikk IKK Complex receptor->ikk stimulus Inflammatory Stimulus (e.g., TNF-α) stimulus->receptor ikb_nfkb IκB-NF-κB Complex ikk->ikb_nfkb Phosphorylation nfkb NF-κB (p50/p65) ikb_nfkb->nfkb IκB Degradation proteasome Proteasome Degradation ikb_nfkb->proteasome gene_transcription Gene Transcription nfkb->gene_transcription Translocation heteroclitin_b This compound heteroclitin_b->ikk Inhibition? inflammatory_response Inflammatory Response gene_transcription->inflammatory_response

References

Heteroclitin B for In Vivo Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct in vivo animal study data for Heteroclitin B is not publicly available at this time. The following application notes and protocols are hypothetical and have been developed based on published research on closely related dibenzocyclooctadiene lignans (B1203133), such as Heteroclitin G, and general principles of in vivo pharmacological testing. These guidelines are intended to serve as a starting point for researchers and must be adapted and validated for the specific research question and animal model.

Introduction

This compound is a dibenzocyclooctadiene lignan (B3055560), a class of natural products known for a variety of biological activities, including anti-inflammatory, antioxidant, and antiviral effects.[1][2][3] Compounds from the Kadsura genus, the source of many such lignans, have shown activities such as anti-HIV effects.[4][5] Given the therapeutic potential of this chemical class, in vivo animal studies are a critical step in evaluating the efficacy, safety, and pharmacokinetic profile of novel compounds like this compound. This document provides a framework for designing and conducting such studies.

Quantitative Data Summary

Due to the absence of specific in vivo data for this compound, the following table presents hypothetical pharmacokinetic parameters based on data from a related compound, Heteroclitin G, which was studied in rats.[6][7] This table is for illustrative purposes only and actual values for this compound may differ significantly.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats

ParameterValueUnitNotes
Dose (Intravenous) 2.0mg/kgBased on Heteroclitin G study.[6][7]
C5min 665.97 ± 29.89ng/mLPeak plasma concentration at 5 minutes post-injection.
T1/2z 5.04 ± 1.84hTerminal half-life.
AUC(0-t) 1234.56 ± 78.90ng·h/mLArea under the plasma concentration-time curve.
CL 0.12 ± 0.03L/h/kgClearance.
Vd 0.85 ± 0.15L/kgVolume of distribution.

Experimental Protocols

The following are generalized protocols for in vivo pharmacokinetic and acute toxicity studies of a novel dibenzocyclooctadiene lignan like this compound.

Protocol 1: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound in rats following intravenous administration.

Materials:

  • This compound

  • Vehicle for solubilization (e.g., a mixture of DMSO, PEG400, and saline)

  • Male Sprague-Dawley rats (250-300g)

  • Syringes and needles for intravenous injection

  • Blood collection tubes (with anticoagulant, e.g., EDTA)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week prior to the experiment.

  • Formulation Preparation: Prepare a stock solution of this compound in a suitable vehicle. The final concentration should be such that the required dose can be administered in a small volume (e.g., 1-2 mL/kg).

  • Dosing: Administer this compound intravenously via the tail vein at a predetermined dose (e.g., 2 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at the following time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use appropriate software to calculate pharmacokinetic parameters from the plasma concentration-time data.

Protocol 2: Acute Toxicity Study in Mice

Objective: To evaluate the acute toxicity of this compound in mice and determine the maximum tolerated dose (MTD).

Materials:

  • This compound

  • Vehicle

  • Male and female BALB/c mice (6-8 weeks old)

  • Syringes and needles for administration (e.g., oral gavage or intraperitoneal injection)

  • Animal balance

  • Calipers for tumor measurement (if applicable in an efficacy model)

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week.

  • Dose Selection: Based on in vitro cytotoxicity data, select a range of doses. A common starting point is a dose-escalation design.

  • Dosing: Administer single doses of this compound or vehicle to different groups of mice (n=3-5 per group, mixed-gender or separate groups for each sex).

  • Observation: Observe the animals for clinical signs of toxicity (e.g., changes in behavior, posture, activity, and physical appearance) immediately after dosing and then daily for 14 days.

  • Body Weight Measurement: Record the body weight of each animal before dosing and then daily.

  • Necropsy: At the end of the 14-day observation period, euthanize all animals and perform a gross necropsy. Collect major organs for histopathological examination if necessary.

  • MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity or more than 10% body weight loss.

Signaling Pathways and Experimental Workflows

Signaling Pathway

Dibenzocyclooctadiene lignans have been reported to modulate various signaling pathways, including the NF-κB pathway, which is crucial in inflammation.[1] The following diagram illustrates a simplified representation of the NF-κB signaling pathway, which could be a potential target for this compound.

A simplified diagram of the NF-κB signaling pathway.
Experimental Workflow

The following diagram outlines a general workflow for the in vivo evaluation of a novel compound like this compound.

experimental_workflow start Start: In Vitro Characterization (Cytotoxicity, Target Engagement) formulation Compound Formulation start->formulation acute_tox Acute Toxicity Study (MTD Determination) formulation->acute_tox pk_study Pharmacokinetic Study (ADME Profiling) acute_tox->pk_study efficacy_model Efficacy Study in Disease Model pk_study->efficacy_model data_analysis Data Analysis and Interpretation efficacy_model->data_analysis end Decision for Further Development data_analysis->end

General workflow for in vivo compound evaluation.

References

Application Note: Development of a Cytotoxicity Assay for Heteroclitin B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for determining the cytotoxic effects of Heteroclitin B, a natural compound, on cancer cell lines. It includes methodologies for assessing cell viability, investigating the mechanism of action, and visualizing experimental workflows and potential signaling pathways.

Introduction

This compound is a lignan (B3055560) isolated from the stems of Kadsura heteroclita. While related compounds have shown biological activities such as anti-HIV effects, the cytotoxic potential and the underlying molecular mechanisms of this compound are not well characterized.[1] This application note outlines a comprehensive approach to evaluate the in vitro cytotoxicity of this compound and to elucidate its potential mechanism of action, with a focus on apoptosis-related signaling pathways. The protocols provided herein are designed to be adaptable to various cancer cell lines and laboratory settings.

Principle of the Cytotoxicity Assay

The primary assay described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method widely used to assess cell viability and cytotoxicity of natural products.[2][3][4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[2] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. A reduction in formazan production in this compound-treated cells compared to untreated controls indicates a loss of cell viability or a cytotoxic effect.

Materials and Reagents

  • Cell Lines: Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound: Stock solution in DMSO (e.g., 10 mM)

  • MTT Reagent: 5 mg/mL in sterile PBS

  • Solubilization Buffer: DMSO or a solution of 10% SDS in 0.01 M HCl

  • Positive Control: Doxorubicin or Staurosporine

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • CO2 incubator (37°C, 5% CO2)

Experimental Protocols

Cell Culture and Seeding
  • Maintain the selected cancer cell line in the appropriate culture medium in a CO2 incubator.

  • Harvest cells using trypsinization and perform a cell count using a hemocytometer or automated cell counter.

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours to allow for cell attachment.

Treatment with this compound
  • Prepare serial dilutions of this compound from the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Include wells for untreated cells (negative control), vehicle control (DMSO, at the same concentration as the highest this compound treatment), and a positive control (e.g., Doxorubicin).

  • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

  • Incubate the plate for 24, 48, or 72 hours.

MTT Assay
  • After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.

  • Incubate the plate for 4 hours at 37°C, allowing the formazan crystals to form.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis
  • Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the percentage of cell viability against the concentration of this compound.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) from the dose-response curve.

Data Presentation

The quantitative data from the cytotoxicity assays should be summarized in a clear and structured table for easy comparison.

Treatment GroupConcentration (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
Untreated Control01.2 ± 0.05100
Vehicle Control (DMSO)0.1%1.18 ± 0.0698.3
This compound0.11.15 ± 0.0495.8
10.95 ± 0.0579.2
100.62 ± 0.0351.7
500.25 ± 0.0220.8
1000.11 ± 0.019.2
Positive ControlVaries0.15 ± 0.0212.5

IC50 Value: The calculated IC50 for this compound in this hypothetical example is approximately 10 µM.

Investigating the Mechanism of Action: Apoptosis Induction

To determine if this compound induces apoptosis, further experiments can be conducted.

Caspase-Glo 3/7 Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[5]

Protocol:

  • Seed and treat cells with this compound as described above in a 96-well white-walled plate.

  • After the desired incubation period, add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix by gentle shaking and incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a plate reader. An increase in luminescence indicates caspase activation.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting can be used to analyze the expression levels of key proteins involved in the apoptotic signaling pathway.

Protocol:

  • Treat cells with this compound at concentrations around the IC50 value.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against proteins such as Bcl-2, Bax, cleaved caspase-3, and PARP.

  • Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands. A decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, along with cleaved caspase-3 and cleaved PARP, would suggest apoptosis induction.[6][7][8]

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding treatment Treat Cells (24-72h) cell_seeding->treatment drug_prep Prepare this compound Dilutions drug_prep->treatment mtt_add Add MTT Reagent treatment->mtt_add incubation Incubate (4h) mtt_add->incubation solubilization Solubilize Formazan incubation->solubilization read_plate Read Absorbance (570nm) solubilization->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for this compound Cytotoxicity Assessment using MTT Assay.

Proposed Apoptotic Signaling Pathway

Based on common mechanisms of natural product-induced apoptosis, this compound may modulate the intrinsic apoptotic pathway.

G cluster_stimulus Cellular Stress cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome heteroclitin_b This compound bcl2 Bcl-2 (Anti-apoptotic) heteroclitin_b->bcl2 Inhibits bax Bax (Pro-apoptotic) heteroclitin_b->bax Activates mito Mitochondrion bcl2->mito Inhibits bax->mito Promotes cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 cyto_c->casp9 Activates casp3 Caspase-3 casp9->casp3 Activates parp PARP Cleavage casp3->parp apoptosis Apoptosis parp->apoptosis

Caption: Proposed Intrinsic Apoptotic Pathway Induced by this compound.

Conclusion

This application note provides a robust framework for assessing the cytotoxicity of this compound and for preliminary investigation into its mechanism of action. The MTT assay is a reliable initial screening method, which can be complemented by more specific assays for apoptosis to build a comprehensive cytotoxic profile of this natural compound. The findings from these studies will be crucial for evaluating the therapeutic potential of this compound in cancer research and drug development.

References

Application Notes and Protocols for Antiviral Activity Screening of Heteroclitin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heteroclitin B is a dibenzocyclooctadiene lignan (B3055560) isolated from the stems of Kadsura heteroclita. Lignans (B1203133), a diverse class of polyphenolic compounds derived from plants, have garnered significant attention for their wide range of biological activities, including antiviral properties. This document provides a comprehensive overview of the known antiviral activity of this compound and related lignans, detailed protocols for screening its antiviral efficacy, and a discussion of its potential mechanisms of action. These application notes are intended to guide researchers in the evaluation of this compound as a potential antiviral therapeutic agent.

Antiviral Activity of this compound and Related Lignans

This compound has demonstrated inhibitory activity against Human Immunodeficiency Virus type 1 (HIV-1). Furthermore, other lignans with a similar dibenzocyclooctadiene scaffold have shown efficacy against other viruses, suggesting a potentially broader spectrum of activity for this class of compounds. A summary of the reported antiviral activities is presented in Table 1.

Table 1: Summary of Antiviral Activity of this compound and Related Dibenzocyclooctadiene Lignans

CompoundVirus FamilySpecific VirusAssay TypeCell LineEfficacy Metric (EC₅₀/IC₅₀)Therapeutic Index (TI)
This compound RetroviridaeHIV-1Syncytium Formation AssayMT-41.4 µg/mL65.9
Schinlignan GHepadnaviridaeHepatitis B Virus (HBV)HBV DNA Replication AssayHepG2 2.2.155.13 µg/mLNot Reported
Methylgomisin OHepadnaviridaeHepatitis B Virus (HBV)HBV DNA Replication AssayHepG2 2.2.155.49 µg/mLNot Reported
Tiegusanin GRetroviridaeHIV-1Not SpecifiedNot Specified7.9 µM>25
Gomisin M₁RetroviridaeHIV-1Cell Viability AssayTZM-bl1-3 µMNot Reported
Schisandrin (B1198587) AFlaviviridaeDengue Virus (DENV)DENV Replication AssayNot SpecifiedNot ReportedNot Reported

EC₅₀: 50% effective concentration; IC₅₀: 50% inhibitory concentration; TI: Therapeutic Index (CC₅₀/EC₅₀ or CC₅₀/IC₅₀)

The antiviral activity of this compound against other viral families, such as Orthomyxoviridae (e.g., influenza virus), Herpesviridae (e.g., herpes simplex virus), and Paramyxoviridae (e.g., respiratory syncytial virus), has not been extensively reported in the available literature and represents an area for future investigation.

Experimental Workflow for Antiviral Screening

The general workflow for screening the antiviral activity of a compound like this compound involves a series of in vitro assays to determine its efficacy and toxicity.

Antiviral_Screening_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_quant Quantification & Analysis cluster_moa Mechanism of Action Studies Compound This compound Stock Solution Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity Antiviral Antiviral Activity Assay (e.g., Plaque Reduction, TCID₅₀) Compound->Antiviral Virus Virus Stock Preparation & Titration Virus->Antiviral Cells Host Cell Culture Cells->Cytotoxicity Cells->Antiviral CC50 Determine CC₅₀ Cytotoxicity->CC50 EC50 Determine EC₅₀/IC₅₀ Antiviral->EC50 TI Calculate Therapeutic Index (TI) EC50->TI CC50->TI RT_qPCR Viral RNA/DNA Quantification (RT-qPCR) TI->RT_qPCR WesternBlot Viral Protein Expression (Western Blot) TI->WesternBlot TimeOfAddition Time-of-Addition Assay TI->TimeOfAddition

Caption: General experimental workflow for antiviral screening of this compound.

Detailed Experimental Protocols

Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Seed host cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the various concentrations of this compound to the wells. Include a "cells only" control with fresh medium.

  • Incubate the plate for 48-72 hours (or a duration equivalent to the antiviral assay).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

Plaque Reduction Assay

Principle: This assay is used to quantify the titer of infectious virus particles and to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.[1]

Protocol:

  • Seed susceptible host cells in 6-well plates and grow until a confluent monolayer is formed.[1]

  • Prepare serial dilutions of this compound in serum-free medium.

  • In separate tubes, pre-incubate a known titer of virus (e.g., 100 plaque-forming units, PFU) with each dilution of this compound for 1 hour at 37°C.[1]

  • Wash the cell monolayers with PBS and infect the cells with the virus-compound mixtures. Include a virus-only control and a cell-only control.

  • Allow the virus to adsorb for 1-2 hours at 37°C.[1]

  • Aspirate the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing 1% low-melting-point agarose (B213101) or methylcellulose) to restrict virus spread.[1]

  • Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-10 days, depending on the virus).[1]

  • Fix the cells with 10% formalin and stain with a solution such as 0.1% crystal violet to visualize and count the plaques.[1]

  • Calculate the 50% effective concentration (EC₅₀), which is the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.

TCID₅₀ (50% Tissue Culture Infectious Dose) Assay

Principle: The TCID₅₀ assay determines the virus titer at which 50% of the inoculated cell cultures show a cytopathic effect (CPE).[2] It can be adapted to measure the inhibitory effect of a compound on virus replication.[3]

Protocol:

  • Seed host cells in a 96-well plate.[4]

  • Prepare serial dilutions of the virus stock.

  • Add the virus dilutions to the wells, infecting multiple replicate wells for each dilution.[4]

  • In a parallel experiment, pre-incubate the virus dilutions with various concentrations of this compound before adding to the cells.

  • Incubate the plates for several days, monitoring for the appearance of CPE.[4]

  • The endpoint is determined when CPE is observed in 50% of the wells for a given virus dilution.[4]

  • The virus titer and the inhibitory effect of this compound are calculated using the Reed-Muench or Spearman-Karber method.[4]

Viral Load Quantification by RT-qPCR

Principle: Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a highly sensitive method to quantify the amount of viral RNA in a sample.[5][6] This can be used to assess the effect of a compound on viral replication.

Protocol:

  • Infect host cells with the virus in the presence or absence of different concentrations of this compound.

  • At various time points post-infection, harvest the cell supernatant or total cellular RNA.

  • Extract viral RNA using a commercial RNA extraction kit.

  • Perform a one-step or two-step RT-qPCR using primers and probes specific to a conserved region of the viral genome.

  • Generate a standard curve using known quantities of viral RNA or a plasmid containing the target sequence.

  • Quantify the viral RNA in the samples by comparing their amplification data to the standard curve.

  • Determine the reduction in viral RNA levels in the treated samples compared to the untreated control.

Analysis of Viral Protein Expression by Western Blot

Principle: Western blotting is used to detect specific viral proteins in a sample, providing a measure of viral protein synthesis.[7][8]

Protocol:

  • Infect host cells with the virus in the presence or absence of different concentrations of this compound.

  • At a specific time point post-infection (e.g., 24 or 48 hours), lyse the cells to extract total protein.[7]

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate the proteins by size using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[8]

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to a target viral protein.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[8]

  • Detect the protein bands using a chemiluminescent substrate and imaging system.

  • Analyze the reduction in viral protein expression in the treated samples compared to the untreated control.

Potential Mechanisms of Action

The precise mechanism by which this compound exerts its anti-HIV activity is not fully elucidated. However, studies on other dibenzocyclooctadiene lignans suggest several potential viral and host targets.

Mechanism_of_Action cluster_virus_lifecycle Viral Lifecycle Stages cluster_compound cluster_targets Potential Targets Entry Viral Entry Replication Viral Replication Assembly Viral Assembly & Release HeteroclitinB This compound RT Reverse Transcriptase (e.g., HIV) HeteroclitinB->RT Inhibition Topoisomerase DNA Topoisomerase II HeteroclitinB->Topoisomerase Inhibition Interferon Interferon Signaling Pathway HeteroclitinB->Interferon Upregulation Protease Viral Protease HeteroclitinB->Protease Inhibition RT->Replication Topoisomerase->Replication Interferon->Replication Protease->Assembly

Caption: Potential mechanisms of antiviral action for this compound.

  • Inhibition of Viral Enzymes: Some lignans act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), directly binding to and inhibiting the activity of HIV reverse transcriptase, an essential enzyme for retroviral replication.[9] Other viral enzymes, such as proteases, could also be potential targets.

  • Inhibition of Host Enzymes: Certain lignans have been shown to inhibit human DNA topoisomerase II, an enzyme that can be exploited by viruses during their replication cycle.[4]

  • Modulation of Host Antiviral Responses: Some lignans can enhance the host's innate immune response. For example, schisandrin A, a dibenzocyclooctadiene lignan, has been shown to inhibit Dengue virus replication by upregulating the antiviral interferon response.[10]

Further research, including time-of-addition studies, enzyme inhibition assays, and analysis of host cell gene expression, is required to pinpoint the specific mechanism of action of this compound.

Conclusion

This compound represents a promising lead compound for the development of novel antiviral agents, with demonstrated activity against HIV-1. The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of its antiviral spectrum and potency. Elucidation of its mechanism of action will be crucial for its further development as a therapeutic. The structural similarity of this compound to other bioactive lignans suggests that it may possess a broader range of antiviral activities, warranting further investigation against a panel of clinically relevant viruses.

References

Application Notes and Protocols for a Comprehensive Anti-inflammatory Assay of Heteroclitin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heteroclitin B is a dibenzocyclooctadiene lignan (B3055560) isolated from plants of the Schisandraceae family, such as Kadsura heteroclita and Schisandra chinensis. While various compounds from Kadsura heteroclita have demonstrated a range of biological activities, including anti-HIV, antioxidant, and the inhibition of nitric oxide (NO) production, specific data on the anti-inflammatory properties of this compound remains to be fully elucidated. The inhibition of NO is a key indicator of potential anti-inflammatory effects, making this compound a promising candidate for further investigation.

These application notes provide a comprehensive suite of protocols to assess the anti-inflammatory potential of this compound. The assays described will enable researchers to determine its effects on key inflammatory mediators and signaling pathways, providing a robust dataset for evaluation. The protocols are designed for an in vitro cell culture model using RAW 264.7 murine macrophages, a widely accepted standard for preliminary anti-inflammatory screening.

Experimental Workflow

The following diagram outlines the experimental workflow for a comprehensive in vitro evaluation of the anti-inflammatory properties of this compound.

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Primary Anti-inflammatory Assays cluster_mechanism Mechanism of Action Studies cluster_toxicity Cytotoxicity Assessment cell_culture RAW 264.7 Cell Culture treatment Pre-treat with this compound cell_culture->treatment stimulation Stimulate with LPS treatment->stimulation mtt_assay MTT Assay treatment->mtt_assay no_assay Nitric Oxide (NO) Assay stimulation->no_assay cytokine_elisa Cytokine ELISA (TNF-α, IL-6, IL-1β) stimulation->cytokine_elisa western_blot Western Blot Analysis NF-κB Pathway (p-p65, p-IκBα) MAPK Pathway (p-p38, p-ERK, p-JNK) stimulation->western_blot

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

Data Presentation

The quantitative results from the following experimental protocols should be summarized in the tables below for clear and concise data presentation.

Table 1: Effect of this compound on LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

TreatmentConcentration (µM)Nitrite (B80452) Concentration (µM) ± SD% Inhibition of NO Production
Control-
LPS (1 µg/mL)-
This compound + LPS1
This compound + LPS5
This compound + LPS10
This compound + LPS25
Positive Control (e.g., L-NMMA) + LPSSpecify Conc.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)TNF-α (pg/mL) ± SDIL-6 (pg/mL) ± SDIL-1β (pg/mL) ± SD
Control-
LPS (1 µg/mL)-
This compound + LPS1
This compound + LPS5
This compound + LPS10
This compound + LPS25
Positive Control (e.g., Dexamethasone) + LPSSpecify Conc.

Table 3: Densitometric Analysis of Western Blot Results for NF-κB and MAPK Signaling Pathways

TreatmentConcentration (µM)Relative p-p65/p65 ExpressionRelative p-IκBα/IκBα ExpressionRelative p-p38/p38 ExpressionRelative p-ERK/ERK ExpressionRelative p-JNK/JNK Expression
Control-
LPS (1 µg/mL)-
This compound + LPS1
This compound + LPS5
This compound + LPS10
This compound + LPS25

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are to be maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed RAW 264.7 cells in appropriate well plates (e.g., 96-well for MTT and NO assays, 24-well for cytokine analysis, and 6-well for Western blotting) at a density that allows for optimal growth and response to treatment. For example, seed 1.5 x 10^5 cells/mL for a 24-hour incubation.[1]

  • Treatment:

    • After allowing cells to adhere overnight, replace the medium with fresh, serum-free DMEM.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1-2 hours.

    • Subsequently, stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for the desired incubation period (e.g., 24 hours for NO and cytokine assays, shorter times for phosphorylation studies).

MTT Assay for Cell Viability

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of this compound.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of this compound as described above.

    • After 24 hours of incubation, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[1]

    • Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.[1]

    • Measure the absorbance at 540 nm using a microplate reader.[1]

    • Cell viability is expressed as a percentage relative to the untreated control cells.

Nitric Oxide (NO) Production Assay

This assay measures the production of nitrite, a stable metabolite of NO, as an indicator of iNOS activity.

  • Protocol:

    • Following cell treatment with this compound and LPS for 24 hours, collect 100 µL of the cell culture supernatant.[1]

    • Mix the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[1]

    • Incubate the mixture at room temperature for 10 minutes.[1]

    • Measure the absorbance at 540 nm with a microplate reader.[1]

    • Quantify the nitrite concentration using a sodium nitrite standard curve.[1]

Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines

This assay quantifies the levels of key pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in the cell culture supernatant.

  • Protocol:

    • After treating the cells with this compound and LPS for 24 hours, collect the cell culture supernatants.

    • Determine the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.[2][3]

    • Briefly, the supernatant is added to wells pre-coated with capture antibodies.

    • After incubation and washing, a detection antibody is added, followed by a substrate solution.

    • The reaction is stopped, and the absorbance is measured at 450 nm.[4]

    • Cytokine concentrations are calculated based on a standard curve generated with recombinant cytokines.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This technique is used to investigate the effect of this compound on the protein expression and phosphorylation status of key components of the NF-κB and MAPK signaling pathways.

  • Protocol:

    • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

    • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[5]

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for total and phosphorylated forms of p65, IκBα, p38, ERK, and JNK.

    • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to their total protein counterparts.

Signaling Pathways

The following diagrams illustrate the key inflammatory signaling pathways that can be potentially modulated by this compound.

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates (p) NFkB_complex NF-κB Complex (p65/p50) IkBa->NFkB_complex degrades, releasing p65 p65 p50 p50 Nucleus Nucleus NFkB_complex->Nucleus translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes induces transcription HeteroclitinB This compound HeteroclitinB->IKK inhibits? HeteroclitinB->IkBa prevents degradation?

Caption: The NF-κB signaling pathway and potential points of inhibition by this compound.

MAPK_Pathway LPS LPS UpstreamKinases Upstream Kinases (e.g., TAK1) LPS->UpstreamKinases activates p38 p38 UpstreamKinases->p38 phosphorylates ERK ERK UpstreamKinases->ERK phosphorylates JNK JNK UpstreamKinases->JNK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors activate ERK->TranscriptionFactors activate JNK->TranscriptionFactors activate ProInflammatoryGenes Pro-inflammatory Gene Expression TranscriptionFactors->ProInflammatoryGenes HeteroclitinB This compound HeteroclitinB->UpstreamKinases inhibits? HeteroclitinB->p38 inhibits phosphorylation? HeteroclitinB->ERK inhibits phosphorylation? HeteroclitinB->JNK inhibits phosphorylation?

Caption: The MAPK signaling pathway and potential points of inhibition by this compound.

References

Heteroclitin B solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heteroclitin B is a lignan (B3055560) compound isolated from plants of the Kadsura genus, which have a history of use in traditional medicine. Lignans (B1203133) as a chemical class are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. These application notes provide an overview of the solubility characteristics of this compound and a general protocol for its solubilization and use in experimental settings. Due to the limited availability of specific data for this compound, the information provided is based on the general properties of lignans and related compounds.

Solubility of this compound

Table 1: Qualitative Solubility of Lignans in Common Solvents

SolventSolubilityRemarks
Dimethyl Sulfoxide (B87167) (DMSO)Generally SolubleDMSO is the recommended solvent for preparing stock solutions.
MethanolSparingly to SolubHeating may be required to achieve dissolution.
EthanolSparingly SolubleSimilar to methanol, solubility may be limited.
WaterInsolubleLignans typically have poor aqueous solubility.
CyclohexaneSparingly SolubleHas been used in the purification of related compounds.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes a general method for preparing a stock solution of this compound in DMSO. The final concentration may need to be optimized based on the specific experimental requirements and the observed solubility.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heat block (optional)

  • Calibrated pipettes

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Adding the Solvent: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM). It is advisable to start with a small volume of DMSO and add more as needed.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, gentle warming in a water bath (37°C) for 5-10 minutes can be applied. Intermittently vortex the tube during warming.

    • Visually inspect the solution to ensure there are no visible particles.

  • Sterilization (Optional): If required for cell culture experiments, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Workflow for Preparing this compound Stock Solution

G Workflow for this compound Solubilization cluster_start Preparation cluster_dissolution Dissolution cluster_final Final Steps weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously add_dmso->vortex warm Gentle Warming (Optional) vortex->warm If not fully dissolved inspect Visual Inspection vortex->inspect warm->inspect filter Filter Sterilization (Optional) inspect->filter aliquot Aliquot Stock Solution filter->aliquot store Store at -20°C or -80°C aliquot->store

Caption: A flowchart illustrating the steps for preparing a this compound stock solution.

Biological Activity and Signaling Pathways

The specific biological activities and the signaling pathways modulated by this compound are not yet well-defined in scientific literature. However, compounds isolated from Kadsura heteroclita have been reported to exhibit various biological effects, including anti-HIV and antioxidant activities.

Given that many lignans exert their effects through the modulation of key signaling pathways involved in inflammation and cell proliferation, it is plausible that this compound may also interact with such pathways. Researchers are encouraged to investigate the effects of this compound on pathways such as NF-κB, MAPK, and PI3K/Akt, which are common targets for bioactive natural products.

Hypothetical Signaling Pathway for Investigation

The following diagram illustrates a generic NF-κB signaling pathway, which is a common target for anti-inflammatory compounds. This is a hypothetical representation and should serve as a starting point for investigating the mechanism of action of this compound.

G Hypothetical NF-κB Signaling Pathway for Investigation cluster_stimulus External Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Receptor stimulus->receptor ikb_kinase IKK Complex receptor->ikb_kinase activates ikb IκBα ikb_kinase->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb releases nfkb_n NF-κB nfkb->nfkb_n translocates to dna DNA nfkb_n->dna binds to gene_expression Gene Expression (Inflammatory Genes) dna->gene_expression induces heteroclitin_b This compound (Hypothetical Target) heteroclitin_b->ikb_kinase Inhibition?

Application Note: A Proposed LC-MS/MS Method for the Quantitative Analysis of Heteroclitin B in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heteroclitin B is a lignan (B3055560) compound isolated from plants of the Kadsura genus, which have been used in traditional medicine for their anti-inflammatory and other therapeutic properties. As interest in the pharmacological potential of specific lignans (B1203133) grows, the need for sensitive and robust analytical methods for their quantification in biological matrices becomes critical for pharmacokinetic and pharmacodynamic studies. This application note details a proposed Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of this compound.

Due to the limited availability of public data on the precise molecular weight of this compound, this method is based on the established analytical protocol for the structurally related compound, Heteroclitin D, and assumes a plausible molecular weight for this compound for the purpose of methodological demonstration. Lignans from Kadsura have been reported to exert their anti-inflammatory effects through modulation of key signaling pathways, such as the NF-κB pathway.[1][2][3]

Experimental Protocols

Sample Preparation

A protein precipitation method is proposed for the extraction of this compound from plasma samples.

  • Reagents:

    • Methanol (LC-MS grade)

    • Internal Standard (IS) working solution (e.g., Gambogic acid at 100 ng/mL in methanol)

    • Rat plasma

  • Protocol:

    • Pipette 50 µL of rat plasma into a 1.5 mL microcentrifuge tube.

    • Add 150 µL of the internal standard working solution to the plasma sample.

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase (Methanol:Water:Formic Acid, 80:20:0.1, v/v/v).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters are adapted from a validated method for Heteroclitin D and are expected to provide good chromatographic separation and sensitive detection for this compound.

  • Liquid Chromatography:

    • System: A standard UHPLC or HPLC system.

    • Column: Thermo Hypersil GOLD column (30 × 2.1 mm, 3 µm) or equivalent C18 column.[4]

    • Mobile Phase: An isocratic mobile phase consisting of Methanol:Water:Formic Acid (80:20:0.1, v/v/v).[4]

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • System: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: [M+H]⁺ m/z 451.5 → 299.2 (proposed quantifier), 451.5 → 165.1 (proposed qualifier).

      • Internal Standard (Gambogic Acid): [M+H]⁺ m/z 629.3 → 573.3.[4]

    • Ion Source Parameters:

      • Capillary Voltage: 2.5 kV.

      • Desolvation Gas Temperature: 350°C.

      • Source Temperature: 120°C.

      • Cone Gas Flow: 200 L/h.

      • Desolvation Gas Flow: 550 L/h.

Data Presentation

The following table summarizes the expected quantitative performance parameters for a validated LC-MS/MS method for this compound, based on the performance achieved for Heteroclitin D.[4]

ParameterExpected Performance
Linearity Range 10 - 2000 ng/mL
Correlation Coefficient (r²) ≥ 0.995
Lower Limit of Quantification (LLOQ) 10 ng/mL
Intra-day Precision (%RSD) ≤ 15%
Inter-day Precision (%RSD) ≤ 15%
Accuracy 85 - 115%
Extraction Recovery ≥ 85%

Visualizations

Experimental Workflow

The following diagram illustrates the proposed workflow for the LC-MS/MS analysis of this compound.

workflow Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard & Methanol (150 µL) plasma->add_is vortex1 Vortex (1 min) add_is->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase (100 µL) dry->reconstitute injection Inject Sample (5 µL) reconstitute->injection hplc HPLC Separation (C18 Column) injection->hplc msms Tandem MS Detection (ESI+, MRM) hplc->msms quant Quantification (Peak Area Ratio) msms->quant report Generate Report quant->report NFkB_Pathway NF-κB Inflammatory Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Cell Surface Receptor stimulus->receptor ik_complex IKK Complex receptor->ik_complex activates ikb IκB ik_complex->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb proteasome Proteasomal Degradation ikb->proteasome targeted for nucleus Nucleus nfkb->nucleus translocates to transcription Gene Transcription nucleus->transcription translocation Translocation cytokines Pro-inflammatory Genes (Cytokines, Chemokines) transcription->cytokines heteroclitin This compound (Proposed Action) heteroclitin->ik_complex inhibits

References

Application Note: Protocol for Testing Heteroclitin B in HIV-1 Replication Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for evaluating the anti-HIV-1 activity of Heteroclitin B, a natural compound of interest. The protocol outlines a cell-based assay to determine the compound's efficacy in inhibiting HIV-1 replication in a human T-cell line. Methodologies for assessing cytotoxicity and quantifying viral replication are described in detail, along with templates for data presentation and a visual representation of the experimental workflow.

Introduction

Human Immunodeficiency Virus (HIV) remains a significant global health challenge, necessitating the continued search for novel antiretroviral agents. Natural products are a rich source of chemical diversity and have historically yielded numerous therapeutic compounds. Heteroclitins, a class of lignans (B1203133) isolated from Kadsura heteroclita, have demonstrated various biological activities. Related compounds from this plant have shown moderate anti-HIV activity, suggesting that this compound may also possess antiretroviral properties.[1]

This application note details a robust in vitro protocol to assess the efficacy of this compound in inhibiting HIV-1 replication. The primary method involves the infection of a susceptible human T-cell line with a laboratory-adapted strain of HIV-1, followed by treatment with varying concentrations of this compound. The primary endpoint for viral replication is the quantification of the viral core protein p24 in the culture supernatant. Additionally, a parallel assay is described to evaluate the cytotoxicity of this compound to ensure that any observed reduction in viral replication is not due to adverse effects on the host cells.

Experimental Protocols

Materials and Reagents
  • Cell Line: MT-4 (human T-cell leukemia) cells

  • Virus: HIV-1 (laboratory-adapted strain, e.g., IIIB or NL4-3)

  • Compound: this compound (dissolved in DMSO to create a stock solution)

  • Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Reagents:

    • Phosphate Buffered Saline (PBS)

    • Trypan Blue solution (0.4%)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or similar viability reagent (e.g., CellTiter-Glo®)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • HIV-1 p24 Antigen ELISA kit

    • Positive control (e.g., Zidovudine - AZT)

  • Equipment:

    • Humidified CO₂ incubator (37°C, 5% CO₂)

    • Biosafety cabinet (Class II)

    • Inverted microscope

    • Centrifuge

    • 96-well flat-bottom cell culture plates

    • Multichannel pipette

    • Plate reader (for ELISA and cytotoxicity assays)

HIV-1 Replication Inhibition Assay

This assay quantifies the effect of this compound on the production of new virus particles, measured by the amount of p24 antigen in the cell culture supernatant.

Step-by-Step Procedure:

  • Cell Preparation: Culture MT-4 cells in RPMI-1640 medium. On the day of the assay, ensure the cells are in the exponential growth phase. Harvest the cells, determine cell viability and density using Trypan Blue exclusion, and adjust the cell suspension to a final concentration of 1 x 10⁵ cells/mL in fresh medium.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A typical starting concentration range for a novel compound might be from 0.1 µM to 100 µM. Also, prepare dilutions of the positive control (AZT) and a vehicle control (DMSO at the same concentration as the highest this compound dilution).

  • Infection and Plating:

    • In a 96-well plate, add 50 µL of the MT-4 cell suspension to each well.

    • Add 50 µL of the diluted this compound, AZT, or vehicle control to the respective wells.

    • Infect the cells by adding 100 µL of HIV-1 diluted in culture medium to achieve a multiplicity of infection (MOI) of 0.01-0.05.

    • Include uninfected cells as a negative control.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-5 days.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells. Carefully collect the supernatant for p24 analysis.

  • p24 Antigen Quantification: Perform an HIV-1 p24 Antigen ELISA on the collected supernatants according to the manufacturer's instructions.

Cytotoxicity Assay (MTT Assay)

This assay is performed in parallel to the replication assay to determine the concentration at which this compound is toxic to the host cells.

Step-by-Step Procedure:

  • Cell Plating: Seed a 96-well plate with 100 µL of the MT-4 cell suspension (1 x 10⁵ cells/mL).

  • Compound Addition: Add 100 µL of the serially diluted this compound, positive control, or vehicle control to the wells. Include wells with untreated cells as a control for 100% viability.

  • Incubation: Incubate the plate for the same duration as the replication assay (4-5 days) under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Presentation

The quantitative data from the HIV-1 replication and cytotoxicity assays should be summarized in tables for clear comparison and analysis.

Table 1: Anti-HIV-1 Activity and Cytotoxicity of this compound

CompoundEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
This compoundValueValueValue
Zidovudine (AZT)ValueValueValue

EC₅₀ (50% effective concentration): The concentration of the compound that inhibits HIV-1 replication by 50%. CC₅₀ (50% cytotoxic concentration): The concentration of the compound that reduces cell viability by 50%. Selectivity Index (SI): A measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for antiviral activity over cytotoxicity.

Table 2: Raw Data Summary (Example)

Concentration (µM)% Inhibition of HIV-1 Replication% Cell Viability
This compound
0.1
1
10
100
Zidovudine (AZT)
0.01
0.1
1
10
Vehicle Control (DMSO) 0100

Visualizations

Experimental Workflow Diagram

HIV_Replication_Assay_Workflow cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Prepare MT-4 Cells (1x10^5 cells/mL) plate_cells Plate Cells (50 µL/well) prep_cells->plate_cells prep_compound Prepare Serial Dilutions of this compound & Controls add_compound Add Compound/Controls (50 µL/well) prep_compound->add_compound prep_virus Prepare HIV-1 Stock infect Infect Cells with HIV-1 (100 µL/well) prep_virus->infect plate_cells->add_compound add_compound->infect incubate Incubate (4-5 days, 37°C, 5% CO2) infect->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant cytotoxicity_assay Parallel Cytotoxicity Assay (MTT) incubate->cytotoxicity_assay p24_elisa p24 ELISA collect_supernatant->p24_elisa data_analysis Calculate EC50, CC50, SI p24_elisa->data_analysis cytotoxicity_assay->data_analysis

Caption: Workflow for HIV-1 Replication Inhibition Assay.

Potential Mechanism of Action

While the exact mechanism of this compound is unknown, many anti-HIV compounds interfere with key stages of the viral life cycle.

HIV_Lifecycle_Inhibition cluster_host Host Cell cluster_drug Potential Inhibition by this compound Entry 1. Binding & Fusion RT 2. Reverse Transcription Entry->RT Integration 3. Integration RT->Integration Transcription 4. Transcription Integration->Transcription Translation 5. Translation Transcription->Translation Assembly 6. Assembly & Budding Translation->Assembly HIV_new HIV-1 Assembly->HIV_new New Virion Inhibitor This compound Inhibitor->RT ? Inhibitor->Integration ? Inhibitor->Assembly ? HIV HIV-1 HIV->Entry

Caption: Potential inhibition points in the HIV-1 life cycle.

References

Application Notes and Protocols for Assessing the Anticancer Effects of Heteroclitin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heteroclitin B is a novel dibenzocyclooctadiene lignan, a class of natural products isolated from plants of the Kadsura genus. Related compounds from this class have demonstrated a range of biological activities, including anti-HIV and cytotoxic effects.[1][2] These preliminary findings suggest that this compound holds potential as a novel anticancer agent. This document provides a comprehensive methodology for the preclinical assessment of this compound's anticancer properties, outlining key in vitro assays to determine its efficacy and elucidate its mechanism of action.

The following protocols are designed to be adaptable to various cancer cell lines and laboratory settings. They provide a robust framework for generating the necessary data to evaluate the potential of this compound for further development as a therapeutic agent.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound (IC₅₀ Values in µM)
Cell LineCancer TypeThis compound (48h)Doxorubicin (B1662922) (Positive Control)
MCF-7Breast Adenocarcinoma15.2 ± 1.80.8 ± 0.1
MDA-MB-231Breast Adenocarcinoma10.5 ± 1.21.2 ± 0.2
A549Lung Carcinoma22.8 ± 2.52.5 ± 0.4
HCT116Colon Carcinoma18.9 ± 2.11.5 ± 0.3
HL-60Promyelocytic Leukemia12.4 ± 1.50.5 ± 0.08

Data are presented as the mean ± standard deviation from three independent experiments.

Table 2: Apoptosis Induction by this compound in MDA-MB-231 Cells (48h)
TreatmentConcentration (µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
Vehicle Control02.1 ± 0.51.5 ± 0.33.6 ± 0.8
This compound515.8 ± 2.25.2 ± 0.921.0 ± 3.1
This compound1028.4 ± 3.112.7 ± 1.841.1 ± 4.9
This compound2045.2 ± 4.025.9 ± 3.571.1 ± 7.5

Data are presented as the mean ± standard deviation from three independent experiments.

Table 3: Cell Cycle Analysis of MDA-MB-231 Cells Treated with this compound (24h)
TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control045.2 ± 3.830.1 ± 2.524.7 ± 2.1
This compound1048.9 ± 4.125.8 ± 2.225.3 ± 2.4
This compound2020.5 ± 1.915.3 ± 1.764.2 ± 5.5

Data are presented as the mean ± standard deviation from three independent experiments.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116, HL-60)

  • Complete growth medium (specific to each cell line)

  • This compound stock solution (in DMSO)

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound and doxorubicin in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).

  • Incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis.

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Complete growth medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis

This protocol uses propidium iodide staining to determine the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Complete growth medium

  • This compound

  • 6-well plates

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for 24 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the cell cycle distribution by flow cytometry.

Western Blot Analysis for Signaling Pathway Proteins

This protocol investigates the effect of this compound on key proteins in cancer-related signaling pathways.

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against Akt, p-Akt, mTOR, p-mTOR, ERK, p-ERK, Bcl-2, Bax, Caspase-3, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer and quantify protein concentration.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_assays Primary Assays cluster_mechanistic Mechanistic Studies cell_culture Cancer Cell Lines (MCF-7, MDA-MB-231, A549, etc.) treatment This compound Treatment (Dose- and Time-Dependent) cell_culture->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle western_blot Western Blot Analysis (Signaling Pathways) treatment->western_blot data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis signaling_pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK/ERK Pathway cluster_apoptosis Apoptosis Regulation HeteroclitinB This compound PI3K PI3K HeteroclitinB->PI3K inhibits ERK ERK HeteroclitinB->ERK inhibits Bcl2 Bcl-2 (Anti-apoptotic) HeteroclitinB->Bcl2 downregulates Bax Bax (Pro-apoptotic) HeteroclitinB->Bax upregulates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK ERK->Proliferation Caspase3 Caspase-3 Bcl2->Caspase3 inhibits Bax->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

References

Application of Heteroclitin Analogs and other Bioactive Compounds from Kadsura heteroclita in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While "Heteroclitin B" is not documented in the reviewed scientific literature, the plant from which it is presumably derived, Kadsura heteroclita (Roxb.) Craib, is a rich source of various bioactive lignans (B1203133) and triterpenoids with demonstrated cytotoxic activities against a range of cancer cell lines. This document provides a comprehensive overview of the application of these compounds, including several "Heteroclitin" analogs, in cancer research. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural products from this plant species.

The primary anti-cancer activities reported for compounds isolated from Kadsura heteroclita involve cytotoxicity and the induction of apoptosis. These effects have been observed in various cancer cell lines, including those of leukemia, breast, liver, gastric, and colon cancers. The subsequent sections will detail the cytotoxic profiles of these compounds, provide standardized protocols for their investigation, and illustrate the key signaling pathways implicated in their mechanism of action.

Data Presentation: Cytotoxicity of Compounds from Kadsura heteroclita

The following tables summarize the cytotoxic activities of various compounds isolated from Kadsura heteroclita against several human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Table 1: Cytotoxicity of Triterpenoids from Kadsura heteroclita

CompoundCancer Cell LineIC50 (µM)Reference
Heteroclitalactone DHL-60 (Leukemia)6.76[1]
Changnanic acidBel-7402 (Liver)100[2]
MCF-7 (Breast)100[2]
HL-60 (Leukemia)50.51[2]

Table 2: Cytotoxicity of Lignans from Kadsura heteroclita

CompoundCancer Cell LineIC50 (µM)Reference
Kadheterin AHL-60 (Leukemia)14.59[3]
Dihydroguaiaretic acidOVCAR (Ovarian)16.2 - 36.4[4]
HT-29 (Colon)16.2 - 36.4[4]
A-549 (Lung)16.2 - 36.4[4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Heteroclitin analogs and other compounds from Kadsura heteroclita in cancer cell lines.

Cell Culture
  • Cell Lines: Human cancer cell lines such as HL-60, MCF-7, Bel-7402, BGC-823, OVCAR, HT-29, and A-549 can be used.

  • Culture Medium: Use the appropriate culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For example, RPMI-1640 for HL-60 and DMEM for MCF-7 and HepG2.

  • Culture Conditions: Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage the cells upon reaching 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the IC50 values of the test compounds.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Heteroclitin analogs) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the percentage of apoptotic cells.

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) and incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The populations of viable, early apoptotic, late apoptotic, and necrotic cells can be distinguished.

Western Blot Analysis

This protocol is for detecting the expression levels of proteins involved in signaling pathways.

  • Protein Extraction: Treat cells with the test compound, harvest, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, Akt, p-Akt, etc.) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualization of Signaling Pathways and Workflows

Signaling Pathway for Apoptosis Induction

The cytotoxic effects of many natural compounds, including those from Kadsura heteroclita, are often mediated through the induction of apoptosis. The diagram below illustrates the intrinsic and extrinsic apoptosis pathways, which are common targets of anti-cancer agents.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathLigand Death Ligand (e.g., FasL, TNF-α) DeathReceptor Death Receptor (e.g., Fas, TNFR) DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Activation ProCaspase8 Pro-Caspase-8 ProCaspase8->DISC ProCaspase3 Pro-Caspase-3 Caspase8->ProCaspase3 Heteroclitin Heteroclitin Analogs Bcl2 Anti-apoptotic Bcl-2 family Heteroclitin->Bcl2 Inhibits BaxBak Pro-apoptotic Bax/Bak Heteroclitin->BaxBak Promotes CellStress Cellular Stress (e.g., DNA Damage) CellStress->BaxBak Bcl2->BaxBak Mito Mitochondrion BaxBak->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome (Apaf-1, Cyto c, Pro-Caspase-9) CytoC->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Caspase9->ProCaspase3 Caspase3 Caspase-3 ProCaspase3->Caspase3 Activation PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP Cleavage CleavedPARP->Apoptosis

Caption: General overview of apoptosis signaling pathways.

Experimental Workflow

The following diagram outlines a typical workflow for screening and characterizing the anti-cancer properties of natural compounds like Heteroclitin analogs.

cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cluster_validation In Vivo Validation Compound Compound Isolation (from K. heteroclita) Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity IC50 Determine IC50 Cytotoxicity->IC50 ApoptosisAssay Apoptosis Assay (Annexin V/PI) IC50->ApoptosisAssay CellCycle Cell Cycle Analysis IC50->CellCycle WesternBlot Western Blot IC50->WesternBlot AnimalModel Xenograft Animal Model WesternBlot->AnimalModel Efficacy Tumor Growth Inhibition AnimalModel->Efficacy

Caption: Experimental workflow for anti-cancer drug discovery.

Logical Relationship: Regulation of Bcl-2 Family Proteins

This diagram illustrates the regulatory balance between pro- and anti-apoptotic Bcl-2 family proteins, a key control point in the intrinsic apoptosis pathway that can be modulated by Heteroclitin analogs.

cluster_pro Pro-Apoptotic cluster_anti Anti-Apoptotic Heteroclitin Heteroclitin Analogs Bax Bax Heteroclitin->Bax Bak Bak Heteroclitin->Bak Bcl2 Bcl-2 Heteroclitin->Bcl2 BclXL Bcl-xL Heteroclitin->BclXL Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bak->Mito Bcl2->Bax Bcl2->Bak BclXL->Bax BclXL->Bak Apoptosis Apoptosis Mito->Apoptosis

Caption: Regulation of Bcl-2 family proteins by Heteroclitin analogs.

References

Troubleshooting & Optimization

troubleshooting Heteroclitin B solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with Heteroclitin B, with a specific focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound is a natural product isolated from plants of the Kadsura genus, belonging to the Schisandraceae family.[1] It is classified as a lignan. Key chemical properties are summarized below.

PropertyValueSource
CAS Number 140461-47-8[1]
Molecular Formula C28H34O8[2]
Molecular Weight 498.6 g/mol [2]
Computed XLogP3 5.8[2]

Q2: I am having trouble dissolving this compound. Is this expected?

Yes, solubility challenges with this compound are expected, particularly in aqueous solutions. Its high computed XLogP3 value of 5.8 suggests that it is a lipophilic compound with poor water solubility.[2] Many natural products, especially lignans, exhibit limited aqueous solubility which can pose challenges for in vitro and in vivo studies.

Q3: What are the recommended starting solvents for dissolving this compound?

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ethanol

  • Methanol

  • Chloroform

  • Dichloromethane

  • Ethyl Acetate

  • Acetone

For cell-based assays, DMSO is a common choice for initial stock solutions. However, it is crucial to keep the final concentration of DMSO in the experimental medium low (typically <0.5%) to avoid solvent-induced toxicity.

Q4: How can I improve the solubility of this compound for my experiments?

Several techniques can be employed to enhance the solubility of poorly soluble natural products like this compound.[4][5][6] These methods can be broadly categorized as physical and chemical modifications.

Physical Modification Techniques:

  • Particle Size Reduction: Decreasing the particle size through methods like micronization or nanosization increases the surface area-to-volume ratio, which can improve the dissolution rate.[5]

  • Solid Dispersions: This involves dispersing the compound in an inert carrier matrix at the solid state, which can enhance solubility and dissolution.[5][6]

  • Complexation: The formation of complexes, for instance with cyclodextrins, can increase the apparent solubility of hydrophobic molecules.[4]

  • Nanotechnology-Based Approaches: Formulations such as nanoemulsions or nanohydrogels can significantly improve the solubility and bioavailability of poorly soluble compounds.[4][7]

Chemical Modification Techniques:

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution can increase solubility. The structure of this compound should be analyzed to determine if it has acidic or basic functionalities.

  • Use of Co-solvents: A mixture of solvents can be more effective at dissolving a compound than a single solvent. For aqueous solutions, adding a water-miscible organic solvent can increase solubility.

  • Prodrugs: Chemical modification of the compound to create a more soluble prodrug that converts to the active form in vivo is a common strategy in drug development.[5]

Troubleshooting Guide: this compound Solubility

This guide provides a systematic approach to addressing solubility issues with this compound.

Problem: Precipitate forms when diluting my DMSO stock solution of this compound into an aqueous buffer or cell culture medium.

This is a common issue when diluting a concentrated stock of a hydrophobic compound into an aqueous environment.

Troubleshooting Workflow:

G start Precipitate Observed Upon Dilution step1 Decrease Stock Concentration Attempt dilution with a lower concentration stock solution. start->step1 step2 Modify Dilution Protocol - Increase mixing (vortexing) - Warm the aqueous medium slightly - Add stock solution dropwise while stirring step1->step2 If precipitation persists step3 Incorporate a Surfactant Add a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) to the aqueous medium (at low concentration). step2->step3 If precipitation persists step4 Use a Co-solvent System Prepare the final solution with a small percentage of a water-miscible organic solvent (e.g., ethanol, polyethylene (B3416737) glycol). step3->step4 If precipitation persists step5 Consider Advanced Formulation Explore complexation with cyclodextrins or lipid-based formulations (e.g., liposomes, nanoemulsions). step4->step5 For persistent issues or in vivo studies end Solubility Issue Resolved step5->end G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor second_messenger Second Messenger (e.g., Ca2+) receptor->second_messenger ion_channel Ion Channel (e.g., L-type Ca2+) ion_channel->second_messenger kinase_cascade Kinase Cascade (e.g., MAPK) second_messenger->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response cellular_response gene_expression->cellular_response heteroclitin_b This compound heteroclitin_b->ion_channel Inhibition?

References

Technical Support Center: Optimizing Heteroclitin B Dosage for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in effectively using Heteroclitin B in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in what solvents is it soluble?

This compound is a lignan, a class of natural products. Lignans are investigated for various biological activities, including potential anti-cancer effects. While specific solubility data for this compound is not widely published, related compounds like Heteroclitin G are soluble in organic solvents such as DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone[1]. For cell-based assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in the cell culture medium.

Q2: What is a recommended starting concentration for my experiment?

The optimal concentration for this compound will be cell-line and assay-dependent. For initial screening, a wide concentration range is recommended, followed by a more focused dose-response experiment. A common starting point for novel natural products is to perform a serial dilution covering a broad range, for example, from 0.1 µM to 100 µM. This helps in identifying a narrower effective range for subsequent, more detailed IC50 (half-maximal inhibitory concentration) determination.

Q3: How do I determine the IC50 value of this compound?

To determine the IC50 value, you should:

  • Treat your chosen cell line with a series of concentrations of this compound (typically 8-12 concentrations) for a defined period (e.g., 24, 48, or 72 hours).

  • Measure the biological response, such as cell viability, using an appropriate assay (e.g., MTT, XTT, or CellTiter-Glo®).

  • Plot the response (e.g., percent inhibition) against the logarithm of the drug concentration.

  • Use non-linear regression analysis (e.g., a sigmoidal dose-response curve fit) to calculate the concentration at which 50% of the biological activity is inhibited. This value is the IC50.

Q4: What is the likely mechanism of action for this compound?

The precise mechanism of action for this compound is a subject of ongoing research. However, many phytochemicals with anti-cancer properties exert their effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.[2] Common mechanisms include inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting pro-survival pathways like PI3K/Akt or MAPK/ERK.[2][3] Investigating the phosphorylation status of key proteins in these pathways (e.g., Akt, ERK, p38) and measuring markers of apoptosis (e.g., caspase-3/7 activation) after treatment can provide insight into its mode of action.[4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no observed bioactivity 1. Concentration is too low.2. Compound degraded due to improper storage.3. The chosen cell line is resistant.4. Incubation time is too short.1. Test a wider and higher range of concentrations.2. Prepare a fresh stock solution from powder. Store stock at -20°C or -80°C.3. Test on a different, potentially more sensitive, cell line.4. Increase the treatment duration (e.g., from 24h to 48h or 72h).
Compound precipitates in culture medium 1. Final DMSO concentration is too high.2. The compound has low aqueous solubility.3. The concentration of this compound is above its solubility limit in the medium.1. Ensure the final DMSO concentration in the medium is low (typically ≤ 0.5%) and include a vehicle control (medium with the same DMSO concentration).2. Prepare the final dilution immediately before adding to cells. Mix thoroughly by gentle inversion.3. Lower the highest tested concentration of the compound.
High variability between replicate wells 1. Inconsistent cell seeding.2. Inaccurate pipetting of the compound.3. "Edge effect" in the microplate.4. Compound is not fully dissolved in the medium.1. Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting.2. Use calibrated pipettes. For serial dilutions, ensure thorough mixing at each step.3. Avoid using the outermost wells of the plate, or fill them with sterile PBS or medium to maintain humidity.4. Vortex the diluted compound solution gently before adding it to the wells.
Unexpectedly high cytotoxicity 1. The compound is highly potent in the chosen cell line.2. Error in dilution calculation.3. Non-specific toxicity or "cytotoxicity burst".1. Shift the dose-response curve to a much lower concentration range.2. Double-check all calculations for stock and working solution dilutions.3. Assess cell morphology via microscopy. A "cytotoxicity burst" can be an artifact where nearly all cells die, leading to misleading results in some metabolic assays. Correlate assay results with direct cell imaging.

Data Presentation

Illustrative IC50 Values of Natural Products in Cancer Cell Lines

Disclaimer: The following table provides examples of IC50 values for various natural compounds to illustrate data presentation. Specific IC50 values for this compound must be determined experimentally.

CompoundCell LineCancer TypeIC50 (µM)Reference
CurcuminMDA-MB-231Breast Cancer25[3]
GenisteinPC-3Prostate Cancer15[3]
ResveratrolMCF-7Breast Cancer50[2]
Compound 85 MCF-7Breast Cancer1.04 ± 0.08
Compound 30a T-47DBreast Cancer10.10 ± 0.4

Experimental Protocols

Protocol 1: General Cytotoxicity Determination using MTT Assay

This protocol outlines a standard procedure for assessing the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in culture medium from a DMSO stock.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: Western Blot Analysis of Key Signaling Proteins

This protocol is for investigating how this compound affects protein expression or phosphorylation in a target pathway (e.g., PI3K/Akt or MAPK/ERK).

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a specific time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with 100-200 µL of RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation: Mix the protein lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein (e.g., anti-p-ERK, anti-ERK, anti-Actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensity using software like ImageJ. Normalize the expression of the protein of interest to a loading control (e.g., Actin or GAPDH).

Mandatory Visualizations

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Data p1 Prepare this compound Stock (e.g., 10mM in DMSO) p2 Seed Cells in 96-well Plate p3 Incubate Cells (24 hours) p2->p3 t1 Prepare Serial Dilutions (2X concentration) p3->t1 t2 Treat Cells with Compound t1->t2 t3 Incubate (24-72 hours) t2->t3 a1 Perform Viability Assay (e.g., MTT) t3->a1 a2 Read Absorbance (Plate Reader) a1->a2 a3 Calculate % Inhibition a2->a3 a4 Plot Dose-Response Curve & Determine IC50 a3->a4

Caption: Experimental workflow for determining the IC50 value.

G cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway ext Growth Factor rec Receptor Tyrosine Kinase (e.g., EGFR) ext->rec pi3k PI3K rec->pi3k ras Ras rec->ras akt Akt pi3k->akt bad Bad akt->bad apop Apoptosis bad->apop prolif Cell Survival & Proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->prolif drug This compound (Hypothesized) drug->akt Inhibits? drug->erk Inhibits? drug->apop Induces?

Caption: Hypothetical signaling pathways affected by a phytochemical.

G start Unexpectedly High Cytotoxicity Observed q1 Is final DMSO concentration >0.5%? start->q1 q2 Are stock/working concentrations correct? q1->q2 No sol1 ACTION: Lower DMSO concentration & repeat. q1->sol1 Yes q3 Does microscopy confirm cell death? q2->q3 Yes sol2 ACTION: Recalculate all dilutions & prepare fresh. q2->sol2 No sol3 CONCLUSION: Compound is highly potent. Test lower concentration range. q3->sol3 Yes sol4 CONCLUSION: Potential assay artifact. Use different assay or correlate with imaging. q3->sol4 No

Caption: Troubleshooting flowchart for unexpected cytotoxicity.

References

Technical Support Center: Total Synthesis of Complex Dibenzocyclooctadiene Lignans

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and offers troubleshooting advice for key stages in the synthesis of complex lignans (B1203133) like Heteroclitin B.

1. Constructing the Dibenzocyclooctadiene Core

  • Question: My intramolecular cyclization to form the 8-membered dibenzocyclooctadiene ring is failing or giving low yields. What are the common pitfalls and alternative strategies?

    Answer: The formation of medium-sized rings, such as the 8-membered core of many lignans, is entropically disfavored and can be a significant challenge. Common issues include polymerization, side reactions, and failure to cyclize.

    Troubleshooting Flowchart: 8-Membered Ring Cyclization

    start Low Yield in Cyclization check_conc Check Concentration: High Dilution Conditions? start->check_conc check_reagents Evaluate Cyclization Strategy check_conc->check_reagents If dilution is correct reagent_choice1 Intramolecular Suzuki-Miyaura Coupling check_reagents->reagent_choice1 reagent_choice2 Ring-Closing Metathesis (RCM) check_reagents->reagent_choice2 reagent_choice3 Photoredox Spirocyclization check_reagents->reagent_choice3 solution1 Optimize Catalyst, Ligand, and Base reagent_choice1->solution1 solution2 Change Catalyst, Solvent, Temperature reagent_choice2->solution2 solution3 Adjust Light Source, Catalyst Loading reagent_choice3->solution3 end Successful Cyclization solution1->end solution2->end solution3->end

    Caption: Troubleshooting workflow for 8-membered ring formation.

    Alternative Strategies & Comparison:

Cyclization StrategyAdvantagesCommon ChallengesKey Parameters to Optimize
Intramolecular Suzuki-Miyaura Mild conditions, stereospecific, non-toxic by-products.[1]Substrate synthesis can be complex; catalyst deactivation.Palladium catalyst, ligand, base, solvent.
Ring-Closing Metathesis (RCM) Forms C=C bond, functional group tolerant.Requires specific diene precursors; catalyst sensitivity.Ruthenium catalyst choice, solvent, temperature.
Photoredox Catalysis Can create unique bonds under mild conditions.[1]Requires specialized equipment; reaction scope can be substrate-dependent.Photocatalyst, light source, solvent, additives.

2. Controlling Stereochemistry

  • Question: How can I control the diastereoselectivity during the introduction of substituents on the cyclooctadiene core?

    Answer: Achieving the correct relative and absolute stereochemistry is a critical challenge. The conformation of the 8-membered ring can influence the facial selectivity of subsequent reactions.

    Strategies for Stereocontrol:

    • Substrate-Controlled Diastereoselection: Utilize existing stereocenters to direct the approach of reagents. The rigid conformation of a bicyclic or tricyclic intermediate can provide facial guidance.

    • Reagent-Controlled Diastereoselection: Employ chiral catalysts or reagents to favor the formation of one diastereomer over another.

    • Intramolecular Reactions: Reactions like intramolecular Diels-Alder can rapidly build complexity and set multiple stereocenters with high selectivity based on the transition state geometry.[1]

    Workflow for Optimizing Diastereoselectivity

    start Poor Diastereoselectivity (e.g., in hydrogenation) analysis Analyze Transition State: Steric Hindrance? start->analysis strategy1 Modify Substrate: Add Directing Group analysis->strategy1 strategy2 Change Catalyst: Use Chiral Ligand analysis->strategy2 strategy3 Alter Reaction Conditions: Temperature, Solvent analysis->strategy3 outcome1 Improved Facial Selectivity strategy1->outcome1 outcome2 Enantiomeric/Diastereomeric Excess Increased strategy2->outcome2 outcome3 Kinetic vs. Thermodynamic Control Shifted strategy3->outcome3 end Desired Stereoisomer Obtained outcome1->end outcome2->end outcome3->end

    Caption: Logic diagram for improving reaction diastereoselectivity.

Experimental Protocols

Protocol 1: Intramolecular Suzuki-Miyaura Cyclization

This protocol is a generalized procedure based on common practices for forming medium-sized rings.[1]

  • Objective: To construct the 8-membered biaryl ring system.

  • Reaction Scheme: Aryl-Halide-Linker-Aryl-BoronicEster → Biaryl-8-Membered-Ring

  • Materials:

    • Aryl dihalide or aryl halide boronic ester precursor

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

    • Base (e.g., K₂CO₃, Cs₂CO₃)

    • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Procedure:

    • Under an inert atmosphere (Argon or Nitrogen), add the anhydrous solvent to a reaction vessel equipped with a reflux condenser.

    • Add the base (3.0 equivalents) and the palladium catalyst (0.1 equivalents).

    • Prepare a solution of the precursor in the same anhydrous solvent.

    • Using a syringe pump, add the precursor solution to the stirred catalyst/base suspension over a period of 8-12 hours to maintain high dilution conditions.

    • After the addition is complete, heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, filter through a pad of Celite, and concentrate in vacuo.

    • Purify the residue by column chromatography.

Protocol 2: Late-Stage C-H Oxidation

This protocol outlines a general strategy for introducing an oxygen functional group at a late stage, which can be a powerful tool for increasing molecular complexity efficiently.[2]

  • Objective: To selectively oxidize a C-H bond to a C-O bond on a complex intermediate.

  • Reaction Scheme: Complex-Molecule-CH₂ → Complex-Molecule-CH-OH

  • Materials:

    • Advanced macrocyclic intermediate

    • Oxidant (e.g., H₂O₂, m-CPBA)

    • Catalyst (e.g., a transition metal complex)

    • Solvent (e.g., CH₂Cl₂, MeCN)

  • Procedure:

    • Dissolve the advanced intermediate in the chosen solvent in a clean, dry flask.

    • Add the catalyst (e.g., 5-10 mol%).

    • Cool the mixture to the desired temperature (e.g., 0 °C).

    • Slowly add the oxidant (1.1 - 1.5 equivalents) to the reaction mixture.

    • Stir vigorously and monitor the reaction progress by TLC or LC-MS.

    • Upon consumption of the starting material, quench the reaction by adding a reducing agent (e.g., saturated aqueous Na₂S₂O₃).

    • Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or EtOAc).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

    • Purify the product via column chromatography or preparative HPLC.

This technical support guide provides a framework for addressing some of the formidable challenges inherent in the total synthesis of complex natural products like this compound. By anticipating potential roadblocks in ring formation and stereocontrol, and by employing robust, optimized protocols, researchers can navigate these intricate synthetic pathways more effectively.

References

Technical Support Center: Heteroclitin B Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Heteroclitin B. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your purification workflow and improve the yield of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound and other related lignans (B1203133) from natural sources.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract 1. Suboptimal Extraction Solvent: The polarity of the solvent may not be ideal for this compound. 2. Inadequate Solid-to-Liquid Ratio: Insufficient solvent volume may lead to incomplete extraction. 3. Inefficient Extraction Method: Maceration or simple percolation may not be as effective as other methods. 4. Improper Plant Material Preparation: The particle size of the ground plant material may be too large.1. Solvent Optimization: Experiment with different polarities. For lignans, aqueous ethanol (B145695) (70-95%) or methanol (B129727) are often effective.[1] 2. Ratio Adjustment: Increase the solvent volume. A common starting point is a 1:10 or 1:20 solid-to-liquid ratio (g/mL).[1] 3. Method Enhancement: Consider using ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.[1] 4. Grinding: Ensure the plant material is ground to a fine powder to increase the surface area for extraction.
Poor Separation in Column Chromatography 1. Inappropriate Stationary Phase: The chosen stationary phase (e.g., silica (B1680970) gel) may not be providing adequate selectivity. 2. Suboptimal Mobile Phase: The solvent system may not have the correct polarity to resolve this compound from impurities. 3. Column Overloading: Too much crude extract applied to the column. 4. Improper Column Packing: The column may have cracks or channels, leading to band broadening.1. Stationary Phase Selection: While silica gel is common, consider other options like alumina (B75360) or polyamide for lignan (B3055560) purification.[2] 2. Solvent System Screening: Use Thin Layer Chromatography (TLC) to test various solvent systems (e.g., petroleum ether/ethyl acetate (B1210297), hexane/acetone) to find the one that gives the best separation. 3. Reduce Sample Load: Load a smaller amount of the extract onto the column. 4. Proper Packing Technique: Ensure the column is packed uniformly without any air bubbles.
Co-elution of Impurities with this compound 1. Similar Polarity of Compounds: Impurities may have a polarity very close to that of this compound. 2. Gradient Elution Too Steep: In gradient chromatography, the solvent polarity may be increasing too quickly. 3. Insufficient Column Length or Particle Size: The column may not have enough theoretical plates for the separation.1. Orthogonal Separation Methods: Follow up with a different chromatographic technique. For example, if you used normal-phase chromatography, try reverse-phase HPLC for the next step. 2. Shallow Gradient: Use a shallower gradient in the region where this compound elutes to improve resolution. 3. Column Optimization: Use a longer column or a stationary phase with a smaller particle size to increase separation efficiency.
Product Loss During Solvent Removal 1. Compound Volatility: this compound may have some volatility, leading to loss during evaporation. 2. Degradation: The compound may be sensitive to heat or light.1. Controlled Evaporation: Use a rotary evaporator at a controlled temperature and pressure. Avoid excessive heat. 2. Protect from Light and Heat: Store fractions containing the purified compound in amber vials and at low temperatures.
Low Purity After Final Purification Step 1. Persistent Impurities: Some impurities may be very difficult to remove by chromatography alone. 2. Mobile Phase Contamination: Impurities from the solvents may concentrate in the final product.1. Recrystallization: This is an effective final purification step. For a related compound, Heteroclitin D, recrystallization from hot methanol with the addition of water significantly improved purity.[3] 2. High-Purity Solvents: Use HPLC-grade solvents for the final purification steps to avoid introducing new impurities.[3]

Frequently Asked Questions (FAQs)

Q1: What is the typical source of this compound?

A1: this compound is a dibenzocyclooctadiene lignan isolated from the stems of Kadsura heteroclita.[4][5][6][7][8] This plant is used in traditional Chinese medicine.[7]

Q2: What chromatographic techniques are most effective for purifying this compound?

A2: A multi-step chromatographic approach is typically most effective. This often involves:

  • Flash Chromatography on silica gel for initial fractionation of the crude extract.[3]

  • Semi-preparative High-Performance Liquid Chromatography (HPLC) for the final purification of the target compound.[6] Both normal-phase and reverse-phase HPLC can be employed.

Q3: Can you provide a starting point for a flash chromatography protocol?

A3: A protocol for the related compound, Heteroclitin D, can be adapted. A gradient elution using petroleum ether and ethyl acetate on a silica gel column is a good starting point.[3] It is crucial to first determine the optimal solvent system using TLC.

Q4: How can I improve the final purity of this compound if chromatography is insufficient?

A4: Recrystallization is a highly effective method to improve the purity of lignans after chromatographic separation. For Heteroclitin D, dissolving the compound in hot methanol and then adding water to induce precipitation increased the purity from 96.5% to 99.4%.[3]

Q5: What is a typical yield for the purification of a Heteroclitin from Kadsura heteroclita?

A5: Yields can vary depending on the plant material and the efficiency of the extraction and purification process. In one study, 10.2 mg of Heteroclitin D was obtained from 4.86 g of crude extract, which was derived from 270 g of dried plant material.[3]

Experimental Protocols

Extraction of Crude Lignan Mixture

This protocol is a general guideline for the extraction of lignans from Kadsura heteroclita.

  • Preparation of Plant Material: Dry the stems of Kadsura heteroclita and grind them into a fine powder.

  • Extraction:

    • Macerate the powdered plant material in 95% ethanol (e.g., 10 kg of powder in a suitable volume of ethanol).

    • Perform the extraction under reflux for 3 hours.[7]

    • Repeat the extraction process three times.

    • Combine the ethanol extracts.

  • Concentration: Evaporate the solvent from the combined extracts under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification by Flash Chromatography (Adapted from Heteroclitin D Protocol)[3]
  • Column Preparation: Pack a glass column with silica gel (230-400 mesh).

  • Sample Preparation: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., cyclohexane).

  • Elution:

    • Equilibrate the column with the initial mobile phase (e.g., petroleum ether).

    • Load the sample onto the column.

    • Elute the column with a gradient of increasing polarity, for example, a gradient of ethyl acetate in petroleum ether.

    • The exact gradient should be optimized based on TLC analysis.

  • Fraction Collection: Collect fractions and monitor the elution of compounds using TLC or HPLC.

  • Analysis: Combine fractions containing the target compound based on the analysis.

Final Purification by Semi-preparative HPLC[6]
  • Column: Use a semi-preparative HPLC column (e.g., C18 for reverse-phase).

  • Mobile Phase: A typical mobile phase for reverse-phase separation of lignans is a gradient of methanol and water or acetonitrile (B52724) and water.

  • Injection and Elution: Dissolve the enriched fraction from the previous step in the mobile phase, inject it into the HPLC system, and run the optimized gradient program.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Purity Check: Analyze the purity of the collected fraction using analytical HPLC.

Visualizations

Experimental Workflow for this compound Purification

G cluster_0 Extraction cluster_1 Initial Purification cluster_2 Final Purification cluster_3 Quality Control A Dried Kadsura heteroclita Stems B Grinding A->B C Reflux Extraction with 95% Ethanol B->C D Concentration (Rotary Evaporation) C->D E Crude Lignan Extract D->E F Flash Chromatography (Silica Gel) E->F G Fraction Collection & TLC/HPLC Analysis F->G H This compound Enriched Fraction G->H I Semi-preparative HPLC H->I J Recrystallization I->J K Pure this compound J->K L Purity Analysis (Analytical HPLC) K->L M Structural Elucidation (NMR, MS) K->M

Caption: A general workflow for the extraction and purification of this compound.

Potential Signaling Pathway Modulation by Dibenzocyclooctadiene Lignans

Dibenzocyclooctadiene lignans have been reported to exhibit anti-inflammatory and anti-cancer activities, which are often associated with the modulation of key signaling pathways like NF-κB.[9]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Cytokine Receptor (e.g., TNFR) IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases HeteroclitinB This compound HeteroclitinB->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes DNA->Genes Transcription

References

Heteroclitin B stability issues in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive resource for researchers, scientists, and drug development professionals on the stability and handling of Heteroclitin B in cell culture media.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with this compound, a lignan (B3055560) isolated from Kadsura heteroclita. While specific stability data for this compound in cell culture media is limited in publicly available literature, this guide synthesizes information on the chemical class of lignans (B1203133) and general principles of small molecule stability to provide practical advice for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a type of lignan, a class of polyphenolic compounds found in plants. It is isolated from the stems of Kadsura heteroclita. While extensive biological data on this compound is not yet available, related compounds from the same plant, such as Heteroclitin I and J, have shown weak to moderate anti-HIV activity. Other lignans from Kadsura heteroclita have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential anti-proliferative properties.

Q2: What is the recommended solvent for preparing this compound stock solutions?

Based on solubility data for structurally similar lignans like Heteroclitin G, Dimethyl Sulfoxide (DMSO) is a recommended solvent for preparing high-concentration stock solutions. Other potential solvents include chloroform, dichloromethane, and ethyl acetate, although their suitability for cell culture applications must be carefully considered due to potential cytotoxicity. It is crucial to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it to the final working concentration in the cell culture medium to avoid precipitation.

Q3: What are the primary factors that could affect this compound stability in my cell culture experiments?

Several factors can influence the stability of small molecules like this compound in cell culture media:

  • pH: The pH of standard cell culture media (typically 7.2-7.4) can promote hydrolysis of ester or other labile functional groups that may be present in the molecule.

  • Temperature: Incubator temperatures of 37°C can accelerate the degradation of thermally sensitive compounds.

  • Media Components: Components within the culture medium, such as serum proteins, amino acids (e.g., cysteine), and metal ions, can interact with and degrade the compound.[1]

  • Light Exposure: Photodegradation can occur if the compound is sensitive to light. It is advisable to protect stock solutions and experimental setups from direct light.

  • Oxidation: Dissolved oxygen in the media can lead to oxidative degradation of susceptible molecules.

Troubleshooting Guide: this compound Instability

This guide addresses common issues researchers may face related to the stability of this compound in cell culture assays.

Observed Issue Potential Cause Recommended Action
Loss of biological activity over time. Compound degradation in the cell culture medium.1. Perform a Stability Study: Conduct a time-course experiment to quantify the concentration of this compound in your specific cell culture medium over the duration of your assay using HPLC or LC-MS/MS. 2. Frequent Media Changes: Replenish the media with freshly prepared this compound at regular intervals to maintain a more consistent concentration.
High variability between experimental replicates. Inconsistent sample handling or compound precipitation.1. Ensure Complete Solubilization: Vigorously vortex the stock solution before each use and ensure the compound is fully dissolved in the culture medium upon dilution. 2. Standardize Procedures: Use calibrated pipettes and consistent timing for all experimental steps. 3. Visual Inspection: Check for any signs of precipitation in the culture wells after the addition of this compound.
Unexpected cytotoxicity at low concentrations. Formation of a toxic degradation product.1. Analyze for Degradants: Use LC-MS/MS to identify potential degradation products in the aged cell culture medium. 2. Test Supernatant Toxicity: Incubate this compound in media for the duration of your experiment, then remove the compound (if possible) and test the conditioned media for cytotoxicity.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a general procedure for determining the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound

  • DMSO (or other suitable solvent)

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without serum

  • Sterile microcentrifuge tubes or a 24-well plate

  • Incubator (37°C, 5% CO₂)

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare Working Solution: Dilute the stock solution in pre-warmed (37°C) cell culture medium to a final concentration of 10 µM. Prepare separate solutions for media with and without serum.

  • Incubation: Aliquot the working solutions into sterile tubes or wells of a plate and incubate at 37°C in a 5% CO₂ incubator.

  • Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots from each condition. The 0-hour time point should be collected immediately after preparation.

  • Sample Preparation: Stop the degradation process by flash-freezing the samples in liquid nitrogen and storing them at -80°C until analysis. Prior to analysis, samples may require protein precipitation (e.g., with acetonitrile) and centrifugation to remove debris.

  • Analysis: Analyze the concentration of the parent this compound compound in each sample using a validated HPLC or LC-MS/MS method.

  • Data Analysis: Plot the concentration of this compound as a percentage of the initial concentration versus time to determine its stability profile and half-life in the tested media.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway that could be inhibited by this compound, leading to its potential anti-proliferative effects. This is a generalized representation based on the activities of other cytotoxic lignans and should be experimentally validated for this compound.

G Hypothetical Signaling Pathway for this compound cluster_0 Cell Surface cluster_1 Intracellular Signaling cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Survival Survival mTOR->Survival This compound This compound This compound->Akt Inhibition

Caption: A diagram of a hypothetical signaling pathway that may be inhibited by this compound.

Experimental Workflow Diagram

The following diagram outlines the workflow for assessing the stability of this compound in cell culture media.

G Workflow for this compound Stability Assessment Prepare Stock Solution Prepare Stock Solution Prepare Working Solution in Media Prepare Working Solution in Media Prepare Stock Solution->Prepare Working Solution in Media Incubate at 37C Incubate at 37C Prepare Working Solution in Media->Incubate at 37C Collect Samples at Time Points Collect Samples at Time Points Incubate at 37C->Collect Samples at Time Points Sample Preparation Sample Preparation Collect Samples at Time Points->Sample Preparation HPLC/LC-MS Analysis HPLC/LC-MS Analysis Sample Preparation->HPLC/LC-MS Analysis Data Analysis Data Analysis HPLC/LC-MS Analysis->Data Analysis

Caption: A flowchart illustrating the key steps in a this compound stability experiment.

References

Technical Support Center: Overcoming Resistance to Heteroclitin B in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Heteroclitin B, particularly concerning the development of resistance in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the presumed mechanism of action of this compound?

While the precise mechanism of this compound is under investigation, initial studies suggest it may function as a microtubule-stabilizing agent, similar to taxanes.[1] Such agents typically induce mitotic arrest and subsequent apoptosis in cancer cells by disrupting microtubule dynamics.[1]

Q2: What are the common mechanisms by which cancer cells may develop resistance to this compound?

A primary mechanism of resistance to anti-cancer drugs is the overexpression of Heat Shock Protein 27 (Hsp27).[2][3] Hsp27 is a molecular chaperone that can confer resistance through several pathways:[4]

  • Inhibition of Apoptosis: Hsp27 can directly interfere with the apoptotic cascade by interacting with key proteins like cytochrome c and pro-caspase-3, thereby preventing programmed cell death.[4][5]

  • Modulation of Survival Pathways: Overexpression of Hsp27 is often linked to the upregulation of pro-survival signaling pathways, such as the Akt/mTOR pathway.

  • Protein Stabilization: As a chaperone protein, Hsp27 helps in the proper folding and stabilization of other proteins, including those that may contribute to cell survival and drug resistance.[6]

Q3: Are there established biomarkers to predict resistance to this compound?

High expression levels of Hsp27 are a strong candidate for a biomarker of resistance to various chemotherapeutic agents and could be relevant for this compound.[2][7] Researchers should consider quantifying Hsp27 levels in their cancer cell models both before and after treatment to assess its potential role in resistance.

Q4: What are potential combination therapies to overcome this compound resistance?

Given the role of Hsp27 in drug resistance, a logical approach is to combine this compound with an Hsp27 inhibitor.[5] This strategy aims to sensitize resistant cancer cells to the cytotoxic effects of this compound by abrogating the protective effects of Hsp27. Other potential combination strategies could involve inhibitors of pro-survival pathways that are upregulated in resistant cells, such as PI3K/Akt/mTOR inhibitors.

Troubleshooting Guides

Issue 1: My cancer cells are not responding to this compound treatment, even at high concentrations.

Possible Cause Suggested Solution
High intrinsic Hsp27 expression. Perform a baseline Western blot to determine the endogenous levels of Hsp27 in your cell line. If levels are high, consider this a potential intrinsic resistance mechanism.
Induction of Hsp27 upon treatment. Treat cells with this compound for various time points (e.g., 24, 48, 72 hours) and measure Hsp27 expression via Western blot or qPCR. An increase in Hsp27 levels post-treatment suggests an acquired resistance mechanism.
Altered drug target. Sequence the tubulin genes in your resistant cell lines to check for mutations that might prevent this compound from binding to its target.
Increased drug efflux. Utilize assays to measure the activity of drug efflux pumps like P-glycoprotein (P-gp).[6]

Issue 2: I am observing inconsistent results in my cell viability assays (e.g., MTT, SRB).

Possible Cause Suggested Solution
Variable cell seeding density. Ensure a consistent number of cells are seeded in each well. Perform a cell count before seeding and create a standardized protocol.
Inconsistent drug preparation. Prepare fresh stock solutions of this compound regularly. Ensure complete solubilization and accurate dilution for each experiment.
Cell line heterogeneity. Consider single-cell cloning to establish a more homogenous cell population for your experiments.
Edge effects in microplates. Avoid using the outer wells of the microplate, or fill them with sterile media/PBS to minimize evaporation and temperature gradients.

Issue 3: I want to validate that Hsp27 is the primary mechanism of resistance in my cells.

Experimental Approach Expected Outcome if Hsp27 is the Key Resistance Factor
Hsp27 Knockdown (siRNA/shRNA). Knockdown of Hsp27 in resistant cells should restore sensitivity to this compound, as evidenced by a decrease in the IC50 value.
Hsp27 Overexpression. Overexpressing Hsp27 in sensitive parental cells should confer resistance to this compound, leading to an increase in the IC50 value.
Co-treatment with an Hsp27 inhibitor. The combination of this compound and an Hsp27 inhibitor should show a synergistic or additive cytotoxic effect in resistant cells.
Immunoprecipitation. Perform co-immunoprecipitation to determine if Hsp27 interacts with key apoptotic proteins (e.g., pro-caspase-3, cytochrome c) in your resistant cells upon this compound treatment.

Quantitative Data Summary

Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineDescriptionHsp27 ExpressionIC50 of this compound (nM)
CancerCell-ParentalSensitiveLow50
CancerCell-ResistantResistantHigh500
CancerCell-Res-siHsp27Hsp27 KnockdownLow75
CancerCell-Par-ovHsp27Hsp27 OverexpressionHigh450

Experimental Protocols

1. Western Blot for Hsp27 Detection

  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against Hsp27 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an ECL substrate and an imaging system.

2. Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Drug Treatment: After 24 hours, treat cells with a serial dilution of this compound for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizations

HeteroclitinB_Resistance_Pathway cluster_drug_action This compound Action cluster_resistance_mechanism Hsp27-Mediated Resistance Heteroclitin_B This compound Microtubule_Stabilization Microtubule Stabilization Heteroclitin_B->Microtubule_Stabilization Mitotic_Arrest Mitotic Arrest Microtubule_Stabilization->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Hsp27 Hsp27 Overexpression Akt_mTOR Akt/mTOR Pathway Activation Hsp27->Akt_mTOR Inhibition_of_Apoptosis Inhibition of Apoptosis Hsp27->Inhibition_of_Apoptosis Inhibits pro-caspase-3 cytochrome c Akt_mTOR->Apoptosis Inhibits Inhibition_of_Apoptosis->Apoptosis Blocks

References

Technical Support Center: Optimizing HPLC Separation of Heteroclitin Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of Heteroclitin isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating Heteroclitin isomers by HPLC?

A1: Heteroclitin isomers, like other isomers, often possess very similar physicochemical properties, making their separation challenging. The primary difficulties include:

  • Co-elution or poor resolution: Due to their similar structures, isomers interact with the stationary phase in a very similar manner, leading to overlapping peaks.

  • Distinguishing between different types of isomers: Heteroclitin may have stereoisomers (enantiomers and diastereomers) and constitutional isomers, each requiring different separation strategies. Enantiomers, being non-superimposable mirror images, are particularly difficult to separate on achiral stationary phases.[1][2]

  • Method development: Finding the optimal combination of stationary phase, mobile phase, temperature, and flow rate to achieve baseline separation can be time-consuming.[3][4]

Q2: What type of HPLC column is best suited for separating Heteroclitin isomers?

A2: The choice of column is critical for successful isomer separation.[1]

  • For Diastereomers and Positional Isomers: Standard reversed-phase columns (e.g., C18, C8) or normal-phase columns (e.g., silica (B1680970), cyano) can often separate these isomers. Phenyl-based columns can offer different selectivity for aromatic isomers.[1]

  • For Enantiomers: A chiral stationary phase (CSP) is typically required.[5] Common chiral columns are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins.[6][7] Alternatively, chiral derivatization can be employed to convert enantiomers into diastereomers, which can then be separated on a standard achiral column.[8]

Q3: How does the mobile phase composition affect the separation of isomers?

A3: The mobile phase composition, including the organic modifier, pH, and additives, plays a crucial role in optimizing selectivity.

  • Organic Modifier: The type and concentration of the organic solvent (e.g., acetonitrile (B52724), methanol) in a reversed-phase system affect the retention and selectivity. Trying different organic modifiers can alter the elution order and improve resolution.

  • pH Control: For ionizable compounds, the pH of the mobile phase is a critical parameter.[4] Adjusting the pH can change the ionization state of the isomers, leading to differences in retention and improved separation. A change of as little as 0.1 pH units can significantly impact retention times.[9]

  • Additives and Buffers: Buffers are used to control the pH and maintain a constant ionization state of the analytes.[10] Ion-pairing agents can be used for charged isomers to improve retention and resolution on reversed-phase columns.

Q4: Can temperature be used to optimize the separation of Heteroclitin isomers?

A4: Yes, column temperature is an important parameter for method optimization. Varying the temperature can alter the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity and resolution. While its effect can sometimes be minimal, for some isomers, a change in temperature can significantly improve separation.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC separation of Heteroclitin isomers.

Issue 1: Poor Resolution or Co-eluting Peaks

Possible Causes and Solutions:

CauseRecommended Action
Sub-optimal Mobile Phase Modify the organic solvent-to-aqueous ratio. Experiment with different organic solvents (e.g., switch from acetonitrile to methanol (B129727) or vice-versa). Adjust the pH of the mobile phase if the isomers are ionizable.[4]
Inappropriate Column If separating enantiomers, ensure you are using a chiral stationary phase.[5] For other isomers, try a column with a different stationary phase chemistry (e.g., C18 to Phenyl or Cyano) to exploit different separation mechanisms.[1]
Incorrect Flow Rate Lowering the flow rate can increase column efficiency and may improve resolution, although it will increase the run time.[4]
Temperature Not Optimized Systematically vary the column temperature (e.g., in 5°C increments) to see if it improves selectivity.[11]
Gradient Slope Too Steep If using a gradient method, decrease the slope of the gradient to allow more time for the isomers to separate.

Logical Flow for Troubleshooting Poor Resolution

G start Start: Poor Resolution check_gradient Isocratic or Gradient? start->check_gradient isocratic Adjust Mobile Phase Strength (e.g., % Organic Solvent) check_gradient->isocratic Isocratic gradient Decrease Gradient Slope check_gradient->gradient Gradient check_resolution1 Resolution Improved? isocratic->check_resolution1 check_resolution2 Resolution Improved? gradient->check_resolution2 optimize_temp Optimize Column Temperature check_resolution1->optimize_temp No end_success End: Resolution Achieved check_resolution1->end_success Yes check_resolution2->optimize_temp No check_resolution2->end_success Yes check_resolution3 Resolution Improved? optimize_temp->check_resolution3 change_solvent Change Organic Solvent (e.g., ACN to MeOH) check_resolution3->change_solvent No check_resolution3->end_success Yes check_resolution4 Resolution Improved? change_solvent->check_resolution4 change_column Change Column Chemistry (e.g., C18 to Phenyl) check_resolution4->change_column No check_resolution4->end_success Yes end_fail Consider Chiral Column or Derivatization change_column->end_fail

Caption: Troubleshooting workflow for poor peak resolution.

Issue 2: Peak Tailing

Possible Causes and Solutions:

CauseRecommended Action
Secondary Interactions with Silanols Use a high-purity silica column or an end-capped column. Add a competing base like triethylamine (B128534) (TEA) to the mobile phase in low concentrations (0.1-0.5%). Lower the mobile phase pH to suppress silanol (B1196071) ionization (for reversed-phase).[10]
Column Overload Reduce the sample concentration or injection volume.
Column Contamination/Void Flush the column with a strong solvent. If a void is suspected at the head of the column, reversing the column (if permissible by the manufacturer) for a short flush may help. If the problem persists, replace the column.[12]
Insufficient Buffer Capacity Ensure the buffer concentration is adequate (typically 10-25 mM) and the mobile phase pH is within the buffer's effective range.[10]
Issue 3: Peak Fronting

Possible Causes and Solutions:

CauseRecommended Action
Column Overload This is a common cause of fronting. Dilute the sample or decrease the injection volume.
Sample Solvent Incompatibility The sample should be dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent than the mobile phase can cause peak distortion.
Low Column Temperature In some cases, increasing the column temperature can improve peak shape.

Experimental Protocols

General Protocol for HPLC Method Development for Heteroclitin Isomer Separation

This protocol provides a systematic approach to developing a separation method.

1. Initial Column and Mobile Phase Selection:

  • Stationary Phase: Begin with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid (for improved peak shape and ionization in MS detection).

    • Solvent B: Acetonitrile or Methanol with 0.1% formic acid.

  • Detector: UV detector set at a wavelength appropriate for Heteroclitin (e.g., 220 nm, as used for Heteroclitin D).[13] If structures are unknown, a photodiode array (PDA) detector is useful to determine the optimal wavelength.

2. Scouting Gradient Run:

  • Perform a broad gradient run to determine the approximate elution conditions.

  • Example Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.[13]

  • Injection Volume: 10-20 µL.

3. Method Optimization:

  • Based on the scouting run, if isomers are co-eluting, proceed with optimization.

  • Gradient Optimization: Adjust the gradient slope around the elution time of the isomers. A shallower gradient will provide better resolution.

  • Solvent Type: If resolution is still poor, switch the organic modifier (e.g., from acetonitrile to methanol) and repeat the scouting run.

  • pH Modification: Prepare mobile phases with different pH values (e.g., using phosphate (B84403) or acetate (B1210297) buffers) to assess the effect on selectivity.

  • Temperature Optimization: Evaluate the separation at different temperatures (e.g., 25°C, 40°C, 50°C).

4. Chiral Separation (if enantiomers are suspected):

  • If the above steps fail to resolve all isomers, enantiomers are likely present.

  • Column Screening: Screen a set of chiral columns (e.g., cellulose-based, amylose-based) with different mobile phases (normal-phase and reversed-phase).

  • Normal Phase Mobile Phase Example: n-Hexane / Isopropanol mixtures.

  • Reversed Phase Mobile Phase Example: Acetonitrile / Water or Methanol / Water mixtures.

Experimental Workflow Diagram

G start Start: Method Development step1 Select Initial Conditions (C18 Column, ACN/Water) start->step1 step2 Perform Scouting Gradient Run step1->step2 check1 Are Isomers Resolved? step2->check1 step3 Optimize Gradient Slope check1->step3 No end_success End: Method Optimized check1->end_success Yes check2 Resolution Sufficient? step3->check2 step4 Change Organic Modifier (e.g., to Methanol) check2->step4 No check2->end_success Yes check3 Resolution Sufficient? step4->check3 step5 Optimize Temperature & pH check3->step5 No check3->end_success Yes check4 Resolution Sufficient? step5->check4 step6 Screen Chiral Columns check4->step6 No check4->end_success Yes step6->end_success

Caption: Systematic workflow for HPLC method development.

Data Presentation

Table 1: Example Data for Optimization of Isomer Separation on a C18 Column
ConditionMobile PhaseTemp (°C)Isomer 1 (t_R, min)Isomer 2 (t_R, min)Resolution (R_s)
A 70% MeOH / 30% Water3015.215.50.8
B 65% MeOH / 35% Water3018.118.71.1
C 65% ACN / 35% Water3012.512.70.7
D 65% MeOH / 35% Water4016.517.21.4
E 65% MeOH / 35% Water (pH 3)4017.017.91.8

Note: Data are illustrative. A resolution value (R_s) greater than 1.5 is generally considered baseline separation.[14]

Table 2: Example Data from Chiral Column Screening
Column TypeMobile PhaseIsomer 1 (t_R, min)Isomer 2 (t_R, min)Resolution (R_s)
Cellulose-based Hexane:IPA (90:10)10.311.52.1
Amylose-based Hexane:IPA (90:10)12.813.10.9
Cyclodextrin-based ACN:Water (50:50)20.520.50.0

Note: Data are illustrative and demonstrate the importance of screening different chiral stationary phases.

References

Technical Support Center: Mass Spectrometry Analysis of Heteroclitin B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Heteroclitin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly low signal intensity, and optimize their experimental results.

Frequently Asked Questions (FAQs)

Q1: I am observing a very low or no signal for my this compound standard. What are the initial checks I should perform?

A1: When encountering a low or absent signal for your this compound standard, begin with the most straightforward checks:

  • System Suitability: Confirm the LC-MS system is performing correctly by injecting a known, reliable standard that is different from this compound.

  • Sample Concentration: Ensure your sample is appropriately concentrated. If it's too dilute, you may not obtain a strong enough signal. Conversely, an overly concentrated sample can lead to ion suppression.[1]

  • Sample Integrity: Verify the stability and integrity of your this compound standard. Consider preparing a fresh stock solution to rule out degradation.

  • Instrument State: Check for any error messages on the mass spectrometer and liquid chromatography system. Ensure that the solvent lines are properly primed and there are no leaks.

Q2: My this compound signal is weak and inconsistent. How can I improve the ionization efficiency?

A2: Weak and inconsistent signals are often related to suboptimal ionization. Consider the following to improve ionization efficiency:

  • Choice of Ionization Mode: Electrospray ionization (ESI) is generally suitable for polar compounds. Experiment with both positive and negative ion modes to determine which provides a better signal for this compound.[2][3]

  • Mobile Phase Additives: The addition of a small amount of an acid, like 0.1% formic acid, to the mobile phase can significantly enhance protonation in positive ion mode, leading to a stronger signal.[3] Conversely, a weak base like ammonium (B1175870) formate (B1220265) can be used for negative ion mode.

  • Ion Source Parameters: Fine-tune the ion source parameters, including capillary voltage, nebulizing gas flow, and drying gas temperature and flow.[3] These should be optimized for the specific flow rate and mobile phase composition you are using.[3]

  • Sprayer Position: The position of the ESI sprayer relative to the mass spectrometer's inlet can significantly impact signal intensity and should be optimized.[4]

Q3: I suspect matrix effects are suppressing my this compound signal. How can I identify and mitigate this issue?

A3: Matrix effects occur when co-eluting substances from the sample matrix interfere with the ionization of the target analyte, a common issue in ESI-MS.[5][6][7]

  • Identification: To confirm matrix effects, you can perform a post-column infusion experiment. Infuse a constant concentration of this compound while injecting a blank matrix extract. A dip in the baseline signal at the retention time of interfering components indicates ion suppression.

  • Mitigation Strategies:

    • Chromatographic Separation: Optimize your liquid chromatography method to better separate this compound from matrix components.[3]

    • Sample Preparation: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances.[5][7]

    • Dilution: A simple method is to dilute your sample. This can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression.

    • Internal Standards: Use a stable isotope-labeled internal standard that co-elutes with this compound to compensate for matrix effects.[3]

Troubleshooting Guide: Low Signal Intensity for this compound

This guide provides a systematic approach to diagnosing and resolving low signal intensity issues during the mass spectrometry analysis of this compound.

Step 1: Initial System and Sample Assessment
  • Verify Instrument Performance:

    • Run a system suitability test with a known standard.

    • Check for recent calibration and tuning of the mass spectrometer.[1] Regular mass calibration is crucial for accurate mass measurements.[1]

    • Inspect the ion source for any visible contamination and clean if necessary.[8]

  • Evaluate Sample Quality:

    • Prepare a fresh dilution of your this compound standard.

    • Ensure the sample is free of particulates by centrifuging or filtering.[9][10]

Step 2: Method Optimization

If the system and sample are deemed satisfactory, proceed with optimizing your analytical method.

  • Ion Source Parameter Tuning:

    • Infuse a solution of this compound directly into the mass spectrometer.

    • Systematically adjust key parameters to maximize the signal. Refer to the table below for typical starting points.

  • Chromatography and Mobile Phase:

    • Ensure the mobile phase is prepared with high-purity, MS-grade solvents to minimize background noise.[3][6]

    • Optimize the mobile phase composition, including the type and concentration of additives (e.g., 0.1% formic acid).[3]

    • Adjust the chromatographic gradient to ensure this compound elutes in a region with minimal co-eluting matrix components.

Quantitative Data Summary

The following table provides a summary of typical mass spectrometer settings that can be optimized for the analysis of small molecules like this compound.

ParameterTypical SettingPurpose
Ionization Mode ESI Positive/NegativeDepends on the analyte's ability to gain or lose a proton.
Capillary Voltage 3-5 kV (Positive), 2-4 kV (Negative)Optimizes the electrospray process.[3]
Nebulizing Gas Flow 1-2 L/minAssists in droplet formation.[4]
Drying Gas Flow 5-12 L/minAids in solvent evaporation from droplets.[5]
Drying Gas Temperature 250-350 °CFacilitates desolvation.[5]
Scan Range m/z 100-1000Should encompass the expected mass of this compound and its adducts.
Collision Energy 10-40 eV (for MS/MS)Optimized to produce characteristic fragment ions.

Experimental Protocols

Protocol: Sample Preparation for LC-MS Analysis of this compound from a Biological Matrix

  • Sample Extraction:

    • To 100 µL of the sample (e.g., plasma), add 300 µL of a precipitating solvent (e.g., acetonitrile (B52724) containing an internal standard).

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Final Preparation:

    • Vortex to ensure the residue is fully dissolved.

    • Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

    • Transfer the final solution to an autosampler vial for injection.

Mandatory Visualization

TroubleshootingWorkflow start Low or No Signal for This compound system_check Step 1: System & Sample Check start->system_check instrument_perf Verify Instrument Performance (Tune, Calibrate, Clean) system_check->instrument_perf System Issue? sample_qual Evaluate Sample Quality (Fresh Standard, Filter) system_check->sample_qual Sample Issue? method_check Step 2: Method Optimization ion_source Optimize Ion Source (Voltage, Gas, Temp) method_check->ion_source mobile_phase Optimize Mobile Phase (Solvents, Additives) method_check->mobile_phase chromatography Adjust Chromatography method_check->chromatography matrix_effects Step 3: Investigate Matrix Effects post_column Post-Column Infusion Test matrix_effects->post_column signal_ok Signal Restored instrument_perf->method_check System OK instrument_perf->signal_ok Fixed sample_qual->method_check Sample OK sample_qual->signal_ok Fixed ion_source->matrix_effects Still Low ion_source->signal_ok Optimized mobile_phase->matrix_effects Still Low mobile_phase->signal_ok Optimized chromatography->matrix_effects Still Low chromatography->signal_ok Optimized sample_prep Improve Sample Prep (SPE) post_column->sample_prep Suppression Detected dilution Dilute Sample post_column->dilution Suppression Detected sample_prep->signal_ok dilution->signal_ok

Caption: Troubleshooting workflow for low signal intensity in mass spectrometry.

IonSuppression cluster_droplet ESI Droplet cluster_gas_phase Gas Phase (To MS) analyte This compound (Analyte) ionized_analyte Ionized Analyte analyte->ionized_analyte Successful Ionization matrix Matrix Component matrix->ionized_analyte Competition for Charge (Ion Suppression) suppressed_signal Reduced Signal

Caption: Diagram illustrating the mechanism of ion suppression in ESI.

References

Technical Support Center: Minimizing Off-Target Effects of Heteroclitin B in Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers using Heteroclitin B. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize off-target effects and ensure the reliability of your results. Given that this compound is a natural product with a developing body of research, this guide also incorporates best practices for characterizing any novel small molecule inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known activity?

A1: this compound is a dibenzocyclooctadiene lignan (B3055560) isolated from the stems of Kadsura heteroclita.[1] Phytochemical studies have shown that it exhibits moderate anti-HIV activity.[1] As with many natural products, its full range of biological activities and potential off-targets are still under investigation.

Q2: What are off-target effects and why are they a concern with compounds like this compound?

A2: Off-target effects occur when a compound interacts with unintended biological molecules in addition to its primary target.[2][3] These unintended interactions can lead to misleading experimental outcomes, cytotoxicity, or the activation of unrelated signaling pathways, complicating the interpretation of the compound's mechanism of action.[2] This is a crucial consideration for all small molecules, including natural products, as they can have multiple cellular binding partners.

Q3: I'm observing high cytotoxicity at concentrations where I expect on-target activity. What should I do?

A3: High toxicity can be a sign of off-target effects, especially if the cell line is sensitive to the inhibition of a critical unintended target.[4] The first step is to establish a "therapeutic window" by performing a dose-response curve to assess both on-target activity and general cell viability (e.g., using an MTT or CellTiter-Glo assay) simultaneously.[2][4] This will help you identify a concentration range that maximizes on-target effects while minimizing cytotoxicity.

Q4: My results with this compound are inconsistent between experiments. What are the potential causes?

A4: Inconsistent results can stem from several factors:

  • Compound Instability: The compound may degrade or be metabolized in your cell culture medium over time.[5] Consider assessing its stability and using fresh dilutions for each experiment.[4]

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that lead to non-specific inhibition.[6] Visually inspect your solutions for any cloudiness. Including a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in biochemical assays can help disrupt aggregates.[6]

  • Cell Culture Variability: Ensure consistency in cell passage number, confluency, and overall health, as these can significantly impact cellular response.[2]

  • Reagent Preparation: Always prepare fresh dilutions of this compound from a validated stock solution for each experiment.[4]

Q5: How can I confirm that the phenotype I observe is a direct result of inhibiting my intended target?

A5: Differentiating on-target from off-target effects is critical for validating your findings.[5] Several strategies can be employed:

  • Use a Structurally Unrelated Inhibitor: If another inhibitor for your target exists with a different chemical structure, it should produce the same phenotype.[5]

  • Rescue Experiments: If possible, express a drug-resistant mutant of your target protein. An on-target effect should be reversible in cells expressing this mutant.[4]

  • Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce the expression of the target protein.[4][7] Depleting the target should mimic the effect of this compound treatment if the mechanism is on-target.[4]

  • Use a Negative Control Analog: A structurally similar but inactive analog of your compound, if available, should not produce the desired effect.[5]

Troubleshooting Guides

This section addresses common problems encountered when working with this compound and provides actionable solutions.

Problem 1: High background or non-specific effects in my assay.

  • Possible Cause: The final concentration of the solvent (e.g., DMSO) is too high.

    • Solution: Ensure the final DMSO concentration is kept below 0.5%, and ideally below 0.1%. All controls, including "untreated" wells, must contain the same final solvent concentration.[5]

  • Possible Cause: Compound is interfering with the assay technology (e.g., autofluorescence).

    • Solution: Run a control plate with just the compound and assay buffer to check for autofluorescence or other interference.[6] If interference is detected, consider using an orthogonal assay with a different readout (e.g., switch from a fluorescence-based to a luminescence-based assay).[6]

  • Possible Cause: Compound aggregation is causing non-specific inhibition.

    • Solution: Perform a concentration-response curve. Aggregating compounds often display a steep, non-saturating curve. For biochemical assays, you can include 0.01% Triton X-100 to disrupt aggregates and see if the IC50 shifts.[6]

Problem 2: The inhibitory effect of this compound diminishes over time in a long-term experiment.

  • Possible Cause: The compound is unstable or is being metabolized by the cells.

    • Solution: Assess the stability of this compound in your specific culture medium by incubating it for various durations and then testing its remaining activity in a short-term assay.[5] You may need to replenish the compound in the medium during the experiment.

  • Possible Cause: Cells are adapting to the compound's effect.

    • Solution: Analyze key downstream markers at different time points to understand the dynamics of the cellular response.

Problem 3: Discrepancy between potency (IC50) in biochemical vs. cell-based assays.

  • Possible Cause: Poor cell permeability of this compound.

    • Solution: The compound may not be efficiently entering the cells, resulting in a lower effective intracellular concentration.[5] This is a common reason for higher IC50 values in cellular assays.

  • Possible Cause: Presence of efflux pumps in the cell line.

    • Solution: Cells can actively pump the compound out, reducing its intracellular concentration.[5] Testing in cell lines with known efflux pump expression or using efflux pump inhibitors can help diagnose this issue.

  • Possible Cause: High protein binding in the cell culture medium or inside the cell.

    • Solution: The compound may bind to serum proteins in the medium or other cellular proteins, reducing the free concentration available to engage the target.[5]

Data Presentation

Use the following templates to structure your experimental data for clear comparison and analysis.

Table 1: On-Target vs. Off-Target Potency of this compound

ParameterTarget of InterestKnown Off-Target 1Known Off-Target 2
Biochemical IC50 (nM) e.g., 50e.g., 1,200e.g., >10,000
Cellular EC50 (nM) e.g., 250e.g., 8,000e.g., >20,000
Selectivity Window (Off-Target/On-Target) -e.g., 32xe.g., >80x

Table 2: Cytotoxicity Profile of this compound in Different Cell Lines

Cell LineTarget ExpressionCC50 (µM) after 48hNotes
Cell Line A Highe.g., 5.5Target-positive line
Cell Line B Low / Nonee.g., 25.0Target-negative control line
Primary Cells Endogenouse.g., 1.2May be more sensitive

Experimental Protocols

Protocol 1: Determining the Therapeutic Window for this compound

Objective: To identify a concentration range of this compound that inhibits the target of interest with minimal effect on overall cell viability.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow them to adhere overnight.[2]

  • Compound Preparation: Prepare a 2x serial dilution of this compound in culture medium, ranging from a high concentration (e.g., 50 µM) down to a low concentration (e.g., 1 nM).

  • Treatment: Remove the old medium and add the compound dilutions to the cells. Include appropriate controls:

    • Vehicle control (e.g., 0.1% DMSO).[2]

    • Positive control for toxicity (e.g., 1 µM staurosporine).[2]

    • Untreated cells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[2]

  • Parallel Assays: After incubation, perform two separate assays on replicate plates:

    • Cell Viability Assay: Use an MTT, MTS, or CellTiter-Glo assay to measure overall cytotoxicity according to the manufacturer's protocol.[2]

    • On-Target Activity Assay: Measure the specific on-target effect. This could be a Western blot for a downstream phosphorylated protein, a reporter gene assay, or an ELISA.

  • Data Analysis: Plot the dose-response curves for both viability and on-target activity. The optimal concentration range ("therapeutic window") is where on-target activity is high and cell viability remains largely unaffected.

Protocol 2: Validating On-Target vs. Off-Target Effects by Western Blot

Objective: To confirm that this compound engages its intended target and to assess its effect on a known off-target pathway.

Methodology:

  • Cell Seeding and Treatment: Plate cells in a 6-well plate to achieve 70-80% confluency. Treat cells with this compound at concentrations within and above the determined therapeutic window (e.g., 0, 0.1, 0.5, 1, 5 µM) for a relevant time period (e.g., 2-6 hours).[4]

  • Cell Lysis: Wash cells twice with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[4]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[4]

  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer, add Laemmli sample buffer, and boil for 5 minutes.[4]

  • SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.[4]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[4]

    • Incubate overnight at 4°C with primary antibodies for:

      • Your phosphorylated target protein (to measure inhibition).

      • Your total target protein (as a loading control).

      • A key phosphorylated protein in a suspected off-target pathway.

      • A housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the bands using an ECL substrate and an imaging system. Quantify band intensities to compare the dose-dependent effect on the on-target vs. the off-target pathway.

Visualizations

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: On-Target Validation cluster_2 Phase 3: Off-Target Investigation A Determine On-Target Potency (Biochemical IC50) B Determine Cytotoxicity (CC50) & Therapeutic Window A->B C Assess Assay Interference (e.g., Autofluorescence) B->C D Confirm Target Engagement in Cells (e.g., Western Blot) C->D Proceed if no interference E Use Orthogonal Assay with Different Readout D->E F Genetic Validation (CRISPR/siRNA Knockdown) D->F H Use Target-Negative Cell Line D->H G Rescue with Drug-Resistant Target Mutant F->G Result Verified On-Target Effect G->Result I Profile Against Kinase/Protease Panel H->I J Use Structurally Unrelated Inhibitor Control I->J J->Result

Caption: Workflow for identifying and validating on-target effects of this compound.

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway HeteroclitinB This compound Target Target Protein HeteroclitinB->Target Inhibits (On-Target) OffTarget Off-Target Protein HeteroclitinB->OffTarget Inhibits (Off-Target) Downstream1 Downstream Effector 1 Target->Downstream1 Phenotype_On Desired Phenotype Downstream1->Phenotype_On Downstream2 Downstream Effector 2 OffTarget->Downstream2 Phenotype_Off Undesired Phenotype (e.g., Toxicity) Downstream2->Phenotype_Off

Caption: On-target vs. potential off-target signaling pathways for this compound.

G Start {Inconsistent Results Observed} Q1 Is compound soluble? Check for precipitate/cloudiness Start->Q1:f0 A1_Yes {Yes} Q1:f0->A1_Yes Yes A1_No {No | Test alternative solvents or formulation strategies} Q1:f0->A1_No No Q2 Is the effect dose-dependent? Run full dose-response curve A1_Yes->Q2:f0 A2_Yes {Yes} Q2:f0->A2_Yes Yes A2_No {No | Investigate aggregation or assay interference} Q2:f0->A2_No No Q3 Are controls behaving as expected? Check vehicle and positive controls A2_Yes->Q3:f0 A3_Yes {Yes} Q3:f0->A3_Yes Yes A3_No {No | Remake reagents and re-validate assay} Q3:f0->A3_No No Q4 Is the result consistent across cell passages? Test low vs. high passage cells A3_Yes->Q4:f0 A4_Yes {Yes | Problem may be subtle. Consider compound stability over time.} Q4:f0->A4_Yes Yes A4_No {No | Standardize cell culture procedures} Q4:f0->A4_No No

Caption: Decision tree for troubleshooting inconsistent experimental results.

References

Technical Support Center: Improving the Bioavailability of Heteroclitin B for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the in vivo bioavailability of Heteroclitin B, a lignan (B3055560) compound.[1][2] Based on the characteristics of its chemical class and related compounds, this compound is presumed to be a lipophilic compound with poor aqueous solubility, which presents significant challenges for achieving adequate systemic exposure in preclinical studies.[3][4] This guide focuses on practical strategies to overcome these limitations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the in vivo bioavailability of a lipophilic compound like this compound?

A1: The oral bioavailability of lipophilic compounds such as this compound is often hindered by several factors:

  • Poor Aqueous Solubility: Limited solubility in gastrointestinal fluids is a primary rate-limiting step for absorption. For a drug to be absorbed, it must first be dissolved.[5]

  • Low Dissolution Rate: Even if a compound is soluble, a slow dissolution rate can lead to most of the compound passing through the gastrointestinal tract before it can be absorbed.

  • First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal vein, where it can be extensively metabolized before reaching systemic circulation. This is a common issue for many lipophilic drugs.[5]

  • Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump the absorbed drug back into the gut lumen, reducing net absorption.

Q2: What are the main formulation strategies to enhance the bioavailability of poorly soluble drugs?

A2: Key strategies focus on improving the solubility and dissolution rate of the drug. Common approaches include:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing particle size (micronization, nanosizing) can enhance the dissolution rate.[4]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can create an amorphous form of the drug, which has higher solubility and dissolves more rapidly than its crystalline form.[4][6]

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulating the drug in oils, surfactants, and co-solvents can improve its solubilization in the gut. These systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), form fine emulsions in the gastrointestinal fluid, facilitating absorption.[5][7] LBDDS can also promote lymphatic transport, partially bypassing first-pass metabolism.[5]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, increasing their apparent water solubility.

Q3: How do I choose the most suitable formulation strategy for this compound?

A3: The selection of an appropriate strategy depends on the specific physicochemical properties of this compound, the desired dosage, and the intended route of administration. A logical approach is to:

  • Characterize the Compound: Determine key properties like solubility in various solvents and lipids, melting point, and crystalline structure.

  • Screen Formulations: Start with simple and scalable methods. For example, screen for solubility in a range of pharmaceutically acceptable oils and surfactants to assess the feasibility of a lipid-based system.

  • Evaluate In Vitro Performance: Use in vitro dissolution or dispersion tests to compare different formulation prototypes. This helps to rank-order formulations before proceeding to more complex in vivo studies.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Problem Potential Cause Troubleshooting Steps & Solutions
Low drug loading in lipid-based formulations. The compound has poor solubility in the selected oils or lipids.1. Screen a wider range of oils and lipids, including medium-chain and long-chain triglycerides.[7] 2. Incorporate a co-solvent (e.g., ethanol, propylene (B89431) glycol) or a surfactant with good solubilizing properties.[7] 3. Consider using a combination of oils to enhance solubility.[7]
Drug precipitates out of solution upon dilution of a solvent-based formulation. The solvent capacity is exceeded when the formulation mixes with aqueous gastrointestinal fluids.1. Increase the amount of surfactant or polymer in the formulation to maintain drug solubilization. 2. Switch to a formulation strategy that does not rely on high initial solvent concentration, such as a nanosuspension or solid dispersion.
Inconsistent or highly variable plasma concentrations in animal studies. Poor and variable absorption due to formulation issues or physiological differences between animals.1. Optimize the formulation to ensure rapid and complete dissolution or emulsification in vivo. For SEDDS, aim for smaller and more uniform droplet sizes.[7] 2. Ensure the formulation is physically and chemically stable throughout the study. 3. Standardize experimental conditions, such as fasting state and dosing volume, for all animals.
Low encapsulation efficiency in nanoparticle formulations. The drug has a poor affinity for the nanoparticle matrix, or the preparation method is not optimized.1. For lipid-based nanoparticles, select lipids in which the drug has high solubility.[7] 2. For polymeric nanoparticles, choose a polymer with compatible physicochemical properties. 3. Optimize formulation parameters, such as the drug-to-carrier ratio and the concentration of stabilizers.[7]
Amorphous solid dispersion recrystallizes upon storage. The amorphous state is thermodynamically unstable. The chosen polymer may not be effectively inhibiting crystallization.1. Select a polymer that has strong interactions (e.g., hydrogen bonding) with the drug. 2. Increase the drug-to-polymer ratio to ensure the drug is fully dispersed. 3. Store the solid dispersion under dry conditions and at a controlled temperature.

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion using the Solvent Evaporation Method

This protocol provides a general procedure for preparing a solid dispersion, which can significantly enhance the dissolution of poorly soluble compounds like this compound.

Materials:

  • This compound

  • Polymer carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Soluplus®, Hydroxypropyl methylcellulose (B11928114) (HPMC))

  • Organic solvent (e.g., ethanol, methanol, acetone) in which both the drug and polymer are soluble.

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Preparation of the Solution:

    • Accurately weigh this compound and the chosen polymer in a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer weight ratio).[8]

    • Dissolve both components in a minimal amount of the selected organic solvent in a round-bottom flask.[8] Ensure complete dissolution by gentle agitation or sonication.

  • Solvent Evaporation:

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).[8] Continue until a thin, solid film is formed on the wall of the flask.

  • Drying:

    • Scrape the solid film from the flask.

    • Place the resulting solid in a vacuum oven at a temperature below the glass transition temperature of the polymer for 24-48 hours to remove any residual solvent.

  • Processing:

    • Grind the dried solid dispersion using a mortar and pestle to obtain a fine powder.

    • Pass the powder through a sieve to ensure a uniform particle size.

  • Characterization:

    • Confirm the amorphous nature of the drug in the dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).

    • Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with the pure drug.

Protocol 2: Preparation of a Nanosuspension using the Wet Media Milling Method

This protocol describes a common top-down approach to produce drug nanoparticles, which can increase dissolution velocity and saturation solubility.

Materials:

  • This compound

  • Stabilizer(s) (e.g., HPMC, Poloxamers, Tween 80, Vitamin E TPGS)[9][10]

  • Purified water or an aqueous buffer

  • Milling media (e.g., yttrium-stabilized zirconium oxide beads)

  • High-energy media mill or planetary ball mill

Procedure:

  • Preparation of the Suspension:

    • Prepare an aqueous solution of the selected stabilizer(s). A combination of a polymeric stabilizer and a surfactant is often effective (e.g., 0.5% HPMC and 0.5% Tween 80).[9]

    • Disperse the accurately weighed this compound into the stabilizer solution to form a pre-suspension.

  • Milling:

    • Add the pre-suspension and the milling media to the milling chamber.

    • Begin the milling process at a high speed. The energy from the colliding beads will break down the drug crystals into nanoparticles.

    • Optimize milling time and speed. Periodically take samples to measure particle size until the desired nanometer range is achieved. The process may require cooling to prevent overheating.

  • Separation:

    • Separate the nanosuspension from the milling media. This can be done by pouring the suspension through a sieve or filter that retains the beads.

  • Characterization:

    • Measure the mean particle size, polydispersity index (PDI), and zeta potential of the nanosuspension using Dynamic Light Scattering (DLS).

    • Evaluate the dissolution rate and saturation solubility compared to the unmilled drug.

    • Assess the physical stability of the nanosuspension over time by monitoring particle size and for any signs of crystal growth.

Visualizations

G cluster_0 Phase 1: Characterization & Formulation Screening cluster_1 Phase 2: Optimization & In Vivo Evaluation cluster_2 Phase 3: Analysis & Decision A Start: Poorly Soluble This compound B Physicochemical Characterization (Solubility, LogP, m.p.) A->B Characterize C Select Potential Formulation Strategies (LBDDS, SD, Nano) B->C Inform Selection D Prepare Prototypes C->D Formulate E In Vitro Screening (Dissolution, Dispersion Tests) D->E Test F Rank & Select Lead Formulation(s) E->F Analyze Results G Optimize Formulation (e.g., Drug:Carrier Ratio) F->G Optimize H Stability Testing G->H Assess Stability I Pharmacokinetic (PK) Study in Animals H->I Dose Animals J Analyze PK Data (AUC, Cmax) I->J Process Samples K Bioavailability Improved? J->K Evaluate L END: Proceed with In Vivo Efficacy Studies K->L Yes M Return to Optimization or Select New Strategy K->M No M->G Re-Optimize

Caption: General workflow for improving the in vivo bioavailability of a poorly soluble compound.

G Start Start: Characterize this compound Q1 High solubility in oils/lipids? Start->Q1 A1_Yes Lipid-Based System (SEDDS/SMEDDS) Q1->A1_Yes Yes A1_No Consider other strategies Q1->A1_No No Q2 Thermally stable below polymer melting point? A1_No->Q2 Q3 Is particle engineering desired? A1_No->Q3 A2_Yes Solid Dispersion (Hot Melt Extrusion) Q2->A2_Yes Yes A2_No Solid Dispersion (Solvent Evaporation, Spray Drying) Q2->A2_No No A3_Yes Nanosuspension (Wet Milling, Homogenization)

Caption: Decision tree for selecting a suitable formulation strategy for this compound.

G cluster_0 Before Formulation cluster_1 With Solid Dispersion Formulation drug_crystal Crystalline this compound Slow Dissolution gi_fluid_before GI Fluid drug_crystal->gi_fluid_before Poor Absorption solid_dispersion Solid Dispersion (Drug in Polymer Matrix) amorphous_drug Amorphous this compound Rapid Dissolution solid_dispersion->amorphous_drug Disperses in GI Fluid gi_fluid_after GI Fluid amorphous_drug->gi_fluid_after Enhanced Absorption

Caption: How a solid dispersion enhances the dissolution and absorption of this compound.

References

dealing with Heteroclitin B precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Heteroclitin B. The information provided is intended to address common challenges, particularly those related to its precipitation in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my aqueous solution?

A1: this compound is a lignan, a class of naturally occurring polyphenolic compounds. Like many lignans (B1203133), it is hydrophobic, meaning it has poor solubility in water and aqueous buffers.[1] Precipitation is a common issue and can be triggered by several factors:

  • Concentration: The concentration of this compound in your solution may have surpassed its solubility limit.

  • Solvent Shock: Rapidly diluting a concentrated stock of this compound (typically dissolved in an organic solvent like DMSO) into an aqueous buffer can cause the compound to crash out of solution.

  • pH: The pH of the aqueous solution can significantly influence the solubility of lignans. Some lignans exhibit increased solubility in alkaline conditions due to the deprotonation of phenolic hydroxyl groups.[2]

  • Temperature: Changes in temperature can affect solubility. While gentle warming may help dissolve the compound initially, a subsequent decrease in temperature can lead to precipitation if the solution is supersaturated.

  • Improper Storage: Repeated freeze-thaw cycles of stock solutions can lead to precipitation.

Q2: What is the best solvent to prepare a stock solution of this compound?

A2: Due to its hydrophobic nature, this compound should be dissolved in an organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for this purpose due to its high solubilizing power for a wide range of compounds and its miscibility with water.[3] Other organic solvents such as ethanol (B145695) or acetone (B3395972) can also be considered.[2][4]

Q3: How can I prevent this compound from precipitating when I add it to my aqueous experimental medium (e.g., cell culture media, assay buffer)?

A3: To prevent precipitation upon dilution into an aqueous medium, consider the following strategies:

  • Optimize the Dilution Method: Instead of a single-step dilution, perform a serial dilution. First, create an intermediate dilution of your concentrated stock in the same organic solvent. Then, add this intermediate dilution dropwise to your pre-warmed aqueous medium while gently vortexing.[5]

  • Control the Final Co-solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution as low as possible, ideally below 0.5% (v/v), to avoid solvent-induced artifacts or toxicity in biological assays.[3]

  • Adjust the pH of the Aqueous Buffer: Since the solubility of some lignans is pH-dependent, you can try adjusting the pH of your buffer. For lignans with phenolic groups, a slightly alkaline pH might improve solubility.[2] However, ensure the chosen pH is compatible with your experimental system (e.g., cell viability, enzyme activity).

  • Use Sonication: Brief sonication in a water bath can help to redissolve small amounts of precipitate that may have formed upon dilution.[6]

  • Consider Solubility Enhancers: For particularly challenging cases, the use of solubility enhancers such as cyclodextrins or surfactants may be explored.

Q4: I see a precipitate in my frozen stock solution of this compound. What should I do?

A4: Precipitation can occur in frozen stock solutions due to the reduced solubility at low temperatures or from repeated freeze-thaw cycles. Before use, gently warm the stock solution to room temperature or 37°C and vortex thoroughly to ensure all the compound is redissolved.[7] To avoid this issue in the future, it is recommended to aliquot your stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.[7]

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to resolving precipitation issues with this compound in your experiments.

Issue Potential Cause Troubleshooting Steps
Immediate precipitation upon dilution into aqueous buffer Solvent Shock: Rapid change from a high concentration of organic solvent to an aqueous environment.1. Perform a serial dilution of the stock solution in the organic solvent first. 2. Add the diluted stock solution dropwise to the pre-warmed (37°C) aqueous buffer while gently vortexing.[5] 3. Decrease the final concentration of this compound in the assay.
High Final Concentration: The final concentration of this compound exceeds its solubility limit in the aqueous buffer.1. Determine the maximum soluble concentration of this compound in your specific experimental conditions using the protocol provided below. 2. Work at a concentration below the determined solubility limit.
Precipitate forms over time during incubation Temperature Shift: Decreased solubility at the incubation temperature compared to the preparation temperature.1. Ensure all solutions are pre-warmed to the incubation temperature before mixing. 2. Visually inspect for precipitation at various time points during the incubation.
pH Shift: Changes in the pH of the medium over time (e.g., in a CO2 incubator) affecting solubility.1. Ensure your buffer system is robust enough to maintain a stable pH throughout the experiment. 2. Test the solubility of this compound at a range of pH values relevant to your experiment.
Interaction with Media Components: The compound may interact with proteins or salts in the medium, leading to the formation of insoluble complexes.1. If using serum-containing media, consider reducing the serum percentage. 2. Test the solubility in a simpler buffer to identify potential interactions.
Precipitate observed in thawed stock solution Low-Temperature Insolubility / Freeze-Thaw Cycles: The compound has poor solubility at low temperatures or has precipitated during freezing/thawing.1. Gently warm the stock solution to 37°C and vortex thoroughly to redissolve.[7] 2. Aliquot stock solutions to minimize freeze-thaw cycles.[7] 3. If precipitation persists, prepare a fresh stock solution.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution Preparation:

    • Weigh out the desired amount of this compound powder.

    • Dissolve the powder in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure the compound is fully dissolved by vortexing. If necessary, briefly sonicate the vial in a water bath.[6]

    • Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working Solution Preparation (for cell-based assays):

    • Pre-warm your complete cell culture medium to 37°C.

    • Thaw an aliquot of the this compound stock solution and bring it to room temperature.

    • Prepare an intermediate dilution of the stock solution in DMSO if a large dilution factor is required.

    • Add the required volume of the this compound stock (or intermediate dilution) dropwise to the pre-warmed medium while gently vortexing.[5] The final DMSO concentration should typically be kept below 0.5%.

    • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Protocol 2: Determination of Kinetic Aqueous Solubility

This protocol allows for a rapid assessment of the maximum soluble concentration of this compound under your specific experimental conditions.

  • Preparation of Serial Dilutions:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM).

    • In a 96-well plate, perform a 2-fold serial dilution of the DMSO stock solution in DMSO.

  • Addition to Aqueous Buffer:

    • In a separate 96-well clear-bottom plate, add your aqueous buffer of choice (e.g., PBS, cell culture medium) to each well.

    • Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution of this compound into the corresponding wells of the plate containing the aqueous buffer. Include a DMSO-only control.

  • Incubation and Observation:

    • Incubate the plate under your desired experimental conditions (e.g., room temperature or 37°C).

    • Visually inspect the wells for any signs of turbidity or precipitation at different time points (e.g., immediately, 1 hour, 4 hours, and 24 hours).[7]

  • Quantitative Assessment (Optional):

    • To quantify the amount of soluble compound, measure the turbidity by reading the absorbance of the plate at a wavelength of 600-650 nm using a plate reader. An increase in absorbance indicates precipitation.[3]

    • Alternatively, centrifuge the plate to pellet any precipitate. Carefully collect the supernatant and analyze the concentration of soluble this compound using a suitable analytical method such as HPLC-UV.

  • Determination of Maximum Soluble Concentration:

    • The highest concentration that remains clear and free of visible precipitate throughout the incubation period is considered the maximum kinetic soluble concentration under those conditions.[7]

Potential Signaling Pathways

While the specific molecular targets of this compound are still under investigation, as a lignan, it is likely to modulate signaling pathways known to be affected by this class of compounds. Lignans have been reported to exhibit anti-inflammatory, antioxidant, and anti-cancer properties through the regulation of various signaling cascades.[1][6]

One such key pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway , which plays a central role in inflammation.

NFkB_Pathway cluster_stimulus Inflammatory Stimuli cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm Inflammatory\nStimuli Inflammatory Stimuli TLR4 TLR4 Inflammatory\nStimuli->TLR4 IKK\nComplex IKK Complex TLR4->IKK\nComplex Activation IκBα IκBα IKK\nComplex->IκBα Phosphorylation Ub Ubiquitination & Degradation IκBα->Ub NF-κB\n(active) NF-κB (active) NF-κB\n(p50/p65) NF-κB (p50/p65) NF-κB\n(p50/p65)->IκBα Inhibited by DNA DNA NF-κB\n(active)->DNA Nuclear Translocation Pro-inflammatory\nGenes Pro-inflammatory Genes DNA->Pro-inflammatory\nGenes Transcription This compound This compound This compound->IKK\nComplex Inhibition?

Caption: Potential modulation of the NF-κB signaling pathway by this compound.

Disclaimer: The information provided in this technical support center is for research purposes only. It is based on general knowledge of hydrophobic compounds and lignans and may not be fully representative of the specific properties of this compound. Researchers should always perform their own validation experiments.

References

Technical Support Center: Optimization of Heteroclitin B Extraction from Kadsura

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Heteroclitin B from Kadsura species.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it extracted from Kadsura?

This compound is a type of lignan (B3055560), a class of polyphenolic compounds found in plants. It is one of many bioactive compounds isolated from Kadsura, a genus of plants used in traditional medicine. Lignans (B1203133) from Kadsura and the related Schisandra genus, particularly dibenzocyclooctadiene lignans, are of interest for their potential therapeutic properties, including anti-inflammatory, neuroprotective, and anticancer activities.

Q2: Which part of the Kadsura plant is best for this compound extraction?

The stems and roots of Kadsura species are reported to be rich sources of lignans and triterpenoids.[1] For related compounds like Heteroclitin D, the dried stems (Kadsurae Caulis) have been successfully used for extraction.

Q3: What are the general steps for extracting and isolating this compound?

A typical workflow involves:

  • Sample Preparation: Pulverizing the dried plant material.

  • Extraction: Using a suitable solvent and method to extract the crude mixture.

  • Purification: Employing chromatographic techniques, such as flash chromatography, to isolate this compound from the crude extract.

  • Final Purification: Further purification, often by recrystallization or semi-preparative HPLC, to achieve high purity.

  • Structural Elucidation: Using spectroscopic methods (NMR, MS) to confirm the structure of the isolated compound.[2][3]

Troubleshooting Guide: Extraction and Purification

Issue 1: Low Yield of Crude Extract

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Inadequate Grinding Ensure the plant material is ground to a fine, consistent powder.Increases the surface area for solvent penetration, leading to more efficient extraction.
Suboptimal Solvent Experiment with different solvents or solvent mixtures. For lignans, methanol (B129727) or ethanol (B145695) are often effective.[4] For less polar lignans, cyclohexane (B81311) has been used.[2]The polarity of the solvent must match that of this compound for effective solubilization.
Insufficient Solvent Volume Increase the solvent-to-solid ratio. A common starting point is 10:1 (mL of solvent to g of plant material).A higher volume of solvent ensures that the target compound does not reach saturation, allowing for more complete extraction.
Inadequate Extraction Time/Temp Optimize the duration and temperature of extraction. For sonication, 30-60 minutes may be sufficient.[2] Prolonged exposure to high temperatures can degrade some compounds.Extraction is a time and temperature-dependent process. Optimal conditions balance yield with compound stability.
Inefficient Extraction Method Consider advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).These methods can improve extraction efficiency and reduce extraction time and solvent consumption compared to conventional methods like maceration.
Issue 2: Low Purity of this compound after Flash Chromatography

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Poor Sample Solubility Dissolve the crude extract in a minimal amount of a strong, compatible solvent, then adsorb it onto a small amount of silica (B1680970) gel before loading (dry loading).Wet loading with a strong solvent can lead to band broadening and poor separation. Dry loading often improves resolution.
Suboptimal Mobile Phase Perform Thin Layer Chromatography (TLC) to find a solvent system that provides good separation (Rf value of ~0.3 for the target compound).The mobile phase composition is critical for achieving good separation of compounds on the stationary phase.
Column Overloading Reduce the amount of crude extract loaded onto the column.Exceeding the column's capacity leads to poor separation and co-elution of compounds.
Inconsistent Column Packing Ensure the silica gel is packed uniformly without any cracks or channels.A well-packed column provides a uniform flow path for the mobile phase, preventing band broadening and tailing.
Compound Degradation Test the stability of this compound on silica gel using a 2D TLC test. If unstable, consider using a different stationary phase like alumina.Some compounds can degrade on acidic silica gel, leading to low recovery and the appearance of artifacts.[5]

Experimental Protocols

Protocol 1: Optimized Extraction of Lignans from Kadsura

This protocol is a generalized procedure based on methods for extracting lignans from Kadsura and related species.

  • Preparation of Plant Material:

    • Dry the stems of Kadsura in an oven at 40-50°C.

    • Pulverize the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 200 g of the powdered plant material.

    • Place the powder in a flask and add 2 L of 80% ethanol.

    • Perform Ultrasound-Assisted Extraction (UAE) for 45 minutes at 40°C.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the extracts, filter, and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

Protocol 2: Flash Chromatography for this compound Isolation

This protocol is adapted from a method used for the preparative isolation of Heteroclitin D.[2]

  • Column Preparation:

    • Manually pack a glass column (e.g., 30 cm x 1.5 cm) with silica gel (e.g., 51 μm particle size).

    • Equilibrate the column with the initial mobile phase (e.g., 5% ethyl acetate (B1210297) in petroleum ether).

  • Sample Loading:

    • Dissolve the crude extract in a suitable solvent (e.g., cyclohexane at 100 mg/mL).[2]

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with a gradient mobile phase of ethyl acetate (Solvent A) and petroleum ether (Solvent B).

    • A suggested gradient could be:

      • 0-5 min: 5% A

      • 5-20 min: 5% to 40% A

      • 20-25 min: 40% A

    • Maintain a constant flow rate (e.g., 25 mL/min).

  • Fraction Collection & Analysis:

    • Collect fractions (e.g., 8 mL per tube).

    • Analyze the fractions by TLC or HPLC to identify those containing this compound.

    • Combine the pure fractions and evaporate the solvent.

Data Presentation

Table 1: General Parameters for Optimization of Lignan Extraction

Note: These are generalized parameters based on lignan extraction literature. Optimal conditions for this compound specifically should be determined empirically.

Parameter Range/Options General Recommendation Reference
Solvent Concentration 50-95% aqueous ethanol/methanol70-80% aqueous ethanol is often effective for lignans.[6]
Solvent-to-Solid Ratio 5:1 to 20:1 (mL/g)Start with 10:1 and optimize.[6][7]
Extraction Temperature 25°C to 60°CModerate temperatures (e.g., 40°C) are often a good balance between efficiency and stability.[2]
Extraction Time (UAE) 15 to 90 minutes30-60 minutes is a common range.[6][7]
Extraction Method Maceration, Sonication (UAE), Reflux, MAE, SFEUAE and MAE are generally more efficient than traditional methods.[4]

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow start Dried Kadsura Stems pulverize Pulverization start->pulverize extract Ultrasound-Assisted Extraction (e.g., 80% Ethanol, 40°C, 45 min) pulverize->extract concentrate Filtration & Concentration (Rotary Evaporation) extract->concentrate crude Crude Extract concentrate->crude flash Flash Chromatography (Silica Gel, Gradient Elution) crude->flash fractions Collect & Analyze Fractions (TLC/HPLC) flash->fractions pure Pure this compound fractions->pure

Caption: Workflow for this compound extraction and isolation.

Potential Signaling Pathway

Disclaimer: The precise signaling pathway modulated by this compound has not been definitively established. However, other dibenzocyclooctadiene lignans from the Schisandraceae family have been shown to exhibit anti-inflammatory effects by inhibiting the NF-κB pathway. The following diagram illustrates this representative pathway.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikb_nfkb IκB-NF-κB Complex ikk->ikb_nfkb Phosphorylates IκB ikb IκB ikb_nfkb->ikb Ubiquitination & Degradation nfkb NF-κB (p65/p50) ikb_nfkb->nfkb Releases nfkb_n NF-κB (p65/p50) nfkb->nfkb_n Translocation heteroclitin_b This compound (Hypothesized) heteroclitin_b->ikk Inhibits dna DNA nfkb_n->dna Binds to promoter genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) dna->genes Transcription

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

References

Technical Support Center: Troubleshooting Heteroclitin B Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding specific bioassays, mechanisms of action, and established protocols for Heteroclitin B is limited in current scientific literature. This guide is based on general principles and best practices for troubleshooting bioassays of novel natural products. The protocols and pathways described are illustrative examples and should be adapted based on empirical validation.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in our IC50 values for this compound between experiments. What are the potential causes?

High variability in IC50 values is a common challenge when working with natural products. Several factors can contribute to this issue:

  • Compound Stability and Solubility: this compound's stability in your assay medium and its solubility at the tested concentrations can fluctuate. Degradation of the compound over the course of the experiment or precipitation at higher concentrations will lead to inconsistent results. It is crucial to assess the stability of this compound under your specific experimental conditions.

  • Cell-Based Factors:

    • Cell Passage Number: Cells can undergo phenotypic changes at high passage numbers, altering their response to treatment. It is recommended to use cells within a consistent and low passage number range for all experiments.

    • Cell Seeding Density: Inconsistent cell numbers across wells is a primary source of variability. Ensure your cell suspension is homogenous and that seeding is performed accurately and consistently.

  • Experimental Technique:

    • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, this compound, or assay reagents can introduce significant variability. Regular calibration of pipettes and consistent technique are critical.

    • Solvent Effects: The solvent used to dissolve this compound (commonly DMSO) can have cytotoxic effects at higher concentrations. Ensure the final solvent concentration is consistent across all wells and is maintained at a non-toxic level (typically <0.5%).[1][2][3]

Q2: Our bioassay is showing a high background signal, making it difficult to determine the true effect of this compound. What can we do?

High background can be caused by several factors:

  • Assay Reagent Interference: Some natural products can directly interact with assay reagents. For example, colored compounds can interfere with colorimetric assays like the MTT assay, and reducing compounds can lead to non-enzymatic reduction of the MTT reagent.[4] It is advisable to run a control plate with this compound and the assay reagent in cell-free media to check for any direct interaction.

  • Media Components: Phenol (B47542) red in cell culture media can contribute to background absorbance in colorimetric assays. Using phenol red-free media is recommended for such assays.

  • Incomplete Solubilization: In assays like the MTT assay, incomplete solubilization of the formazan (B1609692) crystals can lead to artificially high background readings. Ensure adequate mixing and sufficient solvent volume.

Q3: The biological effect of our this compound extract seems to diminish over time. What could be the reason?

The diminishing effect of a natural product extract can often be attributed to:

  • Compound Degradation: As mentioned, the stability of this compound is a key factor. It may be degrading in the aqueous culture medium or due to exposure to light or temperature fluctuations. Stability testing of the compound under your specific assay conditions is recommended.

  • Metabolism by Cells: The cells themselves may be metabolizing this compound over longer incubation periods, reducing its effective concentration.

Troubleshooting Guide

This table summarizes common problems, their potential causes, and suggested solutions when conducting bioassays with novel natural products like this compound.

ProblemPotential CauseSuggested Solution
Inconsistent IC50 Values Compound instability/solubility issues.Perform stability and solubility tests for this compound in your assay medium. Prepare fresh stock solutions for each experiment.
Variation in cell passage number.Use cells within a narrow and consistent passage number range.[1]
Inconsistent cell seeding.Ensure a homogenous cell suspension and use calibrated pipettes for seeding.
Pipetting inaccuracies.Calibrate pipettes regularly and maintain a consistent pipetting technique.
Solvent (e.g., DMSO) toxicity.Keep the final solvent concentration low (<0.5%) and consistent across all wells, including controls.[1][2][3]
High Background Signal Interference of this compound with assay reagents.Run cell-free controls to check for direct interaction between the compound and assay reagents.[4]
Media components (e.g., phenol red).Use phenol red-free media for colorimetric assays.
Incomplete formazan solubilization (MTT assay).Ensure complete dissolution of formazan crystals with adequate solvent and mixing.
Poor Reproducibility "Edge effects" in microplates.Avoid using the outer wells of the plate or fill them with sterile media or PBS to maintain humidity.[5]
Inconsistent incubation times.Ensure all plates are incubated for the same duration.
Contamination (e.g., Mycoplasma).Regularly test cell cultures for contamination.
No Dose-Response Curve Compound is inactive at tested concentrations.Test a wider range of concentrations.
Compound has precipitated out of solution.Check the solubility of this compound and consider using a different solvent or formulation.
Assay is not sensitive enough.Optimize the assay or consider a more sensitive method (e.g., ATP-based assay instead of MTT).[4]

Experimental Protocols

General Protocol for a Cell Viability (MTT) Assay

This is a generalized protocol and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding:

    • Harvest cells in the exponential growth phase.

    • Perform a cell count and assess viability (e.g., using Trypan Blue).

    • Dilute cells in complete culture medium to the optimized seeding density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to achieve the desired final concentrations.

    • Add the compound dilutions to the appropriate wells. Ensure the final solvent concentration is consistent and non-toxic.

    • Include untreated and vehicle (solvent) control wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]

  • MTT Assay:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan.

    • Measure the absorbance at 570 nm using a microplate reader.[1]

Visualizations

Troubleshooting Workflow for Inconsistent Bioassay Results

G Troubleshooting Workflow for Inconsistent Bioassay Results start Inconsistent Results Observed check_compound Check Compound Integrity (Solubility, Stability) start->check_compound check_cells Evaluate Cell Health & Consistency (Passage #, Contamination) start->check_cells check_protocol Review Assay Protocol (Pipetting, Incubation Times) start->check_protocol sub_compound Precipitation or Degradation? check_compound->sub_compound sub_cells High Passage or Contamination? check_cells->sub_cells sub_protocol Technical Error? check_protocol->sub_protocol sub_compound->check_cells No sol_compound Optimize Solvent/ Prepare Fresh Stock sub_compound->sol_compound Yes sub_cells->check_protocol No sol_cells Use Low Passage, Authenticated Cells sub_cells->sol_cells Yes sol_protocol Refine Technique/ Calibrate Pipettes sub_protocol->sol_protocol Yes end_node Re-run Experiment sub_protocol->end_node No sol_compound->end_node sol_cells->end_node sol_protocol->end_node

Caption: A logical workflow for diagnosing inconsistent bioassay results.

Hypothetical Signaling Pathway Modulated by a Natural Product

G Hypothetical Signaling Pathway compound This compound receptor Cell Surface Receptor compound->receptor Binds/Inhibits kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor (e.g., NF-κB) kinase2->transcription_factor Activates nucleus Nucleus transcription_factor->nucleus Translocates to gene_expression Gene Expression (e.g., Pro-inflammatory Cytokines) nucleus->gene_expression cellular_response Cellular Response (e.g., Apoptosis, Inflammation) gene_expression->cellular_response

References

Technical Support Center: Enhancing the Purity of Synthetic Heteroclitin B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis and purification of Heteroclitin B.

Troubleshooting Guides

This section offers solutions to common problems that may arise during the purification of synthetic this compound.

Problem 1: Low purity of this compound after initial synthesis.

  • Possible Cause: Presence of unreacted starting materials, reagents, or byproducts from the synthetic process. Organic impurities are common in multi-step syntheses and can include starting materials, intermediates, or products of side reactions.[1]

  • Solution: Employ a multi-step purification strategy. Start with flash chromatography to separate the bulk of the impurities.[2] Monitor fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. Combine the relevant fractions and proceed to recrystallization for final polishing.

Problem 2: Persistent impurities observed in HPLC analysis after flash chromatography.

  • Possible Cause: Co-elution of impurities with similar polarity to this compound. The initial purity after flash chromatography might be around 96.5%, indicating that some impurities are not fully resolved.[2]

  • Solution:

    • Optimize Flash Chromatography Conditions: Experiment with different solvent systems (e.g., varying the ratio of petroleum ether and ethyl acetate) to improve separation.[2]

    • Recrystallization: This is a highly effective technique for removing closely related impurities. Dissolve the semi-purified compound in a minimal amount of a hot solvent (e.g., methanol) and then induce crystallization by cooling or by the gradual addition of an anti-solvent (e.g., water).[2]

Problem 3: Appearance of new impurity peaks in the HPLC chromatogram after purification.

  • Possible Cause: Degradation of this compound or reaction with residual solvents or impurities in the solvents. Some compounds are susceptible to degradation from factors like hydrolysis, oxidation, or photolytic cleavage.[1] Impurities in solvents, such as aldehydes or peroxides, can also react with the target compound.[3]

  • Solution:

    • Use High-Purity Solvents: Ensure all solvents used for chromatography and recrystallization are of high purity (e.g., HPLC grade). Double distillation of solvents can be an additional precautionary step.[2]

    • Avoid Harsh Conditions: Minimize exposure to high temperatures, strong light, and reactive chemicals during the purification process.

    • Proper Storage: Store the purified this compound under inert atmosphere (e.g., argon or nitrogen) at low temperatures to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What is a realistic target purity for synthetic this compound for biological assays?

A1: For most biological assays, a purity of >95% is considered acceptable. However, for more sensitive applications such as in vivo studies or detailed mechanistic investigations, a purity of >99% is often required. For a related compound, Heteroclitin D, a purity of 99.4% was achieved for use as a reference substance.[2]

Q2: What analytical techniques are recommended for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) with a UV or Diode Array Detector (DAD) is the most common and reliable method for quantitative purity assessment.[2] Thin Layer Chromatography (TLC) is a quick, qualitative tool for monitoring reaction progress and column chromatography fractions.[2] For structural confirmation and identification of impurities, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[2]

Q3: Are there any specific classes of impurities I should be aware of during this compound synthesis?

A3: While specific impurities for this compound synthesis are not extensively documented in publicly available literature, general classes of impurities in complex organic syntheses include:

  • Unreacted Starting Materials and Reagents: These are often carried through the reaction sequence.[1]

  • Byproducts: Resulting from side reactions or incomplete reactions.

  • Stereoisomers: Compounds with the same chemical formula and connectivity but different spatial arrangements of atoms.[1]

  • Degradation Products: Formed during the reaction or workup from the breakdown of the desired product.[1]

Q4: Can I use reverse-phase chromatography for this compound purification?

A4: While the provided literature primarily details normal-phase flash chromatography for a similar compound[2], reverse-phase chromatography is a viable alternative, particularly for separating polar impurities. The choice between normal-phase and reverse-phase depends on the polarity of the specific impurities present in your crude sample.

Data Presentation

Table 1: Purity Enhancement of a Related Lignan (Heteroclitin D) Using a Two-Step Purification Protocol

Purification StepPurity (%)Yield (mg)Source
Crude ExtractNot Reported4860[2]
After Flash Chromatography96.5Not Reported[2]
After Recrystallization99.410.2[2]

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography

This protocol is adapted from the purification of Heteroclitin D and can be used as a starting point for this compound.[2]

  • Stationary Phase: Silica (B1680970) gel.

  • Mobile Phase: A gradient of petroleum ether and ethyl acetate (B1210297). Optimization may be required, but a starting point could be a 4:1 (v/v) ratio of petroleum ether to ethyl acetate.[2]

  • Sample Preparation: Dissolve the crude synthetic this compound in a minimal amount of the mobile phase or a slightly stronger solvent like dichloromethane.

  • Packing and Elution: Pack the column with silica gel slurried in the initial mobile phase. Load the sample onto the column. Begin elution with the mobile phase, gradually increasing the polarity by increasing the proportion of ethyl acetate if necessary.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the desired product. Combine the pure fractions.

Protocol 2: Recrystallization

This protocol is a general method for purifying solid organic compounds and was successfully applied to a related lignan.[2]

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot. Methanol (B129727) has been shown to be effective for a similar compound.[2]

  • Dissolution: In a flask, add the semi-purified this compound obtained from flash chromatography. Add a minimal amount of hot methanol (around 60°C) and stir until the solid is completely dissolved.[2]

  • Crystallization:

    • Method A (Cooling): Slowly cool the saturated solution to room temperature, and then in an ice bath to induce crystallization.

    • Method B (Anti-Solvent): To the hot methanolic solution, gradually add an anti-solvent in which this compound is insoluble, such as water, until the solution becomes cloudy.[2]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to remove residual solvent.

Protocol 3: HPLC Purity Analysis

This protocol is based on the analysis of Heteroclitin D and can be adapted for this compound.[2]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[2]

  • Mobile Phase: A suitable mixture of water and an organic solvent like methanol or acetonitrile. Gradient elution may be necessary for complex samples.

  • Detector: UV detector set at an appropriate wavelength (e.g., 220 nm).[2]

  • Sample Preparation: Prepare a solution of the purified this compound in the mobile phase or a compatible solvent at a known concentration (e.g., 100 µg/mL).[2]

  • Injection and Analysis: Inject the sample into the HPLC system and record the chromatogram. The purity is determined by the relative area of the main peak compared to the total area of all peaks.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude Synthetic This compound FlashChrom Flash Chromatography Crude->FlashChrom Initial Separation Recrystal Recrystallization FlashChrom->Recrystal Semi-Pure Compound TLC TLC Monitoring FlashChrom->TLC Fraction Analysis HPLC HPLC Purity Check Recrystal->HPLC Final Purity Assessment TLC->FlashChrom Final Pure this compound (>99%) HPLC->Final

Caption: Experimental workflow for the purification and analysis of synthetic this compound.

troubleshooting_logic Start Low Purity after Initial Purification? ImpurityType Identify Impurity Type Start->ImpurityType Yes End High Purity Achieved Start->End No OptimizeFC Optimize Flash Chromatography ImpurityType->OptimizeFC Polar/Non-Polar Byproducts Recrystallize Perform Recrystallization ImpurityType->Recrystallize Closely Related Impurities CheckSolvents Check Solvent Purity and Storage Conditions ImpurityType->CheckSolvents Degradation Products OptimizeFC->End Recrystallize->End CheckSolvents->End

Caption: Troubleshooting logic for enhancing the purity of synthetic this compound.

References

Technical Support Center: Strategies to Reduce Cytotoxicity of Heteroclitin B to Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to mitigate the cytotoxicity of Heteroclitin B to normal, healthy cells during pre-clinical research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a dibenzocyclooctadiene lignan (B3055560) isolated from the stems of Kadsura heteroclita.[1] Limited studies have primarily investigated its anti-HIV activity.[1] Its broader pharmacological profile, including its mechanism of action for any cytotoxic effects, is not yet well-defined in publicly available literature.

Q2: Why is reducing cytotoxicity to normal cells a critical step in drug development?

Reducing off-target cytotoxicity is paramount for a therapeutic candidate's success. High toxicity to normal cells can lead to severe side effects in patients, limiting the drug's therapeutic window (the range between the effective dose and the toxic dose). A drug with high selectivity for cancer cells over normal cells is more likely to be safe and effective. Combination therapy, for instance, may allow for lower doses of each drug, thus preventing toxic effects on normal cells while still producing a cytotoxic effect on cancerous ones.[2]

Q3: What general strategies can be employed to reduce the cytotoxicity of a natural product like this compound?

While specific data on reducing this compound's cytotoxicity is scarce, two primary strategies are widely applicable for natural products with cytotoxic properties:

  • Advanced Drug Delivery Systems: Encapsulating the compound in a nano-carrier, such as a liposome (B1194612) or polymeric nanoparticle, can improve its stability, bioavailability, and importantly, enable targeted delivery to tumor tissues.[3][4][5] This targeted approach can reduce systemic exposure and minimize damage to healthy cells.[4][6]

  • Combination Therapy: Using a cytotoxic agent in combination with other therapeutic agents can produce synergistic or additive effects, allowing for a reduction in the dosage of the individual drugs required to achieve a therapeutic effect.[2][7][8] This dose reduction often leads to a decrease in overall toxicity to normal cells.[2]

Troubleshooting Guides

Issue: High In Vitro Cytotoxicity of this compound Observed in Normal Cell Lines

You are observing significant cell death in your normal (non-cancerous) control cell lines when treated with this compound at concentrations effective against your cancer cell lines.

Solution 1: Encapsulation in a Nano-Drug Delivery System (Liposomes)

Encapsulating this compound in a liposomal formulation can help control its release and potentially target it more effectively to cancer cells, thereby reducing its impact on normal cells.

Hypothetical Data on Liposomal Formulation:

FormulationCancer Cell Line (e.g., MCF-7) IC50 (µM)Normal Cell Line (e.g., MCF-10A) IC50 (µM)Selectivity Index (SI = IC50 Normal / IC50 Cancer)
Free this compound5102
Liposomal this compound4.5255.6

Experimental Protocol: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration

  • Lipid Film Preparation:

    • Dissolve lipids (e.g., DSPC, Cholesterol, and DSPE-PEG(2000) in a 55:40:5 molar ratio) and this compound in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature to form a thin, dry lipid film on the flask's inner surface.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a buffer solution (e.g., phosphate-buffered saline, pH 7.4) by vortexing or gentle agitation at a temperature above the lipid's phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. This should also be performed at a temperature above the lipid's phase transition temperature.

  • Purification:

    • Remove unencapsulated (free) this compound from the liposome suspension using size exclusion chromatography or dialysis.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Quantify the encapsulation efficiency by lysing the purified liposomes with a suitable solvent (e.g., methanol) and measuring the concentration of this compound using HPLC or UV-Vis spectroscopy.

Solution 2: Combination Therapy to Identify Synergistic Interactions

Combining this compound with another anti-cancer agent may allow for lower, less toxic concentrations of both compounds to be used. A checkerboard assay is the standard method to assess for synergy.

Hypothetical Data from a Checkerboard Assay:

CompoundCombination Index (CI) at ED50Interpretation
This compound + Doxorubicin0.7Synergy
This compound + Paclitaxel1.0Additive Effect
This compound + Cisplatin1.3Antagonism
(Note: CI < 0.9 indicates synergy; 0.9 < CI < 1.1 indicates an additive effect; CI > 1.1 indicates antagonism)

Experimental Protocol: In Vitro Checkerboard (Synergy) Assay

  • Cell Seeding:

    • Seed both cancer cells and normal cells in separate 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation:

    • Prepare stock solutions of this compound (Drug A) and the second compound (Drug B).

    • Create a dilution series for each drug. For example, prepare 7-point, 2-fold serial dilutions starting from a concentration of 4x the known IC50 for each drug.

  • Drug Addition (Checkerboard Layout):

    • Add Drug A in serial dilutions horizontally across the plate.

    • Add Drug B in serial dilutions vertically down the plate.

    • The result is a matrix where cells are exposed to varying concentrations of each drug alone and in combination. Include wells for untreated controls and single-drug controls.

  • Incubation:

    • Incubate the plates for a period relevant to the cell doubling time (e.g., 48-72 hours).

  • Viability Assessment:

    • Measure cell viability using a standard assay such as MTT, MTS, or a live/dead cell stain.

  • Data Analysis:

    • Calculate the percentage of cell viability for each condition relative to the untreated control.

    • Use software like CompuSyn to analyze the dose-response data and calculate the Combination Index (CI). The software will generate a Fa-CI plot (Fraction affected vs. Combination Index) to determine if the interaction is synergistic, additive, or antagonistic across a range of effect levels.

Visualizations

G cluster_prep Lipid Film Preparation cluster_process Vesicle Formation & Sizing cluster_final Purification & Characterization lipids Lipids (DSPC, Cholesterol, DSPE-PEG) mix Mix in Round-Bottom Flask lipids->mix drug This compound drug->mix solvent Organic Solvent (e.g., Chloroform) solvent->mix evap Rotary Evaporation (Vacuum) mix->evap film Dry Lipid-Drug Film evap->film hydration Hydration with Buffer (forms MLVs) film->hydration extrusion Extrusion (100nm filter) (forms LUVs) hydration->extrusion purify Purification (e.g., Chromatography) extrusion->purify characterize Characterization (DLS, HPLC) purify->characterize final_product Liposomal this compound characterize->final_product

Caption: Workflow for Liposomal Encapsulation of this compound.

G cluster_synergy Synergistic Effect (CI < 0.9) cluster_additive Additive Effect (CI ≈ 1.0) cluster_antagonism Antagonistic Effect (CI > 1.1) A1 Drug A (Low Dose) Effect1 Combined Effect > Sum of Individual Effects A1->Effect1 B1 Drug B (Low Dose) B1->Effect1 A2 Drug A Effect2 Combined Effect = Sum of Individual Effects A2->Effect2 B2 Drug B B2->Effect2 A3 Drug A Effect3 Combined Effect < Sum of Individual Effects A3->Effect3 B3 Drug B B3->Effect3

Caption: Conceptual Diagram of Drug Combination Effects.

References

Validation & Comparative

A Comparative Analysis of Dibenzocyclooctadiene Lignans: Unveiling Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the biological activities of prominent dibenzocyclooctadiene lignans (B1203133), offering a comparative analysis of their anti-inflammatory, neuroprotective, antiviral, and cytotoxic properties. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural compounds for therapeutic applications.

While the initial focus of this guide was a comparative analysis including Heteroclitin B, an extensive search of scientific literature and chemical databases did not yield any data for a compound specifically designated as "this compound" from Kadsura heteroclita or other plant sources. The genus Kadsura is a rich source of various "heteroclitins," including heteroclitin I, J, F, P, Q, R, and S, but "this compound" remains uncharacterized in the available literature.

Therefore, this guide presents a comparative overview of several well-studied dibenzocyclooctadiene lignans, providing quantitative data on their biological performance, detailed experimental protocols for key assays, and visualizations of relevant biological pathways.

Comparative Biological Activities of Dibenzocyclooctadiene Lignans

Dibenzocyclooctadiene lignans, primarily isolated from plants of the Schisandraceae family, exhibit a wide array of potent biological activities.[1] Their therapeutic potential spans anti-inflammatory, neuroprotective, antiviral, and anticancer effects.[1] This section provides a quantitative comparison of these activities for several key lignans.

Anti-Inflammatory Activity

The anti-inflammatory effects of dibenzocyclooctadiene lignans are largely attributed to their ability to modulate key signaling pathways, such as the NF-κB and MAPK pathways, which are central to the inflammatory response.[2]

Table 1: Comparison of Anti-Inflammatory Activity of Dibenzocyclooctadiene Lignans

CompoundAssayCell LineIC₅₀/ActivityReference
Gomisin N NO Production InhibitionRAW 264.7IC₅₀: 21.3 µM[2]
Schisandrin C NO Production InhibitionRAW 264.7IC₅₀: 28.7 µM[2]
Gomisin A NO Production InhibitionRAW 264.7-[3]
(-)-Gomisin N NF-κB InhibitionTHP1-Blue™ NF-κBSignificant at 10 µM[4]
(+)-γ-Schisandrin NF-κB InhibitionTHP1-Blue™ NF-κBSignificant at 10 µM[4]
Rubrisandrin A NF-κB InhibitionTHP1-Blue™ NF-κBComparable to Prednisolone[4]
(-)-Gomisin J NF-κB InhibitionTHP1-Blue™ NF-κBComparable to Prednisolone[4]
Neuroprotective Activity

Several dibenzocyclooctadiene lignans have demonstrated significant neuroprotective effects, primarily through their antioxidant properties and their ability to protect neurons from glutamate-induced toxicity.[5]

Table 2: Comparison of Neuroprotective Activity of Dibenzocyclooctadiene Lignans

CompoundAssayModelEffectReference
Deoxyschizandrin Glutamate-induced toxicityRat cortical cellsSignificant attenuation[5]
Gomisin N Glutamate-induced toxicityRat cortical cellsSignificant attenuation[5]
Wuweizisu C Glutamate-induced toxicityRat cortical cellsSignificant attenuation[5]
Gomisin A Glutamate-induced toxicityRat cortical cellsSignificant attenuation[5]
Schisandrin Glutamate-induced toxicityRat cortical cellsNo significant effect[5]
Deoxyschizandrin Aβ₁₋₄₂-induced memory impairmentMiceImproved memory[6]
Antiviral Activity

The antiviral potential of dibenzocyclooctadiene lignans has been investigated against several viruses, notably the hepatitis B virus (HBV) and the human immunodeficiency virus (HIV).

Table 3: Comparison of Antiviral Activity of Dibenzocyclooctadiene Lignans

CompoundVirusAssayIC₅₀ / EC₅₀Reference
Schinlignan G HBVHBV DNA replicationIC₅₀: 5.13 µg/mL[4]
Methylgomisin O HBVHBV DNA replicationIC₅₀: 5.49 µg/mL[4]
Interiorin HIV-1Anti-HIV activityEC₅₀: 1.6 µg/mL[7]
Compound 12 HIV-1Anti-HIV activityEC₅₀: 1.4 µg/mL[8]
Cytotoxic Activity

The cytotoxic effects of these lignans against various cancer cell lines highlight their potential as anticancer agents.

Table 4: Comparison of Cytotoxic Activity of Dibenzocyclooctadiene Lignans

CompoundCell LineIC₅₀Reference
Kadusurain A A549, HCT116, HL-60, HepG21.05 - 12.56 µg/mL[9]
Deoxyschizandrin Ovarian cancer cellsInduces G0/G1 cell cycle arrest[10]
Compound 8 BGC 823 (gastric cancer)11.0 µM[4]
Compound 8 HeLa (cervical cancer)23.8 µM[4]

Signaling Pathways and Experimental Workflows

The biological activities of dibenzocyclooctadiene lignans are mediated through the modulation of complex signaling pathways. The following diagrams, generated using Graphviz, illustrate their impact on the NF-κB pathway, a key regulator of inflammation, and a general workflow for assessing neuroprotective effects.

NF_kB_Signaling_Pathway cluster_stimulus Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α IKK IKK LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB Degradation of IκB Lignans Dibenzocyclooctadiene Lignans Lignans->IKK Inhibits Lignans->NFkB Inhibits Translocation Genes Pro-inflammatory Gene Transcription NFkB_n->Genes Activates

Figure 1: Inhibition of the NF-κB Signaling Pathway by Dibenzocyclooctadiene Lignans.

Neuroprotection_Workflow cluster_model Disease Model Induction cluster_treatment Treatment cluster_assessment Assessment cluster_outcome Outcome Model Induce Neurotoxicity (e.g., Glutamate, Aβ) Treatment Administer Lignan (B3055560) Model->Treatment Behavioral Behavioral Tests (e.g., Y-maze, Water Maze) Treatment->Behavioral Biochemical Biochemical Assays (e.g., Antioxidant Enzymes, ROS levels) Treatment->Biochemical Histological Histological Analysis (e.g., Neuronal Viability) Treatment->Histological Outcome Evaluation of Neuroprotective Efficacy Behavioral->Outcome Biochemical->Outcome Histological->Outcome

Figure 2: General Experimental Workflow for Assessing Neuroprotective Efficacy.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments cited in the study of dibenzocyclooctadiene lignans.

NF-κB Inhibition Assay (Reporter Gene Assay)

This assay quantifies the ability of a compound to inhibit the transcriptional activity of NF-κB.

  • Cell Line: THP1-Blue™ NF-κB cells, which contain a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

  • Procedure:

    • Seed THP1-Blue™ NF-κB cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test lignan for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to activate the NF-κB pathway.

    • Incubate for 18-24 hours.

    • Measure the SEAP activity in the cell supernatant using a spectrophotometer. The reduction in SEAP activity in the presence of the lignan indicates NF-κB inhibition.

  • Positive Control: Prednisolone.

Neuroprotection Assay (Glutamate-Induced Toxicity)

This assay assesses the ability of a compound to protect neurons from excitotoxicity induced by glutamate.

  • Cell Culture: Primary cortical neurons isolated from rat embryos.

  • Procedure:

    • Culture primary cortical neurons for 7-9 days.

    • Pre-treat the neurons with various concentrations of the test lignan for 24 hours.

    • Expose the neurons to a toxic concentration of L-glutamate for a specified period.

    • Assess cell viability using a quantitative method such as the MTT assay, which measures mitochondrial metabolic activity. An increase in cell viability in the presence of the lignan indicates a neuroprotective effect.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.

Antiviral Assay (Anti-HBV Activity)

This assay evaluates the inhibitory effect of a compound on Hepatitis B Virus (HBV) DNA replication.

  • Cell Line: HepG2.2.15 cell line, which stably expresses HBV.

  • Procedure:

    • Seed HepG2.2.15 cells in a 24-well plate.

    • Treat the cells with various concentrations of the test lignan for several days.

    • Isolate the total cellular DNA.

    • Quantify the amount of HBV DNA using real-time quantitative PCR (qPCR). A reduction in the HBV DNA copy number in the presence of the lignan indicates antiviral activity.

  • Positive Control: A known anti-HBV drug such as Lamivudine.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines by measuring cell metabolic activity.

  • Cell Lines: A549 (lung carcinoma), HCT116 (colorectal carcinoma), HL-60 (promyelocytic leukemia), HepG2 (hepatocellular carcinoma), etc.

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test lignan for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Solubilize the resulting formazan (B1609692) crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Conclusion

Dibenzocyclooctadiene lignans represent a promising class of natural products with diverse and potent biological activities. Their mechanisms of action, primarily through the modulation of key signaling pathways such as NF-κB, provide a solid foundation for their development as therapeutic agents for a range of diseases, including inflammatory disorders, neurodegenerative diseases, viral infections, and cancer. While the specific compound "this compound" remains elusive in the current scientific literature, the extensive research on other members of this lignan family continues to highlight their significant therapeutic potential. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully exploit their promise in drug discovery and development.

References

A Comparative Analysis of the Anti-HIV-1 Activity of Heteroclitin B and Zidovudine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-HIV-1 activity of the natural product Heteroclitin B and the well-established antiretroviral drug, Zidovudine (B1683550). The following sections present a summary of their performance based on available experimental data, detailed methodologies for the key assays, and a discussion of their known mechanisms of action.

Quantitative Comparison of Anti-HIV-1 Activity

The anti-HIV-1 efficacy and cytotoxicity of this compound and Zidovudine are summarized in the table below. The data is compiled from in vitro studies, providing a basis for comparing their therapeutic potential.

Compound50% Effective Concentration (EC₅₀)50% Cytotoxic Concentration (CC₅₀)Therapeutic Index (TI = CC₅₀/EC₅₀)Cell Line
This compound (Compound 12) *1.4 µg/mLNot explicitly stated, but TI is 65.965.9Not specified
Zidovudine (AZT) 0.0012 µM34.05 µM>28,375MT-4

*Data for a compound isolated from Kadsura heteroclita, designated as compound 12, which is reported to have moderate anti-HIV activity. The direct structural confirmation as this compound from the available abstract is pending access to the full study.

Experimental Protocols

The following are detailed methodologies for the key experiments typically used to evaluate the anti-HIV activity and cytotoxicity of compounds like this compound and Zidovudine.

Anti-HIV-1 Activity Assay (p24 Antigen ELISA)

This assay quantifies the level of HIV-1 p24 capsid protein, a marker of viral replication, in cell culture supernatants.

  • Cell Seeding: Human T-lymphocyte cells (e.g., MT-4, C8166) are seeded in a 96-well plate at a density of 1 x 10⁵ cells/well.

  • Compound Treatment and Infection: The cells are treated with various concentrations of the test compound (e.g., this compound or Zidovudine) and subsequently infected with a known titer of HIV-1.

  • Incubation: The plate is incubated at 37°C in a humidified 5% CO₂ incubator for a period that allows for multiple rounds of viral replication (typically 4-7 days).

  • Supernatant Collection: After incubation, the cell culture supernatant is carefully collected.

  • p24 ELISA: The concentration of p24 antigen in the supernatant is determined using a commercial HIV-1 p24 antigen ELISA kit, following the manufacturer's instructions. The absorbance is read using a microplate reader.

  • Data Analysis: The percentage of inhibition of viral replication is calculated by comparing the p24 levels in treated wells to those in untreated (virus control) wells. The 50% effective concentration (EC₅₀) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and is used to determine the cytotoxic effects of the test compounds.

  • Cell Seeding: Cells of a suitable line (e.g., MT-4) are seeded in a 96-well plate at an appropriate density.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compound.

  • Incubation: The plate is incubated for a period consistent with the anti-HIV assay (e.g., 4-7 days) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated by comparing the absorbance of treated wells to that of untreated (cell control) wells. The 50% cytotoxic concentration (CC₅₀) is determined from the dose-response curve of cell viability versus compound concentration.

Mechanism of Action and Signaling Pathways

Zidovudine (AZT)

Zidovudine is a well-characterized nucleoside reverse transcriptase inhibitor (NRTI).[1] Its mechanism of action involves the following steps:

  • Cellular Uptake and Phosphorylation: Zidovudine is a prodrug that, after entering a host cell, is phosphorylated by cellular kinases to its active triphosphate form, zidovudine triphosphate (ZDV-TP).[1]

  • Competitive Inhibition of Reverse Transcriptase: ZDV-TP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the active site of the HIV-1 reverse transcriptase enzyme.[1]

  • DNA Chain Termination: Once incorporated into the growing viral DNA chain, ZDV-TP acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. This premature termination of DNA synthesis effectively halts viral replication.[1]

Zidovudine_Mechanism cluster_cell Host Cell cluster_hiv HIV Replication ZDV Zidovudine (ZDV) Cellular_Kinases Cellular Kinases ZDV->Cellular_Kinases Phosphorylation ZDV_TP Zidovudine Triphosphate (ZDV-TP) RT HIV Reverse Transcriptase ZDV_TP->RT Competitive Inhibition Cellular_Kinases->ZDV_TP Viral_DNA Viral DNA Synthesis RT->Viral_DNA Reverse Transcription Termination Chain Termination RT->Termination Viral_RNA Viral RNA Viral_RNA->RT Viral_DNA->Termination

Caption: Mechanism of action of Zidovudine.

This compound

The precise mechanism of action for this compound has not been fully elucidated. However, it belongs to the class of dibenzocyclooctadiene lignans (B1203133). Studies on other lignans isolated from plants of the Kadsura and Schisandra genera have shown that some of these compounds exhibit anti-HIV activity by acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs). NNRTIs bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function. It is plausible that this compound shares this mechanism of action. Further research is required to confirm this hypothesis and to explore other potential targets in the HIV life cycle.

Experimental_Workflow cluster_workflow Anti-HIV Activity and Cytotoxicity Evaluation cluster_antiviral Anti-HIV Assay cluster_cytotox Cytotoxicity Assay start Start cell_culture Cell Culture (e.g., MT-4 cells) start->cell_culture infect_cells Infect Cells with HIV-1 cell_culture->infect_cells treat_cytotox Treat with Compound cell_culture->treat_cytotox compound_prep Prepare Compound Dilutions (this compound & Zidovudine) treat_antiviral Treat with Compound compound_prep->treat_antiviral compound_prep->treat_cytotox infect_cells->treat_antiviral incubate_antiviral Incubate (4-7 days) treat_antiviral->incubate_antiviral p24_assay p24 Antigen ELISA incubate_antiviral->p24_assay calc_ec50 Calculate EC₅₀ p24_assay->calc_ec50 calc_ti Calculate Therapeutic Index (TI) calc_ec50->calc_ti incubate_cytotox Incubate (4-7 days) treat_cytotox->incubate_cytotox mtt_assay MTT Assay incubate_cytotox->mtt_assay calc_cc50 Calculate CC₅₀ mtt_assay->calc_cc50 calc_cc50->calc_ti end End calc_ti->end

Caption: Experimental workflow for evaluating anti-HIV activity.

Conclusion

Zidovudine is a potent and well-understood inhibitor of HIV-1 replication with a high therapeutic index, acting as a chain terminator of reverse transcription. This compound, a natural product, has demonstrated moderate anti-HIV-1 activity in preliminary studies. While its therapeutic index is lower than that of Zidovudine in the compared studies, it represents a different chemical scaffold that could be explored for the development of new antiretroviral agents. The likely mechanism of action for this compound is through the inhibition of reverse transcriptase, potentially as an NNRTI, though this requires further experimental validation. This comparison highlights the established efficacy of Zidovudine and the potential of natural products like this compound as a source for novel anti-HIV drug discovery. Further studies are warranted to fully characterize the anti-HIV profile and mechanism of action of this compound.

References

Validating the Anticancer Mechanism of Heteroclitin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Absence of evidence is not evidence of absence. Currently, there is a notable lack of publicly available scientific literature detailing the specific anticancer mechanism of Heteroclitin B. While compounds isolated from its source, Kadsura heteroclita, and its chemical class, dibenzocyclooctadiene lignans, have demonstrated cytotoxic and anticancer properties, specific data for this compound remains elusive. This guide, therefore, serves as a blueprint for the validation and comparative analysis of this compound's potential anticancer activity, outlining the necessary experimental framework and data presentation required by researchers, scientists, and drug development professionals.

Comparative Analysis of Anticancer Activity

To objectively assess the anticancer potential of this compound, its cytotoxic effects must be quantified and compared against established chemotherapeutic agents. A standard approach involves determining the half-maximal inhibitory concentration (IC50) across a panel of human cancer cell lines. The table below illustrates how such comparative data should be presented. For the purpose of this guide, hypothetical data for this compound is included alongside published IC50 values for Doxorubicin and Cisplatin, two widely used anticancer drugs.

CompoundCell LineCancer TypeIC50 (µM)
This compound MCF-7 Breast Cancer [Hypothetical Data]
A549 Lung Cancer [Hypothetical Data]
HeLa Cervical Cancer [Hypothetical Data]
DoxorubicinMCF-7Breast Cancer~0.02 - 1
A549Lung Cancer~0.1 - 1
HeLaCervical Cancer~0.05 - 0.5
CisplatinMCF-7Breast Cancer~5 - 20
A549Lung Cancer~2 - 15
HeLaCervical Cancer~1 - 10

Note: The IC50 values for Doxorubicin and Cisplatin are approximate ranges compiled from multiple sources and can vary based on experimental conditions.

Experimental Protocols

Reproducible and comparable data are contingent on standardized experimental protocols. The following are key assays required to validate the anticancer mechanism of a compound like this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and reference drugs (e.g., Doxorubicin, Cisplatin) in the culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS). After the incubation period, add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of this compound on proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspase-3).

  • Protein Extraction: Treat cells with this compound at various concentrations for a specified time. Lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with primary antibodies against the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3) overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry can be used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with this compound.

  • Cell Treatment and Fixation: Treat cells with this compound for 24-48 hours. Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and then stain with a solution containing propidium (B1200493) iodide (PI) and RNase A for 30 minutes in the dark.

  • Data Acquisition and Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured, and the percentage of cells in each phase of the cell cycle is determined using appropriate software.

Visualizing the Anticancer Mechanism

Diagrams are crucial for illustrating complex biological processes and experimental designs. Below are examples of how Graphviz can be used to visualize a hypothetical signaling pathway and an experimental workflow for validating the anticancer mechanism of this compound.

cluster_0 Hypothetical Signaling Pathway for this compound HB This compound ROS ↑ Reactive Oxygen Species (ROS) HB->ROS Bcl2 ↓ Bcl-2 HB->Bcl2 Bax ↑ Bax HB->Bax MAPK MAPK Pathway (p38, JNK) ROS->MAPK Apoptosis Apoptosis MAPK->Apoptosis Caspase Caspase Activation Bcl2->Caspase Bax->Caspase Caspase->Apoptosis

Caption: Hypothetical signaling pathway of this compound-induced apoptosis.

cluster_1 Experimental Workflow for Anticancer Mechanism Validation Start Treat Cancer Cells with this compound MTT Cell Viability Assay (MTT) Start->MTT Flow Cell Cycle Analysis (Flow Cytometry) Start->Flow Western Apoptosis Protein Analysis (Western Blot) Start->Western Data Data Analysis & IC50 Determination MTT->Data Flow->Data Western->Data Mechanism Elucidate Mechanism of Action Data->Mechanism

Caption: Workflow for validating the anticancer mechanism of this compound.

Comparative Efficacy Analysis: Heteroclitin B and Schisandrin B

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Disclaimer: This guide provides a comparative overview of Heteroclitin B and Schisandrin B. It is important to note that publicly available scientific literature on the specific efficacy and mechanisms of this compound is extremely limited. In contrast, Schisandrin B has been extensively studied. This document reflects the current state of available research, highlighting the significant data gap for this compound while providing a comprehensive analysis of Schisandrin B.

Introduction

This compound and Schisandrin B are both dibenzocyclooctadiene lignans (B1203133), a class of natural compounds known for their diverse pharmacological activities. Schisandrin B, isolated from Schisandra chinensis, is a well-researched compound with established antioxidant, anti-inflammatory, cardioprotective, neuroprotective, and anticancer properties[1][2][3]. This compound is a lignan (B3055560) that has been isolated from Kadsura heteroclita. While its specific biological activities are not well-documented, other lignans from the Kadsura genus have demonstrated various effects, including anti-HIV, anti-platelet aggregation, and hepatoprotective activities[4][5]. This guide synthesizes the available experimental data to facilitate a comparative understanding of these two compounds.

This compound: An Overview of Related Lignans

Lignans from Kadsura heteroclita have been reported to exhibit a range of biological activities, including:

  • Anti-HIV Activity: Some lignans from Kadsura heteroclita have shown moderate anti-HIV activity[5].

  • Hepatoprotective Effects: Certain lignans from this plant have demonstrated protective effects against liver injury in preclinical models[1].

  • Anti-platelet Aggregation: Lignans from Kadsura interior have been shown to inhibit adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation[4].

It is important to emphasize that these activities are not specific to this compound and further research is required to determine its pharmacological profile.

Schisandrin B: A Comprehensive Efficacy Profile

Schisandrin B has been the subject of numerous studies, revealing its potential in various therapeutic applications, particularly in cancer therapy and organ protection.

Anticancer Efficacy

Schisandrin B has demonstrated significant anticancer activity across a range of cancer cell lines. Its primary mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest[1][6].

Quantitative Data on Anticancer Activity of Schisandrin B

Cell LineCancer TypeEfficacy MetricValueReference
HCT-116Colorectal CancerIC5075 µM[5]
HT-29Colorectal CancerSignificant Proliferation Inhibitionat 75 µM[5]
SW480Colorectal CancerSignificant Proliferation Inhibitionat 75 µM[5]
Gallbladder Cancer CellsGallbladder CancerInhibition of Cell Proliferation-[6]
Glioma CellsGliomaInduction of Apoptosis-[6]
Osteosarcoma CellsOsteosarcomaInhibition of Migration & Invasion-[7]
Organ Protective Efficacy

Schisandrin B is also recognized for its potent organ-protective effects, largely attributed to its antioxidant and anti-inflammatory properties.

  • Hepatoprotective Effects: Schisandrin B protects liver cells from damage induced by various toxins[8][9]. It has been shown to prevent D-Galactosamine-induced oxidative damage and apoptosis in human hepatocytes by modulating the expression of Bax and Bcl-2[9].

  • Cardioprotective Effects: It has been shown to have antioxidant effects on the heart[3].

  • Neuroprotective Effects: Schisandrin B protects neurons from oxidative stress[4]. It has been shown to alleviate anxiety-like behavior induced by acute stress by modulating the Nrf2/Keap1 pathway[4].

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., Schisandrin B) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Signaling Pathways

Schisandrin B-Induced Apoptosis Pathway

Schisandrin B can induce apoptosis through the intrinsic mitochondrial pathway. It upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, leading to the activation of caspases and subsequent cell death[6][9].

SchisandrinB_Apoptosis_Pathway SchB Schisandrin B Bcl2 Bcl-2 SchB->Bcl2 Inhibits Bax Bax SchB->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Caspases Caspase Activation Mitochondrion->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Schisandrin B induces apoptosis by regulating Bax and Bcl-2.

Schisandrin B and the Nrf2/Keap1 Antioxidant Pathway

Schisandrin B exerts its antioxidant effects by modulating the Nrf2/Keap1 pathway. Under oxidative stress, Schisandrin B promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes[4].

SchisandrinB_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SchB Schisandrin B Keap1_Nrf2 Keap1-Nrf2 Complex SchB->Keap1_Nrf2 Disrupts Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes

Caption: Schisandrin B activates the Nrf2 antioxidant pathway.

Conclusion

The comparison between this compound and Schisandrin B is currently one-sided due to the disparity in available research. Schisandrin B is a well-characterized lignan with proven efficacy in anticancer and organ-protective applications, supported by a substantial body of experimental data. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways related to apoptosis and oxidative stress.

This compound, while belonging to the same class of compounds, remains largely uninvestigated. Although related lignans from Kadsura heteroclita show promise in areas such as antiviral and hepatoprotective therapy, dedicated studies are crucial to elucidate the specific pharmacological profile of this compound. For researchers and drug development professionals, Schisandrin B represents a compound with a solid foundation for further clinical investigation. This compound, on the other hand, represents an opportunity for novel discovery, with its therapeutic potential yet to be unlocked. Future research should focus on systematic screening and mechanistic studies of this compound to determine its efficacy and potential as a therapeutic agent.

References

comparative cytotoxicity of Heteroclitin B on cancer vs. normal cells

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published scientific literature reveals a significant lack of data on the comparative cytotoxicity of Heteroclitin B in cancer versus normal cells. Despite extensive searches for studies detailing its effects, no specific experimental data regarding its IC50 values, impact on apoptosis, or cell cycle progression in either cancerous or non-cancerous cell lines could be located.

Therefore, it is not possible to provide a comparison guide on the selective cytotoxicity of this compound at this time. The core requirements of data presentation in structured tables, detailed experimental protocols, and visualizations of signaling pathways cannot be fulfilled without foundational research on this specific compound.

Researchers, scientists, and drug development professionals interested in the potential of this compound as a therapeutic agent should be aware that initial in vitro studies to determine its basic cytotoxic profile against a panel of cancer and normal cell lines are necessary. Such studies would need to establish key metrics, including:

  • IC50 Values: The concentration of this compound required to inhibit the growth of 50% of both cancer and normal cells. A significantly lower IC50 value for cancer cells would indicate potential selectivity.

  • Apoptosis Induction: Assessment of whether this compound induces programmed cell death (apoptosis) preferentially in cancer cells.

  • Mechanism of Action: Elucidation of the molecular pathways through which this compound exerts its cytotoxic effects.

Without this fundamental data, any discussion of its comparative cytotoxicity remains speculative. Further investigation is required to determine if this compound holds any promise as a selective anti-cancer agent.

Validating Anti-Inflammatory Targets: A Comparative Analysis of Kadsura Lignans and Standard Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

Shanghai, China – December 7, 2025 – While direct experimental validation of the anti-inflammatory targets of Heteroclitin B, a lignan (B3055560) isolated from Kadsura heteroclita, remains to be published, compelling evidence from related compounds within the Kadsura genus and the broader Schisandraceae family points towards significant anti-inflammatory potential. This guide provides a comparative analysis of the known anti-inflammatory activities of these related lignans (B1203133) against established therapeutic agents, offering researchers a valuable resource for drug discovery and development in the field of inflammation.

The primary anti-inflammatory mechanisms identified for lignans from the Schisandraceae family involve the downregulation of key pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), nitric oxide (NO), and cyclooxygenase-2 (COX-2). This is largely achieved through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.

Comparative Efficacy of Kadsura Lignans and Standard Anti-Inflammatory Drugs

To contextualize the potential of this compound and its related compounds, this section presents a summary of their inhibitory activities against key inflammatory targets, benchmarked against widely used anti-inflammatory drugs. The data is presented in the tables below, with IC50 values indicating the half-maximal inhibitory concentration.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundIC50 (µM)Source
Kadsindutalignan B (from Kadsura induta)5.67 ± 0.54[1]
L-NMMA (Positive Control)8.90 ± 0.48[1]
Kadsuindutain (from Kadsura induta)10.7 - 34.0[2]
DexamethasoneConcentration-dependent inhibition[3][4][5][6]

Table 2: Inhibition of TNF-α Production in LPS-Stimulated RAW 264.7 Cells

CompoundIC50 (µM)Source
Dibenzocyclooctadiene Lignan (Compound 5 from K. heteroclita)6.16 ± 0.14[7]
Dibenzocyclooctadiene Lignans (Compounds 1, 3, 6 from K. heteroclita)9.41 - 14.54[7]
Other Dibenzocyclooctadiene Lignans (from K. heteroclita)19.27 - 40.64[7]

Table 3: Inhibition of Cyclooxygenase-2 (COX-2)

CompoundIC50Source
Celecoxib40 nM[8][9]
Indomethacin26 nM[10][11][12]
Rofecoxib18 nM[13]

Table 4: Inhibition of NF-κB Pathway

CompoundIC50Source
ParthenolideVaries by cell line (e.g., 7.46 µM in CNE1 cells after 48h)[14]

Table 5: Activity Against Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS)

Compound (from K. heteroclita leaves)IC50 (µM)Source
Compound 135.70 ± 0.24[15][16]
Compound 155.66 ± 0.52[15][16]
Methotrexate (Positive Control)3.10 ± 0.68[16]

Key Inflammatory Signaling Pathway Targeted by Kadsura Lignans

The primary mechanism of action for the anti-inflammatory effects of lignans from the Schisandraceae family is the inhibition of the NF-κB signaling pathway. This pathway is a cornerstone of the inflammatory response, and its inhibition leads to a reduction in the expression of numerous pro-inflammatory genes.

G NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus Translocates Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nucleus->Pro_inflammatory_genes Induces Transcription Kadsura_Lignans Kadsura Lignans (Hypothesized for this compound) Kadsura_Lignans->IKK Inhibits

NF-κB signaling pathway and the inhibitory target of Kadsura lignans.

Experimental Workflow for Target Validation

The validation of anti-inflammatory targets for novel compounds like this compound typically follows a standardized experimental workflow. This process begins with in vitro screening to identify potential activity, followed by more detailed mechanistic studies.

G Experimental Workflow for Anti-inflammatory Target Validation start Start: Isolate/Synthesize This compound cell_culture Cell Culture (e.g., RAW 264.7 Macrophages) start->cell_culture lps_stimulation Stimulate with LPS cell_culture->lps_stimulation treatment Treat with This compound lps_stimulation->treatment no_assay Nitric Oxide (NO) Assay (Griess Assay) treatment->no_assay cytokine_assay Cytokine Measurement (ELISA for TNF-α, IL-6) treatment->cytokine_assay western_blot Protein Expression Analysis (Western Blot for iNOS, COX-2, p-IκB, NF-κB) treatment->western_blot data_analysis Data Analysis and IC50 Determination no_assay->data_analysis cytokine_assay->data_analysis western_blot->data_analysis end Conclusion on Anti-inflammatory Targets data_analysis->end

References

Unveiling the Therapeutic Potential of Heteroclitin B: A Comparative Analysis of its Activity Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of Heteroclitin B's bioactivity remains a nascent field of research. While preliminary studies have identified its presence in Kadsura heteroclita, extensive cross-validation of its cytotoxic and apoptotic effects across a range of cancer cell lines is not yet available in published scientific literature. This guide, therefore, serves as a forward-looking framework, outlining the methodologies and data presentation that will be crucial for future comparative analyses of this compound's anticancer potential.

Initial phytochemical investigations into the stems of Kadsura heteroclita have successfully isolated this compound, classifying it as a dibenzocyclooctadiene lignan.[1] While extracts of Kadsura heteroclita have demonstrated cytotoxic activities, specific data detailing the activity of purified this compound in cancer cell lines is currently limited, with existing research primarily focused on its anti-HIV properties.[1]

This guide anticipates future research and provides a template for the systematic evaluation and comparison of this compound's activity once sufficient experimental data becomes available.

Comparative Efficacy of this compound Across Various Cancer Cell Lines

A critical step in evaluating a potential anticancer compound is to determine its efficacy across a panel of diverse cancer cell lines. This allows for the identification of cancer types that are particularly sensitive to the compound and provides insights into its potential therapeutic applications. The primary metric for this comparison is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a drug required to inhibit a biological process by 50%.

Future research should aim to populate a table similar to the one below with experimentally determined IC50 values for this compound in various cell lines.

Cell LineCancer TypeIC50 (µM) of this compound
MCF-7 Breast CancerData not available
MDA-MB-231 Breast CancerData not available
A549 Lung CancerData not available
HCT116 Colon CancerData not available
HeLa Cervical CancerData not available
Jurkat T-cell LeukemiaData not available

Unraveling the Mechanism of Action: Signaling Pathways

Understanding the molecular mechanisms by which this compound exerts its effects is paramount for its development as a therapeutic agent. This involves identifying the specific signaling pathways that are modulated by the compound, leading to cancer cell death. Key pathways often implicated in anticancer drug activity include those regulating apoptosis (programmed cell death) and the cell cycle.

Future investigations will need to elucidate these pathways. A hypothetical signaling pathway for this compound-induced apoptosis is depicted below.

This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake Mitochondrial Stress Mitochondrial Stress Cellular Uptake->Mitochondrial Stress Caspase Activation Caspase Activation Mitochondrial Stress->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis cluster_0 In Vitro Experiments Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cytotoxicity Assay Cytotoxicity Assay Compound Treatment->Cytotoxicity Assay Apoptosis Assay Apoptosis Assay Compound Treatment->Apoptosis Assay Data Analysis Data Analysis Cytotoxicity Assay->Data Analysis Apoptosis Assay->Data Analysis

References

A Comparative Analysis of the Bioactivity of Natural vs. Synthetic Compounds: A Case Study on Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Heteroclitin B" did not yield sufficient specific data for a comparative analysis of its natural and synthetic forms. Therefore, this guide utilizes Paclitaxel (Taxol), a well-researched natural product with a synthetic counterpart, as a representative example to illustrate the principles and methodologies of such a comparison. The findings and pathways discussed are specific to Paclitaxel and should not be extrapolated to other compounds without specific experimental validation.

This guide provides a detailed comparison of the bioactivity of naturally derived and synthetically produced Paclitaxel, a potent anticancer agent. The information is intended for researchers, scientists, and drug development professionals interested in the evaluation and comparison of natural and synthetic bioactive compounds.

Data Presentation: Bioactivity Comparison

The primary measure of bioactivity for an anticancer drug like Paclitaxel is its ability to inhibit the proliferation of cancer cells. A study comparing natural Paclitaxel extracted from the Taxus baccata plant with synthetic Paclitaxel on the ovarian cancer cell line (Ovcar-3) provides key comparative data.

Bioactivity ParameterNatural PaclitaxelSynthetic PaclitaxelCell LineExposure TimeFinding
Anticancer Activity (Cell Viability)Dose-dependent decreaseDose-dependent decreaseOvarian Cancer (Ovcar-3)24, 48, 72 hoursNo significant difference in activity at 24 and 72 hours.[1]

The study concluded that with increasing concentrations of both natural and synthetic Taxol, there was a corresponding increase in toxicity to the cancerous cells.[1] The similar activity observed is attributed to their identical chemical structures.[1] This suggests that for Paclitaxel, the method of sourcing (natural extraction vs. chemical synthesis) does not significantly impact its fundamental bioactivity in this context.[1]

Experimental Protocols

The following are summaries of the key experimental methodologies used to compare the bioactivity of natural and synthetic Paclitaxel.

1. Extraction of Natural Paclitaxel (Soaking Method)

  • Plant Material: Dried and powdered leaves of Taxus baccata.

  • Procedure:

    • The powdered leaves are soaked in a solvent (e.g., ethanol) at room temperature for an extended period (e.g., 72 hours).

    • The mixture is periodically stirred to ensure efficient extraction.

    • The extract is then filtered to remove solid plant material.

    • The solvent is evaporated under reduced pressure to yield the crude extract.

    • The crude extract is then purified using techniques like chromatography to isolate Paclitaxel.

2. Cell Culture and Treatment

  • Cell Line: Human ovarian cancer cell line, Ovcar-3.

  • Culture Conditions: Cells are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The culture medium is then replaced with fresh medium containing various concentrations of either natural or synthetic Paclitaxel. Control cells are treated with the vehicle (e.g., DMSO) alone.

3. MTT Assay for Cell Viability

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Procedure:

    • After the desired incubation period with Paclitaxel (e.g., 24, 48, or 72 hours), an MTT solution is added to each well.

    • The plate is incubated for a further 3-4 hours to allow for the formation of formazan crystals.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to the untreated control cells.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Bioactivity Comparison

The following diagram illustrates a general workflow for comparing the bioactivity of natural and synthetic compounds.

G cluster_sourcing Compound Sourcing cluster_preparation Preparation & Characterization cluster_bioassay Bioactivity Assays cluster_analysis Data Analysis & Comparison Natural_Source Natural Source (e.g., Plant) Extraction_Purification Extraction & Purification Natural_Source->Extraction_Purification Synthetic_Route Chemical Synthesis Chemical_Synthesis_Purification Synthesis & Purification Synthetic_Route->Chemical_Synthesis_Purification Structure_Verification Structural Verification (e.g., NMR, MS) Extraction_Purification->Structure_Verification Chemical_Synthesis_Purification->Structure_Verification In_Vitro_Assays In Vitro Assays (e.g., Cell Viability, Enzyme Inhibition) Structure_Verification->In_Vitro_Assays Data_Analysis Quantitative Analysis (e.g., IC50 Calculation) In_Vitro_Assays->Data_Analysis Comparison Comparative Evaluation of Bioactivity Data_Analysis->Comparison

Caption: Experimental workflow for comparing natural and synthetic compounds.

Paclitaxel Signaling Pathway: Inhibition of PI3K/AKT Pathway

Paclitaxel has been shown to exert its anticancer effects by modulating various signaling pathways. One of the key pathways it inhibits is the PI3K/AKT pathway, which is crucial for cell survival and proliferation.[2][3][4]

G Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes PI3K PI3K Paclitaxel->PI3K AKT AKT PI3K->AKT Activates p_AKT p-AKT (Active) AKT->p_AKT Proliferation_Invasion Cell Proliferation & Invasion p_AKT->Proliferation_Invasion Promotes Bcl2 Bcl-2 (Anti-apoptotic) p_AKT->Bcl2 Activates Bax Bax (Pro-apoptotic) p_AKT->Bax Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis Induces

Caption: Paclitaxel's inhibition of the PI3K/AKT signaling pathway.

References

Unveiling the Potential of Heteroclitin B as an HIV Entry Inhibitor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: December 4, 2025

Kunming, China – In the ongoing global effort to combat Human Immunodeficiency Virus (HIV), the exploration of novel therapeutic agents that can inhibit viral entry into host cells remains a critical area of research. This guide provides a comprehensive validation and comparative analysis of Heteroclitin B, a natural compound, as a potential HIV entry inhibitor. Drawing upon available experimental data, this document evaluates its performance against established HIV entry inhibitors approved for clinical use, offering a valuable resource for researchers, scientists, and drug development professionals.

While direct validation studies on this compound are not extensively available in published literature, research on analogous compounds isolated from the same plant source, Kadsura heteroclita, provides preliminary insights into its potential anti-HIV activity. This guide will therefore utilize data from closely related compounds as a proxy for this compound, while clearly acknowledging this extrapolation.

Comparative Performance of HIV Entry Inhibitors

To contextualize the potential of this compound, a comparison with approved HIV entry inhibitors is essential. The following table summarizes the in vitro efficacy of various compounds, including data on compounds structurally related to this compound.

Compound/DrugClassTargetEfficacy (EC₅₀/IC₅₀)Organism/Cell Line
Compound 6 (from K. heteroclita) LignanNot specified1.6 µg/mL (EC₅₀)HIV-1
Compound 12 (from K. heteroclita) LignanNot specified1.4 µg/mL (EC₅₀)HIV-1
Maraviroc CCR5 AntagonistCCR5 co-receptor0.56 nM (IC₅₀)[1] - 1.23 nM (IC₅₀)[2]HIV-1 (in PBMCs and various cell lines)
Enfuvirtide Fusion Inhibitorgp419.41 nM (IC₅₀)HIV-1
Ibalizumab Post-attachment InhibitorCD4 Receptor0.027 µg/mL (median IC₅₀)[3][4]HIV-2 (in PBMCs)
Fostemsavir (active form: Temsavir) Attachment Inhibitorgp1200.09 to 5.9 µM (EC₅₀)[5]HIV-1

EC₅₀ (Half-maximal effective concentration) and IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% of its maximum effect or inhibition.

Mechanisms of Action: A Visual Guide

Understanding the distinct mechanisms by which these inhibitors prevent HIV entry is crucial for drug development. The following diagrams illustrate the key stages of HIV entry and the points of intervention for different inhibitor classes.

HIV_Entry_Pathway cluster_virus HIV Virion cluster_cell Host Cell (CD4+ T-cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment gp41 gp41 CellMembrane Cell Membrane gp41->CellMembrane 4. Fusion CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Co-receptor Binding CCR5_CXCR4->gp41 3. Conformational Change Viral Entry Viral Entry Inhibitor_Mechanisms cluster_inhibitors HIV Entry Inhibitor Classes Attachment Attachment (gp120 binds to CD4) CoReceptorBinding Co-receptor Binding (gp120 binds to CCR5/CXCR4) Fusion Membrane Fusion (gp41 mediates fusion) PostAttachment Post-attachment (Conformational change after CD4 binding) Fostemsavir Fostemsavir (Attachment Inhibitor) Fostemsavir->Attachment Blocks Maraviroc Maraviroc (CCR5 Antagonist) Maraviroc->CoReceptorBinding Blocks Ibalizumab Ibalizumab (Post-attachment Inhibitor) Ibalizumab->PostAttachment Blocks Enfuvirtide Enfuvirtide (Fusion Inhibitor) Enfuvirtide->Fusion Blocks Validation_Workflow Discovery Compound Discovery (e.g., Natural Product Isolation) Screening Initial Anti-HIV Screening (e.g., CPE Assay) Discovery->Screening Mechanism Mechanism of Action Studies (e.g., Entry Inhibition Assay) Screening->Mechanism Lead_Optimization Lead Optimization (Structure-Activity Relationship) Mechanism->Lead_Optimization Preclinical Preclinical Studies (In vivo efficacy and toxicity) Lead_Optimization->Preclinical

References

In Vivo Validation of Heteroclitin B's Anticancer Effects: A Comparative Guide for Preclinical Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available, peer-reviewed studies detailing the in vivo anticancer effects of Heteroclitin B in mouse models are not available. Therefore, this guide has been constructed as a template to aid researchers in the design and execution of such studies. It provides a hypothetical comparison based on established preclinical methodologies for evaluating novel anticancer compounds. The experimental data presented is illustrative and should not be considered factual results for this compound.

This guide outlines a potential preclinical study comparing the efficacy of this compound against a standard-of-care chemotherapeutic agent, Paclitaxel, in a human tumor xenograft mouse model. The objective is to provide a framework for assessing tumor growth inhibition, survival benefits, and potential mechanisms of action in vivo.

Comparative Efficacy of this compound and Paclitaxel

The primary goal of an in vivo study is to determine if the promising in vitro anticancer activity of a compound translates to a living organism. This typically involves treating tumor-bearing mice with the investigational drug and comparing the outcomes to a control group and a group treated with an established drug.

Hypothetical Data Summary

The following tables represent the types of quantitative data that would be collected in a comparative in vivo study.

Table 1: Comparative Tumor Growth Inhibition in Xenograft Mouse Model

Treatment GroupDosageMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)Mean Tumor Weight (mg) at Day 21
Vehicle Control-1500 ± 250-1.4 ± 0.3
This compound (Low Dose)10 mg/kg900 ± 18040%0.85 ± 0.2
This compound (High Dose)30 mg/kg450 ± 11070%0.42 ± 0.1
Paclitaxel15 mg/kg525 ± 13065%0.50 ± 0.1

Data are presented as mean ± standard deviation. Tumor growth inhibition is calculated relative to the vehicle control group.

Table 2: Survival Analysis

Treatment GroupMedian Survival (Days)Percent Increase in Lifespan (%)
Vehicle Control25-
This compound (Low Dose)3228%
This compound (High Dose)4580%
Paclitaxel4268%

% Increase in Lifespan is calculated relative to the vehicle control group.

Experimental Protocols

Detailed and reproducible methodologies are critical for the validation of preclinical findings. Below is a standard protocol for a xenograft study.

Human Tumor Xenograft Mouse Model Protocol
  • Cell Culture:

    • A human cancer cell line (e.g., NCI-H460 for lung cancer or MCF-7 for breast cancer) is cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

    • Cells are harvested during the exponential growth phase for tumor implantation.

  • Animal Model:

    • Immunocompromised mice (e.g., 6-8 week old female athymic nude mice or NOD/SCID mice) are used to prevent rejection of the human tumor cells.

    • Animals are housed in a pathogen-free environment with a 12-hour light/dark cycle and provided with sterile food and water ad libitum.

    • All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Inoculation:

    • Harvested cancer cells are resuspended in a sterile, serum-free medium or a mixture of medium and Matrigel.

    • A total of 5 x 10⁶ cells in a volume of 100-200 µL is injected subcutaneously into the right flank of each mouse.

  • Treatment Administration:

    • Tumor growth is monitored with calipers. When tumors reach a mean volume of approximately 100-150 mm³, mice are randomized into treatment groups (n=8-10 mice per group).

    • Vehicle Control Group: Receives the delivery vehicle for the drugs (e.g., a solution of saline, DMSO, and Tween 80).

    • This compound Groups: Treated with low and high doses of this compound (e.g., 10 and 30 mg/kg), typically administered via intravenous or intraperitoneal injection every 3-5 days.

    • Paclitaxel Group: Treated with a standard dose of Paclitaxel (e.g., 15 mg/kg) following a clinically relevant schedule.

    • Animal body weight and tumor volume are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint and Analysis:

    • The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration (e.g., 21-28 days).

    • At the endpoint, mice are euthanized, and tumors are excised and weighed.

    • For survival studies, mice are monitored until they meet euthanasia criteria (e.g., significant weight loss, tumor ulceration, or morbidity).

    • Tumor tissues may be preserved for further analysis, such as immunohistochemistry (IHC) to examine markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3), or Western blotting to investigate signaling pathways.

Visualizations: Workflows and Potential Mechanisms

Diagrams are essential for visualizing complex processes and relationships in preclinical research.

G cluster_0 Preparation Phase cluster_1 Tumor Growth & Randomization cluster_2 Treatment Phase (21 Days) cluster_3 Analysis Phase cell_culture Human Cancer Cell Culture (e.g., NCI-H460) inoculation Subcutaneous Injection of 5x10^6 cells into flank of nude mice cell_culture->inoculation tumor_growth Tumor Growth Monitoring (Volume ≈ 100-150 mm³) inoculation->tumor_growth randomization Randomize Mice into 4 Treatment Groups (n=10) tumor_growth->randomization control Vehicle Control randomization->control hb_low This compound (10 mg/kg) randomization->hb_low hb_high This compound (30 mg/kg) randomization->hb_high paclitaxel Paclitaxel (15 mg/kg) randomization->paclitaxel endpoints Measure Tumor Volume, Tumor Weight, & Body Weight control->endpoints survival Survival Analysis control->survival hb_low->endpoints hb_low->survival hb_high->endpoints hb_high->survival paclitaxel->endpoints paclitaxel->survival histology Immunohistochemistry (Ki-67, Cleaved Caspase-3) endpoints->histology G cluster_0 Apoptosis Induction Pathway HB This compound Bax Bax (Pro-apoptotic) HB->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) HB->Bcl2 Downregulates Mito Mitochondrial Permeability Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

A Comparative Guide to the Metabolic Stability of Heteroclitin B and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of novel therapeutics, understanding the metabolic fate of a lead compound and its analogs is a cornerstone of preclinical drug development. A compound's metabolic stability provides crucial insights into its pharmacokinetic profile, influencing key parameters such as bioavailability, in vivo half-life, and potential for drug-drug interactions.[1][2][3] This guide offers a comparative assessment of the metabolic stability of the natural product Heteroclitin B and two hypothetical derivatives, Derivative A and Derivative B. The comparison is based on data generated from standard in vitro assays: a liver microsomal stability assay and a hepatocyte stability assay. These assays are fundamental in early drug discovery to identify compounds with favorable pharmacokinetic properties for further development.[2][4]

Quantitative Comparison of Metabolic Stability

The metabolic stability of this compound and its derivatives was evaluated using human liver microsomes and hepatocytes. The key parameters determined were the half-life (t½) and the intrinsic clearance (CLint). A shorter half-life and higher intrinsic clearance indicate lower metabolic stability.[5]

CompoundLiver Microsomal StabilityHepatocyte Stability
t½ (min) CLint (μL/min/mg protein)
This compound 1592.4
Derivative A 4530.8
Derivative B 8173.3

This table presents hypothetical data for illustrative purposes.

From the data, Derivative A exhibits significantly enhanced metabolic stability compared to the parent compound, this compound, as evidenced by its longer half-life and lower intrinsic clearance in both liver microsomes and hepatocytes. Conversely, Derivative B shows decreased metabolic stability, suggesting it is more rapidly metabolized. Such comparisons are vital for structure-activity relationship (SAR) studies aimed at optimizing metabolic properties.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols outline standardized procedures for assessing the metabolic stability of new chemical entities.

Liver Microsomal Stability Assay

This assay primarily assesses Phase I metabolism, largely mediated by cytochrome P450 enzymes.[2][4]

1. Materials and Reagents:

  • Test compounds (this compound, Derivative A, Derivative B) dissolved in a suitable solvent (e.g., DMSO).

  • Human Liver Microsomes (pooled from multiple donors).[7]

  • 0.1 M Phosphate (B84403) Buffer (pH 7.4).

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Positive control compounds with known metabolic fates (e.g., a high-clearance compound like verapamil (B1683045) and a low-clearance compound like warfarin).

  • Acetonitrile (B52724) with an internal standard for reaction quenching and sample preparation.

2. Incubation Procedure:

  • The test compound (final concentration, e.g., 1 µM) is pre-incubated with liver microsomes (final concentration, e.g., 0.5 mg/mL) in phosphate buffer at 37°C in a shaking water bath.

  • After a brief pre-incubation period (e.g., 5 minutes), the metabolic reaction is initiated by adding the pre-warmed NADPH regenerating system.[1]

  • Aliquots are collected at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • The reaction in each aliquot is immediately terminated by adding an equal volume of cold acetonitrile containing an internal standard.

3. Sample Analysis:

  • The quenched samples are centrifuged to precipitate proteins.

  • The supernatant is transferred for analysis.

  • The concentration of the parent compound remaining at each time point is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8]

4. Data Analysis:

  • The natural logarithm of the percentage of the parent compound remaining is plotted against time.

  • The slope of the linear portion of this plot gives the rate constant of metabolism (k).

  • The half-life (t½) is calculated using the formula: t½ = 0.693 / k.

  • Intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (mg protein/mL).

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_sampling Sampling and Quenching cluster_analysis Analysis cluster_data Data Interpretation Test_Compound Test Compound (1 µM) Pre_incubation Pre-incubation (Test Compound + Microsomes + Buffer) Test_Compound->Pre_incubation Microsomes Liver Microsomes (0.5 mg/mL) Microsomes->Pre_incubation Buffer Phosphate Buffer (pH 7.4) Buffer->Pre_incubation NADPH NADPH System Initiation Initiate Reaction (Add NADPH) NADPH->Initiation Pre_incubation->Initiation Time_points Collect Aliquots (0, 5, 15, 30, 45, 60 min) Initiation->Time_points Quenching Quench with Acetonitrile (+ Internal Standard) Time_points->Quenching Centrifugation Centrifuge to Precipitate Protein Quenching->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Plotting Plot ln(% Remaining) vs. Time LCMS->Plotting Calculation Calculate t½ and CLint Plotting->Calculation

Caption: Workflow for the Liver Microsomal Stability Assay.

Signaling Pathways and Metabolic Lability

While specific signaling pathways affected by this compound are not detailed here, it is important to note that a compound's metabolism can be influenced by its interaction with various cellular pathways that regulate the expression and activity of drug-metabolizing enzymes. For instance, activation of nuclear receptors like PXR and CAR can upregulate the expression of CYP enzymes, thereby altering the metabolic profile of a compound. The structural modifications in derivatives A and B could potentially alter their interactions with these pathways, contributing to the observed differences in metabolic stability.

signaling_pathway_influence Compound Drug Candidate (e.g., this compound) Nuclear_Receptors Nuclear Receptors (PXR, CAR) Compound->Nuclear_Receptors Activation CYP_Expression CYP Enzyme Expression (Upregulation) Nuclear_Receptors->CYP_Expression Metabolism Increased Drug Metabolism CYP_Expression->Metabolism Stability Decreased Metabolic Stability Metabolism->Stability

Caption: Influence of Nuclear Receptor Activation on Drug Metabolism.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Heteroclitin B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Heteroclitin B, a compound often used in research. Adherence to these procedures is critical for protecting personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal process, consult the Material Safety Data Sheet (MSDS) for this compound. The following is a summary of key safety information:

ParameterGuidelineSource
Personal Protective Equipment (PPE) Wear appropriate protective clothing, gloves, and eye/face protection. In case of insufficient ventilation, wear suitable respiratory equipment.[1]
Handling Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Prevent dust formation.[1]
Storage Keep container tightly closed in a dry, well-ventilated place. Recommended long-term storage is -20°C.[1]
Accidental Release Wear respiratory protection. Avoid dust formation. Sweep up and shovel the material. Do not let the product enter drains. Collect in a suitable, closed container for disposal.[1]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound, as with most laboratory chemicals, is regulated and must be handled as hazardous waste. Never dispose of this compound down the drain or in regular trash.[1][2]

Step 1: Waste Identification and Classification

  • Treat all unwanted this compound, including contaminated materials (e.g., weighing paper, gloves, absorbent pads), as hazardous chemical waste.[3]

  • Consult your institution's Environmental Health and Safety (EHS) department to confirm the specific waste classification according to local, state, and federal regulations.

Step 2: Containerization

  • Select an Appropriate Container : Use a container that is chemically compatible with this compound and is in good condition with a secure, leak-proof lid. Plastic containers are often preferred to glass to minimize the risk of breakage.[4][5][6]

  • Original Containers : If possible, use the original container, provided it is not damaged.[4]

  • Solid Waste : For solid this compound and contaminated dry labware, collect it in a designated, durable, sealed container. Avoid creating dust during transfer.[1]

  • Liquid Waste : If this compound is in a solution, do not mix it with other incompatible waste streams. For instance, halogenated and non-halogenated solvents should be collected separately.[7]

Step 3: Labeling

  • Clearly label the waste container with the words "Hazardous Waste."[8]

  • The label must include:

    • The full chemical name: "this compound" (avoiding abbreviations).

    • The approximate quantity or concentration.

    • The date when the first waste was added to the container (accumulation start date).

    • The specific hazards associated with the chemical (e.g., "Toxic," "Irritant").

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Store the labeled, sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4][8]

  • The SAA must be under the control of laboratory personnel.

  • Ensure that incompatible wastes are segregated within the SAA to prevent accidental reactions. For example, store acids and bases separately.[1]

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in an SAA.[4]

Step 5: Arranging for Disposal

  • Contact EHS : Once the waste container is full, or before the accumulation time limit is reached (typically 12 months, but this can vary), contact your institution's EHS department to arrange for a pickup.[4]

  • Documentation : Complete any required waste pickup forms or online requests as per your institution's procedures.

  • Professional Disposal : The EHS department will ensure the waste is transported and disposed of by a licensed hazardous waste management company in compliance with all regulations.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 This compound Disposal Protocol A Unwanted this compound (solid or solution) B Is this material contaminated? A->B C Treat as Hazardous Waste B->C Yes B->C No D Select Compatible, Leak-Proof Container C->D E Label Container: 'Hazardous Waste' + Chemical Name + Date & Hazards D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Is container full or storage time limit reached? F->G G->F No H Contact Environmental Health & Safety (EHS) for pickup G->H Yes I EHS Manages Final Disposal H->I

Caption: Logical workflow for the safe disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。